Hexyl nitrite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGISGVDVSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213246 | |
| Record name | Nitrous acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-51-7 | |
| Record name | Nitrous acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl Nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Hexyl Nitrite (B80452) from Hexanol and Sodium Nitrite
Introduction
Hexyl nitrite, an alkyl ester of hexanol and nitrous acid, is a compound of interest in various fields of organic synthesis and has been explored for its vasodilatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from 1-hexanol (B41254) and sodium nitrite. The core of this synthesis lies in the in-situ generation of nitrous acid, which then undergoes esterification with the alcohol.[1][2] This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides visual representations of the reaction and experimental workflow.
Chemical Reaction and Mechanism
The synthesis of this compound is achieved through the esterification of 1-hexanol with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in-situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically at low temperatures to prevent its decomposition.[1][3]
The overall reaction is as follows:
C₆H₁₃OH + NaNO₂ + H₂SO₄ → C₆H₁₃ONO + NaHSO₄ + H₂O
The reaction proceeds via the formation of nitrous acid, which then reacts with the alcohol in an acid-catalyzed esterification.
Reaction Pathway Diagram
References
physical and chemical properties of n-hexyl nitrite
An In-depth Technical Guide to n-Hexyl Nitrite (B80452): Physical and Chemical Properties for the Research Professional
Introduction
n-Hexyl nitrite (C₆H₁₃NO₂) is an alkyl ester of hexanol and nitrous acid, belonging to the broader class of organic compounds known as alkyl nitrites.[1][2] It is a volatile, yellow to light amber liquid recognized for its reactivity and characteristic fruity or sweet odor.[1] This document provides a comprehensive overview of the physical, chemical, and biological properties of n-hexyl nitrite, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to elucidate key processes and pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of n-hexyl nitrite are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 131.17 g/mol | [1][3][4] |
| CAS Number | 638-51-7 | [1][2] |
| Appearance | Yellow to light amber liquid | [1] |
| Odor | Fruity or sweet | [1] |
| Density | 0.874 g/cm³ | [1] |
| Melting Point | -90°C | [1] |
| Boiling Point | ~151°C (decomposes) | [1][5] |
| Flash Point | -2°C | [5] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | [1] |
| IUPAC Name | hexyl nitrite | [4] |
| Synonyms | 1-Hexyl nitrite, Nitrous acid hexyl ester | [1][3] |
Chemical Reactivity and Stability
n-Hexyl nitrite is a reactive compound used as an intermediate in organic synthesis, particularly in diazotization and nitrosation reactions.[1]
-
Decomposition : Like other alkyl nitrites, it can decompose upon standing, yielding oxides of nitrogen, water, the corresponding alcohol (hexanol), and polymerization products of the related aldehyde.[6]
-
Homolytic Cleavage : The C–O bond in alkyl nitrites is relatively weak, making them susceptible to homolytic cleavage to form alkyl radicals.[6]
-
Nucleophilic Substitution : The nitrite group can be displaced in Sₙ2 reactions by various nucleophiles, such as halides or thiols.[3]
-
Storage : Due to its reactivity and flammability, n-hexyl nitrite should be stored in a cool, well-ventilated area in tightly closed containers, away from heat, sparks, open flames, and incompatible materials like acids and oxidizing agents.[1]
Experimental Protocols
Synthesis of n-Hexyl Nitrite
This is the most common method for synthesizing n-hexyl nitrite.[3] It involves the reaction of hexanol with nitrous acid, which is typically generated in situ.
Materials:
-
Hexan-1-ol
-
Sodium nitrite (NaNO₂)
-
A mineral acid (e.g., hydrochloric acid, HCl)
-
Ice bath
-
Reaction flask with a stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Nitrous Acid: Nitrous acid is generated in situ by the slow addition of a mineral acid to a cooled, aqueous solution of sodium nitrite. This step must be performed at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable nitrous acid.
-
Esterification: Hexan-1-ol is added to the freshly prepared nitrous acid solution. The reaction mixture is kept at a low temperature and stirred to ensure proper mixing.
-
Work-up: Upon completion of the reaction, the organic layer containing n-hexyl nitrite is separated from the aqueous layer using a separatory funnel.
-
Purification: The organic layer is washed with water and a dilute sodium bicarbonate solution to remove any remaining acid. It is then dried over an anhydrous drying agent, such as sodium sulfate. The final product can be further purified by distillation under reduced pressure.
An alternative laboratory-scale synthesis involves the reaction of 1-bromohexane (B126081) with a nitrite source.[7]
Materials:
-
1-Bromohexane
-
Tris(dimethylamino)sulfonium nitrite
-
Acetonitrile (solvent)
-
Gas-liquid chromatography (GLC) apparatus for analysis
Procedure:
-
A solution of tris(dimethylamino)sulfonium nitrite (2M in acetonitrile) is prepared.
-
1-bromohexane is added to the nitrite solution.
-
The reaction progress is monitored by GLC.
-
The reaction typically proceeds to completion within 15 minutes, yielding a mixture of 1-nitrohexane (B14973) and 1-hexyl nitrite.[7]
Analytical Method: Spectrophotometric Determination of Nitrite
The concentration of n-hexyl nitrite, or more generally the nitrite ion after appropriate sample preparation, can be determined using spectrophotometry. The Griess assay is a common colorimetric method.[8]
Principle: This method is based on a diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This salt is then coupled with another aromatic compound (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride, NED) to produce a highly colored azo dye.[9][10] The intensity of the color, which is proportional to the nitrite concentration, is measured with a spectrophotometer.
Materials:
-
Spectrophotometer
-
Nitrite-free deionized water
-
Color Reagent: A solution containing phosphoric acid, sulfanilamide, and NED.[9]
-
Stock Nitrite Standard Solution (e.g., 100 ppm)
-
Pipettes and volumetric flasks for dilutions
Procedure:
-
Sample Preparation: If the sample contains n-hexyl nitrite, a hydrolysis step may be necessary to convert it to the nitrite ion. The sample should be diluted with nitrite-free water to fall within the linear range of the assay.
-
Standard Curve Preparation: A series of nitrite standards of known concentrations are prepared by diluting the stock solution.
-
Color Development: A specific volume of the color reagent is added to each standard and the unknown sample. The solutions are mixed and allowed to stand for a defined period for the color to develop fully.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).[8][10]
-
Quantification: A calibration curve is plotted with absorbance versus the concentration of the standards. The concentration of nitrite in the unknown sample is determined by interpolating its absorbance on this curve.
References
- 1. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 638-51-7 | Benchchem [benchchem.com]
- 4. Nitrous acid, hexyl ester | C6H13NO2 | CID 6365123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Hexyl Nitrite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for hexyl nitrite (B80452) (C₆H₁₃NO₂), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Introduction
Hexyl nitrite, the ester of hexanol and nitrous acid, is an alkyl nitrite with the chemical formula CH₃(CH₂)₅ONO.[1][2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development. This document summarizes the key spectroscopic features of this compound.
Spectroscopic Data
The following tables present the predicted and expected quantitative data from NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.75 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₄-CH₃ |
| ~1.75 | Quintet (p) | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |
| ~1.35 | Multiplet (m) | 6H | -O-(CH₂)₂-(CH₂)₃ -CH₃ |
| ~0.90 | Triplet (t) | 3H | -O-(CH₂)₅-CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~75.0 | C H₂-ONO |
| ~31.5 | -C H₂(CH₂)₄CH₃ |
| ~28.5 | -CH₂C H₂(CH₂)₃CH₃ |
| ~25.5 | -(CH₂)₂C H₂(CH₂)₂CH₃ |
| ~22.5 | -(CH₂)₄C H₂CH₃ |
| ~14.0 | -(CH₂)₅C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkyl chain) |
| ~1665 | Strong | N=O stretching (antisymmetric)[3][4][5] |
| ~1620 | Strong | N=O stretching (symmetric)[3][4][5] |
| ~780 | Strong | O-N stretching[3][4][5] |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 131 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - NO]⁺ |
| 85 | Moderate | [C₆H₁₃]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 30 | High | [NO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).[6]
-
Ensure the sample is fully dissolved and the solution is clear.
-
Transfer the solution to a clean, dry 8-inch NMR tube.[6]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Spectral Width: 0-220 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrument Parameters (FT-IR):
-
Data Acquisition and Processing:
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 25-200.
-
Scan Speed: Standard scan rate.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.latech.edu [chem.latech.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Hexyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of hexyl nitrite (B80452). Drawing upon established principles from the study of analogous alkyl nitrites, this document outlines the primary decomposition pathways, reaction intermediates, and final products. Detailed experimental protocols for investigating the thermolysis of hexyl nitrite are presented, alongside a summary of relevant quantitative data. The core of this guide focuses on the homolytic cleavage of the RO-NO bond, the subsequent reactions of the resulting hexyloxy radical, and the analytical techniques employed to elucidate these processes. All signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction
Alkyl nitrites are organic compounds with the general structure R-O-N=O. They are known for their biological activity, primarily as vasodilators, and have been a subject of interest in medicinal chemistry and drug development. The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, and pharmacological action. This compound, as a member of this class, undergoes thermal decomposition through a free-radical mechanism, which is crucial to understand for its handling and for predicting its metabolic fate. This guide synthesizes the current understanding of the thermal decomposition of alkyl nitrites and applies it specifically to this compound.
Core Decomposition Mechanism
The thermal decomposition of this compound, like other simple alkyl nitrites, is initiated by the homolytic fission of the relatively weak oxygen-nitrogen bond (O-NO).[1] This primary step dictates the subsequent reaction pathways and the distribution of final products.
Initiation: Homolytic Cleavage
The primary initiation step is the unimolecular homolysis of the this compound molecule to yield a hexyloxy radical and a nitric oxide radical.[1][2]
C₆H₁₃ONO → C₆H₁₃O• + •NO
The bond dissociation energy (BDE) for the RO-NO bond in alkyl nitrites is in the range of 40-50 kcal/mol, making this the most favorable initial step under thermal conditions.[1]
Propagation: Reactions of the Hexyloxy Radical
The highly reactive hexyloxy radical (C₆H₁₃O•) can undergo several subsequent reactions, primarily disproportionation and β-scission.
The hexyloxy radical can abstract a hydrogen atom from another this compound molecule to form hexanol and a this compound radical.
C₆H₁₃O• + C₆H₁₃ONO → C₆H₁₃OH + C₆H₁₂ONO•
This pathway leads to the formation of the corresponding alcohol as a major product. Studies on optically active 2-octyl nitrite have shown that the resulting 2-octanol (B43104) retains its optical activity, indicating that the C-O bond of the alkoxy radical remains intact during this process.[3]
The hexyloxy radical can also undergo β-scission, where the radical breaks down into an aldehyde or ketone and a smaller alkyl radical. For a primary hexyloxy radical (from 1-hexyl nitrite), this would lead to formaldehyde (B43269) and a pentyl radical. For a secondary hexyloxy radical (e.g., from 2-hexyl nitrite), this would result in acetaldehyde (B116499) and a butyl radical, or hexanal (B45976) and a methyl radical.
For 1-hexyloxy radical: CH₃(CH₂)₄CH₂O• → CH₂O + •(CH₂)₄CH₃
This pathway becomes more significant at higher temperatures.
Termination
The termination steps involve the combination of the various radical species present in the reaction mixture.
2 •NO → N₂O₂ C₆H₁₃O• + •NO → C₆H₁₃ONO (recombination) 2 C₆H₁₃O• → C₆H₁₃OH + C₅H₁₀CHO (disproportionation)
Quantitative Data
| Compound/Bond | Parameter | Value | Reference |
| s-Butyl Nitrite (RO-NO) | Bond Dissociation Energy (D) | 41.5 ± 0.8 kcal/mol | [4] |
| General Alkyl Nitrite (RO-NO) | Bond Dissociation Energy (D) | 40-50 kcal/mol | [1] |
| s-Butyl Nitrite | Rate Constant (k₁) for RO-NO cleavage | 10¹⁶.² exp(-40.9/RT) s⁻¹ | [4] |
Table 1: Summary of relevant quantitative data for alkyl nitrite decomposition.
Experimental Protocols
The study of the thermal decomposition of this compound involves its synthesis, pyrolysis under controlled conditions, and the analysis of the resulting products.
Synthesis of this compound
This compound can be synthesized by the reaction of hexanol with sodium nitrite in an acidic solution.[1]
Methodology:
-
Hexanol is dissolved in a suitable solvent.
-
An aqueous solution of sodium nitrite is added dropwise to the alcohol solution, which is kept cool in an ice bath.
-
A mineral acid, such as sulfuric acid, is then added slowly to the mixture while stirring.
-
The reaction mixture is allowed to react for a specified period.
-
The organic layer containing the this compound is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove any remaining acid and unreacted reagents.
-
The product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation.
Gas-Phase Pyrolysis
Gas-phase pyrolysis is a common method to study the thermal decomposition of volatile compounds.
Methodology:
-
A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared.
-
The gas mixture is passed through a heated reactor tube (often made of quartz) maintained at a constant temperature.
-
The residence time of the gas in the reactor is controlled by the flow rate and the reactor volume.
-
The effluent from the reactor is rapidly cooled to quench the reaction.
-
The product mixture is then directed to an analytical instrument for analysis.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile products of the decomposition.
Methodology:
-
A sample of the pyrolysis product mixture is injected into the gas chromatograph.
-
The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As each component elutes from the column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
The identity of the products is determined by comparing their mass spectra and retention times to those of known standards or to spectral libraries.
Visualizations
Reaction Mechanism Pathway
Caption: The overall thermal decomposition pathway of this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound thermolysis.
Conclusion
The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the RO-NO bond. The subsequent reactions of the hexyloxy radical, including hydrogen abstraction and β-scission, lead to a variety of products, primarily hexanol, aldehydes or ketones, and nitric oxide. While specific quantitative data for this compound remains an area for further investigation, the well-established mechanisms for other alkyl nitrites provide a robust framework for understanding its thermal behavior. The experimental protocols outlined in this guide offer a systematic approach to further elucidate the specific kinetics and product distributions for the thermal decomposition of this compound, which is of significant importance for its application in drug development and other scientific fields.
References
Photochemical Dissociation of Hexyl Nitrite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical dissociation of hexyl nitrite (B80452), a process of significant interest in atmospheric chemistry, organic synthesis, and pharmacology. Due to the limited availability of specific data for hexyl nitrite, this guide leverages established principles of alkyl nitrite photochemistry and data from closely related analogues, such as amyl nitrite, to present a thorough understanding of the core concepts, experimental methodologies, and reaction dynamics.
Core Principles and Mechanism
The photochemical dissociation of alkyl nitrites, including this compound (CH₃(CH₂)₅ONO), is initiated by the absorption of ultraviolet (UV) radiation. This process leads to the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO) bond, resulting in the formation of two radical species: a hexyloxy radical (CH₃(CH₂)₅O•) and a nitric oxide radical (•NO).[1] This primary dissociation is the key step that initiates a cascade of subsequent reactions.
The overall primary photochemical reaction can be represented as:
C₆H₁₃ONO + hν → C₆H₁₃O• + •NO[1]
The absorption of UV light excites the this compound molecule to an electronically excited state. For alkyl nitrites, excitation to the S₁ state typically occurs in the near-UV region (around 300-400 nm), while the S₂ state is accessed with higher energy deep-UV light.[2] Dissociation can proceed rapidly from these excited states.[2]
The Barton Reaction: A Synthetic Application
A notable application of this photochemical process in organic synthesis is the Barton reaction. This reaction utilizes the photolysis of an alkyl nitrite to generate an alkoxy radical, which then abstracts a hydrogen atom from a δ-carbon within the same molecule through a six-membered ring transition state. The resulting carbon-centered radical subsequently combines with the nitric oxide radical to form a nitroso compound, which then tautomerizes to a more stable oxime. This reaction provides a powerful method for the regio- and stereoselective functionalization of unactivated C-H bonds.[3]
Experimental Protocols
The following section outlines a generalized experimental protocol for studying the photochemical dissociation of this compound in the gas phase. This protocol is a composite based on methodologies reported for similar alkyl nitrites.[3][4]
Synthesis of this compound
This compound can be synthesized by the esterification of hexanol with nitrous acid.[1] A typical laboratory-scale synthesis involves the slow, dropwise addition of a chilled aqueous solution of sodium nitrite to a cooled, acidic solution of hexan-1-ol. The reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of nitrous acid. The resulting this compound, which is immiscible with water, can then be separated, washed, and dried.
Gas-Phase Photolysis Setup
A standard experimental setup for gas-phase photolysis includes a light source, a reaction cell, and a detection system.
-
Light Source: A high-pressure mercury arc lamp or a laser can be used as the light source. Filters may be employed to select a specific wavelength range for irradiation.[3]
-
Reaction Cell: The reaction is carried out in a photolysis cell, often made of quartz to allow for the transmission of UV radiation. The cell is equipped with gas inlets and outlets to introduce the this compound vapor and any carrier gas (e.g., nitrogen or argon) and to direct the reaction products to the detection system.
-
Detection System: The products of the photochemical dissociation are typically analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or spectroscopic methods.[4] In-depth headspace GC/MS analysis is a powerful method for identifying the various degradation products.[4]
Experimental Procedure
-
Sample Preparation: A stream of inert carrier gas is passed through a bubbler containing liquid this compound at a controlled temperature to generate a vapor of the desired concentration.
-
Introduction into the Reaction Cell: The this compound vapor, mixed with the carrier gas, is introduced into the photolysis cell.
-
Photolysis: The sample is irradiated with UV light for a defined period.
-
Product Analysis: The gaseous mixture from the reaction cell is then directed to the analytical instrument (e.g., GC-MS) for the separation and identification of the photoproducts.
-
Data Analysis: The obtained data is analyzed to determine the product distribution and, if possible, to calculate the quantum yield of the dissociation process.
Quantitative Data
| Parameter | Value | Wavelength | Compound |
| Dissociation Energy (D₀) | 1.7 eV | - | n-Amyl Nitrite |
| Primary Quantum Yield (Φ) | Approaching unity for dissociation to alkoxy and NO radicals is expected in the gas phase. | Deep UV (e.g., 207 nm) | n-Amyl Nitrite |
Note: The quantum yield is the number of times a specific event occurs per photon absorbed by the system. A quantum yield approaching unity for the primary dissociation indicates a highly efficient process.
Signaling Pathways and Experimental Workflows
Photochemical Dissociation Pathway of this compound
The following diagram illustrates the primary photochemical dissociation of this compound and subsequent potential reactions of the resulting hexyloxy radical.
Caption: Primary photochemical dissociation of this compound and subsequent reaction pathways of the hexyloxy radical.
Experimental Workflow for Gas-Phase Photolysis
The diagram below outlines a typical experimental workflow for studying the gas-phase photochemical dissociation of this compound.
Caption: A generalized experimental workflow for the gas-phase photolysis of this compound.
Conclusion
The photochemical dissociation of this compound is a fundamental process with implications across various scientific disciplines. While specific quantitative data for this compound remains an area for further investigation, the well-established principles of alkyl nitrite photochemistry provide a robust framework for understanding its behavior. The primary dissociation into a hexyloxy radical and nitric oxide initiates a series of complex secondary reactions, the products of which can be identified and quantified using modern analytical techniques. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals seeking to explore the rich chemistry of this fascinating molecule. Further studies are encouraged to determine the specific quantum yields and product distributions for this compound under various conditions to enhance our understanding of its photochemical fate.
References
An In-depth Technical Guide to the Toxicology and Safe Handling of Hexyl Nitrite in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological properties and safe handling procedures for hexyl nitrite (B80452) in a laboratory environment. Due to the limited availability of specific quantitative toxicological data for hexyl nitrite, this document also includes information on analogous alkyl nitrites to provide a broader understanding of its potential hazards.
Toxicological Profile
This compound (C₆H₁₃NO₂) is an alkyl nitrite, a class of compounds known for their vasodilatory effects. The primary mechanism of both therapeutic and toxic effects of alkyl nitrites involves the release of nitric oxide (NO), which leads to the relaxation of smooth muscles.[1][2]
Acute Toxicity
Table 1: Acute Inhalation Toxicity of Various Alkyl Nitrites in Rats
| Compound | LC50 (4-hour exposure, ppm) |
| Methyl Nitrite | 176 |
| Ethyl Nitrite | 160 |
| n-Propyl Nitrite | 300 |
| n-Butyl Nitrite | 420 |
| Isobutyl Nitrite | 777 |
| Isopentyl Nitrite | 716 |
| This compound | No data available |
Source: Adapted from studies on aliphatic nitrites.[6]
Chronic Toxicity
There is limited information available regarding the chronic toxicity of this compound. Long-term exposure to alkyl nitrites may lead to tolerance, requiring increased doses to achieve the same physiological effects. Animal studies on other alkyl nitrites have shown effects such as weight loss and splenic or thymic atrophy with chronic exposure.[7]
Mechanism of Action and Key Signaling Pathways
The primary physiological effect of this compound is vasodilation, mediated by the nitric oxide (NO) signaling pathway. Upon administration, this compound releases NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation.[2][8]
Another significant toxicological effect of alkyl nitrites is the induction of methemoglobinemia.[1] Nitrite ions can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[2] This can lead to cyanosis and, in severe cases, cellular hypoxia.[2]
Diagram 1: Vasodilation Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound-induced vasodilation.
Safe Handling in the Laboratory
Due to its flammability and acute toxicity, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses with side shields (US). A face shield may be necessary for splash hazards. | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-retardant lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact and absorption. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against inhalation of harmful vapors. |
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, with a strong preference for a chemical fume hood.[9]
-
Ignition Sources: this compound is highly flammable.[3][4] All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area. Use non-sparking tools and explosion-proof equipment.[9]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
Diagram 2: this compound Spill Response Workflow
Caption: General workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][11]
-
Absorb: Slowly add the absorbent material to the spill, working from the outside in.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with soap and water. For highly toxic materials, the rinse water should also be collected as hazardous waste.[11]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.[12]
Storage and Disposal
-
Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[13] It should be stored separately from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Unused this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal.[4] For small quantities, chemical neutralization may be an option, but this should only be performed by trained personnel.[14]
Experimental Protocols
The following are generalized protocols for procedures relevant to the study of this compound. These should be adapted and approved by the institution's safety committee before implementation.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of alkyl nitrites.[15]
Materials:
-
Hexan-1-ol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 50% solution
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, combine hexan-1-ol and a saturated aqueous solution of sodium nitrite.
-
While stirring vigorously and maintaining a low temperature, slowly add the 50% sulfuric acid solution dropwise. The reaction should be performed in the dark to minimize the decomposition of nitrous acid.
-
After the addition is complete, continue stirring for a short period.
-
Transfer the reaction mixture to a separatory funnel. The upper organic layer containing the this compound should be separated.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the this compound over an anhydrous drying agent.
-
The product can be purified by distillation under reduced pressure.
General Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423)
This is a summary of the Acute Toxic Class Method.
Principle: A stepwise procedure using a small number of animals per step to classify the substance based on mortality.
Procedure:
-
Animal Selection: Use healthy, young adult rats of a single sex (usually females).
-
Dosing: Administer this compound orally by gavage at one of the specified starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is typically dissolved in an appropriate vehicle.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the next step involves dosing at a lower level.
-
If no mortality occurs, the next step involves dosing at a higher level.
-
-
Endpoint: The test is complete when enough information is gathered to classify the substance's acute oral toxicity.
Diagram 3: Workflow for OECD 423 Acute Oral Toxicity Test
Caption: Simplified workflow for the OECD 423 acute oral toxicity test.
In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol provides a method to assess the vasodilatory effects of this compound.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized laboratory animal (e.g., rat or mouse) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[12]
-
Mounting: Cut the aorta into rings (2-3 mm in length) and mount them in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.[12]
-
Equilibration: Allow the aortic rings to equilibrate under a resting tension.
-
Contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).[12]
-
Vasodilation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the resulting relaxation of the aortic rings.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and plot a dose-response curve to determine the potency (e.g., EC50) of this compound as a vasodilator.
Conclusion
This compound is a hazardous chemical that requires careful handling in a laboratory setting. Its acute toxicity through multiple routes of exposure and its high flammability necessitate the use of appropriate personal protective equipment and engineering controls. While specific quantitative toxicity data for this compound is lacking, the information available for analogous alkyl nitrites provides a basis for a cautious approach to its handling and use in research. Adherence to the safety protocols and experimental guidelines outlined in this document is crucial for minimizing risks to laboratory personnel and the environment.
References
- 1. eurolab.net [eurolab.net]
- 2. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide on the Solubility of Hexyl Nitrite in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexyl nitrite (B80452) in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction to Hexyl Nitrite
This compound (C₆H₁₃NO₂) is an alkyl nitrite, an ester of hexanol and nitrous acid.[1] It is a clear, colorless to yellow liquid with a characteristic fruity odor.[2][3] this compound is recognized for its vasodilating properties, which are attributed to its ability to relax and widen blood vessels, leading to a reduction in blood pressure and an increase in blood flow.[1][2] In addition to its physiological effects, it is also utilized in organic synthesis and as an intermediate in various chemical manufacturing processes.[3]
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent Class | Solubility Description |
| Alcohols | Miscible[3] |
| Ethers | Miscible[3] |
| Hydrocarbons | Miscible[3] |
| Water | Slightly soluble[3] |
It is important to note that "miscible" implies that the substances can be mixed in all proportions to form a homogeneous solution.[4][5] For practical applications in research and development, it is often necessary to determine the precise quantitative solubility.
Predicted Solubility Data
While experimental data is sparse, computational models can provide estimations of solubility. The following predicted values are available:
| Parameter | Value | Source |
| Log10 of Water Solubility (mol/L) | -2.60 | Crippen Calculated Property[6] |
| Octanol (B41247)/Water Partition Coefficient (logPoct/wat) | 2.265 | Crippen Calculated Property[6] |
The positive logPoct/wat value suggests that this compound is more soluble in octanol than in water, which is consistent with its expected lipophilic nature.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7][8] This method is particularly suitable for compounds with low to moderate solubility.
Materials and Equipment
-
This compound (solute)
-
A range of high-purity organic solvents
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid or liquid this compound at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle. Centrifugation can be used to facilitate the separation of the saturated solution from the undissolved this compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is limited, its qualitative miscibility with common solvent classes like alcohols, ethers, and hydrocarbons is established. For precise quantitative measurements, the shake-flask method provides a reliable and standardized protocol. The information and methodologies presented in this guide are intended to support researchers and scientists in their work with this compound, particularly in the fields of drug development and chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 638-51-7,this compound | lookchem [lookchem.com]
- 3. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
Unveiling the Photochemistry of Hexyl Nitrite: A Technical Guide to Quantum Yield Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies required for studying the quantum yield of hexyl nitrite (B80452) photolysis. While specific quantitative data for hexyl nitrite is not extensively available in published literature, this document synthesizes information from studies on analogous short-chain and branched-chain alkyl nitrites to offer a foundational understanding of the core photochemical processes, experimental design, and data interpretation. This information is particularly relevant for drug development professionals exploring the potential of alkyl nitrites as light-activated nitric oxide (NO) donors.
The Primary Photochemical Process
The photolysis of alkyl nitrites, including this compound (CH₃(CH₂)₅ONO), is primarily governed by the absorption of near-ultraviolet (UV) radiation. This absorption excites the molecule to a higher electronic state, leading to the rapid cleavage of the weak oxygen-nitrogen (O–N) bond. This homolytic fission is the dominant primary photochemical process, yielding two radical species: a hexoxy radical and a nitric oxide (NO) radical.
R–O–N=O + hν (UV Light) → R–O• + •NO
The efficiency of this process is described by the primary dissociation quantum yield (Φ), which is the ratio of molecules undergoing dissociation to the number of photons absorbed by the system.
Quantitative Data on Alkyl Nitrite Photolysis
As noted, specific quantum yield data for the primary photodissociation of this compound in the near-UV is scarce in the accessible literature. Atmospheric studies involving methyl nitrite have sometimes assumed a quantum yield of unity for photodissociation, though it is acknowledged this is an upper limit and the actual value may be lower.
To provide context, the following table summarizes quantum yield data for the formation of electronically excited nitric oxide from the photolysis of methyl nitrite in the vacuum ultraviolet (VUV) region. It is crucial to understand that these values represent a specific, high-energy dissociation channel and are not the primary quantum yields for ground-state dissociation under near-UV irradiation.
| Compound | Excitation Wavelength (nm) | Photoproduct | Quantum Yield (Φ) | Reference |
| Methyl Nitrite | 144.0 | NO (A ²Σ⁺) | 0.18 ± 0.03 | [1] |
| Methyl Nitrite | 138.0 | NO (C ²Π, v'=0) | 0.07 ± 0.02 | [1] |
| Methyl Nitrite | 120.0 | NO (D ²Σ⁺, v'=0) | 0.05 ± 0.02 | [1] |
Studies on n-butyl nitrite and isoamyl nitrite have focused on the energy distribution of the resulting NO fragments following photolysis at 355 nm, rather than the quantum yield of the dissociation itself.[2] This indicates that while the fundamental process is well-understood, quantitative efficiency measurements for longer-chain n-alkyl nitrites are not widely reported.
Experimental Protocols for Quantum Yield Determination
Determining the quantum yield of this compound photolysis requires a carefully designed experimental setup to control irradiation and accurately measure both the photon flux and the amount of product formed. The following sections outline a generalized protocol synthesized from standard photochemical and actinometric procedures.
Sample Preparation and Handling
-
Synthesis of this compound: this compound can be synthesized by the dropwise addition of a strong acid (e.g., sulfuric acid) to a cooled solution of sodium nitrite in 1-hexanol. The product is then carefully isolated and purified by distillation under reduced pressure to avoid thermal decomposition.
-
Solvent and Concentration: The experiment can be conducted in the gas phase or in an inert solvent (e.g., hexane, acetonitrile). The concentration of this compound should be adjusted to ensure sufficient absorption at the chosen photolysis wavelength, typically within a range that allows for accurate spectroscopic measurement.
-
Degassing: To prevent quenching of excited states or side reactions with oxygen, the sample solution should be thoroughly degassed using several freeze-pump-thaw cycles.
Photolysis Apparatus
A typical experimental setup for a quantum yield determination consists of:
-
Light Source: A high-pressure mercury lamp is a common choice, often used with a monochromator or bandpass filters to isolate a specific wavelength (e.g., 355 nm or 366 nm) corresponding to the absorption band of the alkyl nitrite.
-
Reaction Cell: A quartz cuvette or a custom-built reaction vessel that is transparent to the chosen UV wavelength is used to hold the sample. The cell should be sealed to maintain an inert atmosphere.
-
Optical Bench: Components are mounted on an optical bench to ensure precise alignment of the light source, lenses, filters, and the reaction cell.
Chemical Actinometry (Photon Flux Measurement)
To calculate a quantum yield, the number of photons entering the sample must be accurately measured. This is typically done using a chemical actinometer, which is a chemical system with a well-known quantum yield.
Potassium Ferrioxalate (B100866) Actinometry (Parker's Actinometer):
-
Preparation: A solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) in dilute sulfuric acid is prepared and kept in the dark.
-
Irradiation: The actinometer solution is placed in the reaction cell and irradiated under the exact same conditions (wavelength, geometry, time) as the this compound sample. The light induces the reduction of Fe³⁺ to Fe²⁺.
-
Development: After irradiation, a solution of 1,10-phenanthroline (B135089) is added to an aliquot of the actinometer solution. The phenanthroline forms a stable, colored complex with the Fe²⁺ ions.
-
Quantification: The concentration of the Fe²⁺-phenanthroline complex is determined spectrophotometrically by measuring its absorbance at 510 nm.
-
Calculation: Using the known quantum yield of the ferrioxalate system at the irradiation wavelength, the amount of Fe²⁺ formed can be directly related to the total number of photons that passed through the solution.
Product Quantification
The primary products of interest are the hexoxy radical and nitric oxide.
-
Nitric Oxide (NO) Detection: NO can be quantified using various methods. In the gas phase, techniques like laser-induced fluorescence (LIF) or mass spectrometry can be employed. In solution, NO-sensitive electrodes or spectroscopic methods following reaction with an appropriate trapping agent can be used.
-
Hexoxy Radical Detection: The hexoxy radical is highly reactive and its direct detection is challenging. Its formation is often inferred from the detection of subsequent products. For example, in the presence of oxygen, the hexoxy radical can lead to the formation of hexanal (B45976) or other oxidation products, which can be quantified using gas chromatography-mass spectrometry (GC-MS).
Pathways and Workflows
Visualizing the reaction and experimental process is crucial for understanding the relationships between the different stages of a quantum yield study.
References
The Synthetic Versatility of Hexyl Nitrite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexyl nitrite (B80452), an alkyl ester of nitrous acid, is a versatile and reactive reagent in organic synthesis. Its applications primarily stem from its ability to serve as a convenient source of the nitrosonium ion (NO⁺) or to generate radicals under thermal or photochemical conditions. This guide provides a comprehensive overview of the potential applications of hexyl nitrite, including detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams to facilitate a deeper understanding of its reactivity. While specific data for this compound is limited in the literature, this guide leverages data from closely related alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, to provide representative examples of its synthetic utility.
Diazotization and Sandmeyer-Type Reactions
One of the most prominent applications of this compound is in the diazotization of primary aromatic amines. This reaction transforms the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group and a versatile intermediate for the synthesis of a wide array of functionalized aromatic compounds through Sandmeyer and related reactions.[1][2] The use of alkyl nitrites like this compound offers a milder, non-aqueous alternative to the traditional use of sodium nitrite and strong mineral acids.[3][]
Mechanism of Diazotization
The diazotization process begins with the in situ generation of a nitrosating agent from this compound. In the presence of an acid, this compound is protonated, followed by the elimination of hexanol to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and subsequent dehydration yield the stable aryl diazonium salt.[5][6]
Sandmeyer-Type Reactions
Aryl diazonium salts generated using this compound can be readily converted into a variety of functionalities using copper(I) salts in Sandmeyer reactions. These reactions are believed to proceed through a radical mechanism.[3][7]
Quantitative Data for Sandmeyer-Type Reactions (using analogous alkyl nitrites)
The following table summarizes representative yields for the conversion of aromatic amines to aryl halides using alkyl nitrites and copper halides.
| Amine Substrate | Alkyl Nitrite | Copper Salt | Product | Yield (%) | Reference |
| 2-Aminothiazole | n-Butyl Nitrite | CuBr | 2-Bromothiazole | 46 | [8] |
| 2-Aminothiazole | n-Butyl Nitrite | CuBr₂ | 2,5-Dibromothiazole | 79 | [8] |
| 4-Nitroaniline | tert-Butyl Nitrite | CuBr₂ | 1-Bromo-4-nitrobenzene | 85 | [9] |
| Aniline | Amyl Nitrite | CuBr₂ | Bromobenzene | Good | [8] |
Experimental Protocol: Synthesis of Aryl Bromide from an Aromatic Amine
This protocol is a generalized procedure adapted from methods using other alkyl nitrites.[8][10]
Materials:
-
Aromatic amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(II) bromide (CuBr₂) (1.5 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of the aromatic amine in acetonitrile, add CuBr₂ at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aryl bromide.
N-Nitrosation of Secondary Amines
This compound is an effective reagent for the N-nitrosation of secondary amines to form N-nitrosamines. This transformation is of interest in medicinal chemistry and toxicology. The use of alkyl nitrites like tert-butyl nitrite has been shown to be highly efficient for this purpose, often proceeding under mild, solvent-free conditions.[11][12]
Quantitative Data for N-Nitrosation of Secondary Amines (using tert-butyl nitrite)
The following table presents data for the N-nitrosation of various secondary amines using tert-butyl nitrite (TBN).
| Secondary Amine | Equivalents of TBN | Time (min) | Product | Yield (%) | Reference |
| N-Methylaniline | 1.1 | 5 | N-Nitroso-N-methylaniline | 98 | [7] |
| Diphenylamine | 1.1 | 10 | N-Nitrosodiphenylamine | 99 | [7] |
| Piperidine | 2.0 | 240 | N-Nitrosopiperidine | 90 | [7] |
| Morpholine | 2.0 | 240 | N-Nitrosomorpholine | 92 | [7] |
Experimental Protocol: N-Nitrosation of a Secondary Amine
This protocol is based on the efficient nitrosation of secondary amines using tert-butyl nitrite.[7][11]
Materials:
-
Secondary amine (1.0 equiv)
-
This compound (1.1 - 2.0 equiv)
Procedure:
-
To the secondary amine in a round-bottom flask, add this compound at room temperature with stirring.
-
Continue stirring at room temperature for the time indicated by TLC analysis for complete conversion. For less reactive amines, gentle heating (e.g., 45 °C) may be required.
-
Upon completion, the excess this compound and hexanol byproduct can be removed under reduced pressure.
-
The resulting N-nitrosamine can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity after evaporation.
Synthesis of Oximes
This compound can be used in the synthesis of oximes from compounds containing active methylene (B1212753) groups, such as ketones and esters.[13] This reaction typically proceeds under acidic conditions where the alkyl nitrite serves as a source of the nitrosonium ion, which then reacts with the enol or enolate of the carbonyl compound.
Experimental Protocol: Synthesis of an α-Oximino Ketone
This is a general procedure adapted from the synthesis of α-oximino ketones using isoamyl nitrite.[13]
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 equiv)
-
Concentrated hydrochloric acid (catalytic amount)
-
Methanol (B129727) (solvent)
Procedure:
-
Dissolve the ketone in methanol and cool the solution to 0 °C.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add this compound to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude oxime can be purified by recrystallization or column chromatography.
Radical Reactions
Alkyl nitrites, including this compound, can undergo homolytic cleavage of the weak O-N bond upon heating or photolysis to generate an alkoxy radical and a nitric oxide radical. The alkoxy radical can then initiate various radical chain reactions.
Radical Cyclization
While specific examples using this compound are not prevalent, alkyl nitrites can, in principle, initiate radical cyclization reactions. The generated hexyloxy radical can abstract a hydrogen atom from a suitable substrate to generate a carbon-centered radical, which can then undergo intramolecular cyclization onto a double or triple bond.[14][15]
C-H Functionalization
The direct functionalization of C-H bonds is a rapidly growing area of organic synthesis. While still an emerging application for alkyl nitrites, there is potential for their use in C-H activation/arylation reactions, particularly in combination with transition metal catalysts. For instance, tert-butyl nitrite has been used in palladium-catalyzed C-H arylation reactions.[16][17] Further research is needed to explore the full potential of this compound in this area.
Conclusion
This compound is a valuable reagent in organic synthesis with a range of potential applications. Its utility as a diazotizing and nitrosating agent is well-established through analogy with other alkyl nitrites. Furthermore, its potential as a radical initiator and in C-H functionalization reactions presents exciting opportunities for further research and development. The experimental protocols and data provided in this guide, based on closely related analogs, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound in their work. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 3. Alkyl nitrites as nitrosating agents. Kinetics and mechanism of the reactions of propyl nitrite in propan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radical cyclization - Wikipedia [en.wikipedia.org]
- 16. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of Hexyl Nitrite as a Diazotizing Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nitrite (B80452) (C₆H₁₃NO₂) is an alkyl nitrite that serves as a convenient and effective diazotizing agent in organic synthesis.[1] It is a valuable alternative to traditional methods that use sodium nitrite and strong acids, particularly in non-aqueous conditions.[2] Alkyl nitrites, like hexyl nitrite, are mild, relatively stable, and easy-to-handle reagents that act as a source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization of primary aromatic amines.[3] This process converts the amino group into a diazonium salt, a versatile intermediate that can be transformed into a wide array of functionalities, making it a crucial tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5]
The primary applications of this compound as a diazotizing agent include the Sandmeyer reaction for the synthesis of aryl halides and the synthesis of azo compounds, which are important as dyes and pigments.[4][6] The use of alkyl nitrites can offer advantages such as improved solubility in organic solvents and milder reaction conditions.[2]
Reaction Mechanisms
The fundamental process of diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid to form a diazonium salt.[5] When using this compound, the reaction is typically carried out in the presence of an acid, which protonates the this compound, facilitating the release of the nitrosonium ion (NO⁺).
The general mechanism can be summarized as follows:
-
Formation of the Nitrosonium Ion: this compound reacts with an acid to generate the electrophilic nitrosonium ion.
-
N-Nitrosation: The primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: A series of proton transfers (tautomerization) followed by the elimination of a water molecule leads to the formation of the stable aromatic diazonium salt.[3]
The resulting diazonium salt is a valuable intermediate due to the excellent leaving group ability of molecular nitrogen (N₂).[3] This allows for the subsequent substitution of the diazonium group with a variety of nucleophiles.
Applications in Synthesis
Sandmeyer Reaction: Synthesis of Aryl Halides
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from primary aromatic amines.[6] The process involves the diazotization of the amine followed by reaction with a copper(I) halide. While traditionally performed with sodium nitrite in aqueous acid, alkyl nitrites like this compound can be employed, often in organic solvents.
General Reaction Scheme:
Ar-NH₂ + C₆H₁₃ONO + HX → [Ar-N₂]⁺X⁻ + C₆H₁₃OH + H₂O [Ar-N₂]⁺X⁻ + CuX → Ar-X + N₂ + Cu⁺
Synthesis of Azo Compounds
Azo compounds, characterized by the R-N=N-R' functional group, are widely used as dyes and pigments.[4] They are synthesized via a coupling reaction between a diazonium salt and an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.[4]
General Reaction Scheme:
Ar-NH₂ + C₆H₁₃ONO + HX → [Ar-N₂]⁺X⁻ + C₆H₁₃OH + H₂O [Ar-N₂]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
Quantitative Data Summary
The following tables summarize representative quantitative data for diazotization reactions using alkyl nitrites. While specific data for this compound is limited in readily available literature, the data for analogous alkyl nitrites such as isoamyl nitrite and n-butyl nitrite provide a strong indication of expected performance.
Table 1: Sandmeyer Reaction using Alkyl Nitrites
| Alkyl Nitrite | Aromatic Amine | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isoamyl Nitrite | Substituted Aniline | Aryl Bromide | CuBr₂ | DMF | 60 | 1 | ~50 | [6] |
| n-Butyl Nitrite | 2-Aminothiazole | 2-Bromothiazole | CuBr | Acetonitrile | 60 | 0.25 | 46 | [2] |
| tert-Butyl Nitrite | 4-Methoxyaniline | 4-Methoxybenzenediazonium tetrafluoroborate | HBF₄ | Acetonitrile | RT | - | 85 (in situ) | [2] |
Table 2: Azo Dye Synthesis via Diazotization
| Diazotizing Agent | Aromatic Amine | Coupling Agent | Product | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sodium Nitrite | Sulfanilic Acid | 2-Naphthol | Azo Dye | Water/HCl | 0-5 | Not specified | |
| Sodium Nitrite | Aniline | 2-Naphthol | 1-Phenylazo-2-naphthol | Water/HCl | 0-5 | Not specified | [7] |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is flammable and should be handled away from ignition sources.[1]
-
Aromatic amines and their derivatives can be toxic and/or carcinogenic. Handle with care.
-
Diazonium salts can be explosive when isolated in a dry state. These protocols are designed for the in situ generation and use of the diazonium salt in solution.
Protocol 1: General Procedure for Sandmeyer Bromination using an Alkyl Nitrite (Adapted from Isoamyl Nitrite Protocol)
This protocol describes a general procedure for the synthesis of an aryl bromide from a primary aromatic amine using an alkyl nitrite, such as this compound, as the diazotizing agent.
Materials:
-
Substituted aromatic amine
-
This compound (or isoamyl nitrite)
-
Copper(II) bromide (CuBr₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Pressure tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Micropipette
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a pressure tube or round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 eq).
-
Under an inert atmosphere (e.g., argon), dissolve the amine in DMF.
-
Add solid copper(II) bromide (2.0 eq) to the solution with stirring.
-
Using a micropipette, add this compound (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the pure aryl bromide.
Protocol 2: General Procedure for the Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye by the diazotization of a primary aromatic amine with sodium nitrite followed by coupling with an activated aromatic compound. A similar procedure can be adapted for use with this compound in an appropriate solvent system.
Materials:
-
Primary aromatic amine (e.g., sulfanilic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
Equipment:
-
Test tubes and beakers
-
Ice water bath
-
Hot water bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
Part A: Diazotization
-
In a test tube, add approximately 0.5 mL of concentrated HCl and place it in an ice water bath.
-
In a separate test tube, dissolve the aromatic amine (e.g., 0.49 g of sulfanilic acid) and sodium carbonate (0.13 g) in 5 mL of water, heating in a hot water bath until a clear solution is obtained.
-
Prepare a solution of sodium nitrite (0.2 g) in 1 mL of water in a third test tube.
-
Remove the amine solution from the hot water bath and immediately add the sodium nitrite solution.
-
Add the resulting mixture to the cold HCl solution in the ice bath. A precipitate of the diazonium salt should form.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 0.38 g of 2-naphthol) in a 2.5 M NaOH solution (2 mL). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt suspension to the cold coupling agent solution with stirring.
-
Continue to stir the mixture in the ice bath for 10 minutes. A colored precipitate of the azo dye will form.
Part C: Isolation and Purification
-
Isolate the azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
"Salt out" the product by dissolving it in a minimal amount of hot water, adding NaCl, and allowing it to cool and precipitate.
-
Collect the purified dye by vacuum filtration and allow it to air dry.
Visualizations
Diazotization and Sandmeyer Reaction Workflow
Caption: General workflow for the synthesis of aryl halides via diazotization with this compound followed by a Sandmeyer reaction.
Diazotization Reaction Mechanism
Caption: The mechanism of diazotization of a primary aromatic amine using an acid-activated alkyl nitrite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
Application Note and Protocol: Sandmeyer Reaction Utilizing Hexyl Nitrite for the Synthesis of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This application note provides a detailed protocol for the Sandmeyer reaction employing hexyl nitrite (B80452) as the diazotizing agent for the synthesis of aryl halides. Alkyl nitrites, such as hexyl nitrite, offer an alternative to aqueous sodium nitrite, allowing for the reaction to be conducted under non-aqueous conditions, which can be advantageous for substrates with sensitivities to water or strong acids.[3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of aryl halide building blocks.
Introduction
The transformation of an aromatic amino group into a halogen is a pivotal step in the synthesis of many pharmaceutical compounds and advanced materials.[1] The Sandmeyer reaction traditionally involves the diazotization of an aromatic amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid, followed by a copper(I)-catalyzed substitution.[4][5] The use of alkyl nitrites as diazotizing agents has gained traction as it allows for milder reaction conditions and broader substrate scope.[6] this compound, a member of the alkyl nitrite family, serves as an effective source of the nitrosonium ion required for diazotization.[7] This protocol details the conversion of a generic primary aromatic amine to the corresponding aryl bromide using this compound and copper(I) bromide.
Chemical Principles
The Sandmeyer reaction proceeds through a two-step mechanism:
-
Diazotization: The primary aromatic amine reacts with the nitrosonium ion (NO⁺), generated from this compound, to form a stable aryldiazonium salt.[5]
-
Radical-Nucleophilic Aromatic Substitution (SRNAr): The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then abstracts a halogen atom from a copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[8]
Experimental Protocol
This protocol describes a general procedure for the Sandmeyer bromination of a primary aromatic amine using this compound. The specific quantities and reaction parameters may require optimization for different substrates.
Materials and Equipment:
-
Primary aromatic amine
-
This compound (CAS: 638-51-7)
-
Copper(I) bromide (CuBr)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Safety Precautions:
-
This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
The reaction may evolve nitrogen gas; ensure the reaction setup is not a closed system to avoid pressure buildup.
-
Copper salts are toxic; avoid inhalation of dust and skin contact.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary aromatic amine (1.0 equiv) and anhydrous acetonitrile.
-
Add copper(I) bromide (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.5 equiv) dropwise to the stirred suspension over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl bromide.
Data Presentation
The following table summarizes the typical quantitative data for the described Sandmeyer reaction protocol.
| Parameter | Value |
| Reactants | |
| Primary Aromatic Amine | 1.0 equiv |
| This compound | 1.5 equiv |
| Copper(I) Bromide | 1.2 equiv |
| Solvent | |
| Acetonitrile | 5-10 mL per mmol of amine |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate |
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Sandmeyer reaction with this compound.
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of the Sandmeyer reaction with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Diazotisation [organic-chemistry.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Application of Hexyl Nitrite in the Synthesis of Aryl Azides: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of hexyl nitrite (B80452) in the synthesis of aryl azides, valuable intermediates in organic chemistry. Aryl azides are pivotal in the construction of a wide array of nitrogen-containing compounds, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which has broad applications in drug discovery, chemical biology, and materials science. This application note details the underlying chemistry, provides experimental protocols, and presents relevant data for the synthesis of aryl azides from aromatic amines using alkyl nitrites, with a focus on hexyl nitrite.
Introduction
The conversion of aromatic amines to aryl azides is a cornerstone transformation in synthetic chemistry. The most prevalent method involves the diazotization of an aniline (B41778) derivative to form a diazonium salt, which is then displaced by an azide (B81097) anion. While classical methods often employ sodium nitrite in strong aqueous acid, the use of alkyl nitrites in organic solvents offers a milder and often more efficient alternative, particularly for substrates that are sensitive to harsh acidic conditions. Alkyl nitrites, such as this compound, serve as effective nitrosating agents to generate the key diazonium intermediate in situ.
The overall transformation can be summarized as a one-pot, two-step process:
-
Diazotization: The aromatic amine reacts with an alkyl nitrite (e.g., this compound) in the presence of a proton source to form an aryl diazonium species.
-
Azidation: The in situ generated diazonium salt is then treated with an azide source, such as azidotrimethylsilane (B126382) (TMSN₃) or sodium azide, to yield the final aryl azide product.
This methodology is compatible with a diverse range of functional groups on the aromatic ring, making it a versatile tool in the synthesis of complex molecules.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through the formation of a nitrosonium ion from the alkyl nitrite, which then reacts with the primary aromatic amine to form a diazonium salt. This is followed by nucleophilic attack by the azide ion to yield the aryl azide and liberate nitrogen gas.
Caption: Reaction mechanism for aryl azide synthesis.
The general workflow for this synthesis is straightforward and can be performed in a standard laboratory setting.
Application Notes and Protocols for the Laboratory Setup for the Photolysis of Liquid Hexyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory setup and execution of the photolysis of liquid hexyl nitrite (B80452). Alkyl nitrites are valuable reagents in organic synthesis, primarily utilized for their ability to generate alkoxy radicals upon photolysis. This process is the foundation of the Barton reaction, a powerful method for the functionalization of unactivated C-H bonds. These application notes detail the synthesis of n-hexyl nitrite, the construction of a suitable photochemical reactor, a step-by-step protocol for the photolysis experiment, and methods for the analysis of the resulting products. Due to the limited availability of specific quantitative data for the liquid-phase photolysis of n-hexyl nitrite in publicly accessible literature, this guide focuses on establishing a robust experimental framework and provides an illustrative example of the data that should be collected.
Introduction
The photolysis of alkyl nitrites involves the homolytic cleavage of the weak oxygen-nitrogen bond upon irradiation with ultraviolet (UV) light. This reaction produces a highly reactive alkoxy radical and a nitric oxide radical. The alkoxy radical can undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and rearrangement.
A significant application of this reactivity is the Barton reaction, where an alkoxy radical, generated from the photolysis of a nitrite ester, abstracts a hydrogen atom from a δ-carbon, leading to the formation of a δ-nitroso alcohol. This reaction provides a strategic method for introducing functionality at a remote, unactivated position in a molecule.
This document outlines the necessary procedures for safely and effectively conducting the photolysis of liquid hexyl nitrite in a laboratory setting.
Synthesis of n-Hexyl Nitrite
n-Hexyl nitrite can be synthesized from n-hexanol and sodium nitrite in an acidic medium. The following protocol is adapted from established methods for the synthesis of other alkyl nitrites.
Materials:
-
n-Hexanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in deionized water. For a specific molar quantity, use a slight molar excess of sodium nitrite relative to n-hexanol.
-
Cool the flask in an ice-salt bath to 0 °C with continuous stirring.
-
In a separate beaker, prepare a chilled solution of n-hexanol and a stoichiometric amount of concentrated sulfuric acid in water.
-
Slowly add the acidic alcohol solution to the stirred nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 5 °C. The n-hexyl nitrite will form as an immiscible upper layer.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Transfer the reaction mixture to a separatory funnel and separate the upper organic layer containing the n-hexyl nitrite.
-
Wash the organic layer sequentially with cold deionized water, a cold 5% sodium bicarbonate solution, and again with cold deionized water to remove any residual acid and unreacted starting materials.
-
Dry the n-hexyl nitrite over anhydrous magnesium sulfate.
-
Decant the dried product. For higher purity, the n-hexyl nitrite can be distilled under reduced pressure. Caution: Alkyl nitrites can decompose upon heating, so distillation should be performed with care.
Experimental Setup for Photolysis
The photolysis of liquid this compound can be carried out in a standard batch photochemical reactor.
Equipment:
-
Photochemical Reactor: An immersion well-type reactor is suitable. This consists of a reaction vessel, a quartz immersion well, a light source, and a cooling system.
-
Light Source: A medium-pressure mercury lamp is a common choice as it provides a broad spectrum of UV radiation. Specific wavelengths can be selected using appropriate filters if desired.
-
Reaction Vessel: A borosilicate glass or quartz vessel with ports for sampling, inert gas purging, and temperature monitoring.
-
Inert Gas Supply: Nitrogen or argon gas to deoxygenate the reaction mixture and maintain an inert atmosphere.
-
Magnetic Stirrer: To ensure homogeneous irradiation of the solution.
-
Cooling System: A circulating bath to maintain a constant reaction temperature.
Experimental Protocol for Photolysis
The following is a general protocol for the photolysis of liquid n-hexyl nitrite. The specific conditions (concentration, solvent, reaction time) should be optimized for the desired outcome.
Materials:
-
n-Hexyl nitrite (synthesized as per the protocol above)
-
Anhydrous solvent (e.g., benzene, cyclohexane, or other non-protic solvents)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Prepare a solution of n-hexyl nitrite in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the specific experimental goals.
-
Place the reaction vessel in the photochemical reactor setup.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Maintain a gentle flow of the inert gas over the surface of the solution throughout the experiment.
-
Turn on the cooling system and allow the reaction mixture to reach the desired temperature.
-
Turn on the light source to initiate the photolysis.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using an appropriate analytical technique (e.g., GC-MS).
-
Once the reaction has reached the desired conversion or endpoint, turn off the light source.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the photoproducts can then be worked up and purified as necessary.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Wavelength (nm) | 350 | 300 | 254 |
| Solvent | Benzene | Cyclohexane | Acetonitrile |
| Concentration (M) | 0.1 | 0.1 | 0.1 |
| Temperature (°C) | 25 | 25 | 25 |
| Quantum Yield (Φ) | Data to be determined | Data to be determined | Data to be determined |
| Hexanal (%) | Data to be determined | Data to be determined | Data to be determined |
| Hexan-1-ol (%) | Data to be determined | Data to be determined | Data to be determined |
| δ-Nitrosohexanol (%) | Data to be determined | Data to be determined | Data to be determined |
| Other Products (%) | Data to be determined | Data to be determined | Data to be determined |
Analytical Protocol: GC-MS Analysis of Photolysis Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of this compound photolysis.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer detector.
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If necessary, dilute the sample with the reaction solvent to an appropriate concentration for GC-MS analysis.
-
An internal standard can be added for quantitative analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 30-400.
Data Analysis:
-
Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
-
Quantify the products by integrating the peak areas and comparing them to the internal standard. Expected products include hexanal, 1-hexanol, and the δ-nitrosohexanol (which may tautomerize to the oxime).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the photolysis of this compound.
Caption: Experimental workflow for the synthesis, photolysis, and analysis of n-hexyl nitrite.
Caption: Reaction pathways in the photolysis of n-hexyl nitrite.
Application Notes and Protocols for the Study of Hexyl Nitrite in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Alkyl nitrites are a class of compounds known for their potent vasodilatory effects, which are mediated through the relaxation of smooth muscle. Hexyl nitrite (B80452), as a member of this class, is a valuable tool for in vitro pharmacological studies aimed at understanding vascular physiology and developing novel therapeutic agents for conditions characterized by smooth muscle dysfunction, such as hypertension, angina pectoris, and vasospasm. These application notes provide a comprehensive overview of the mechanism of action of hexyl nitrite and detailed protocols for its investigation using isolated tissue preparations.
Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway
The primary mechanism by which this compound and other alkyl nitrites induce smooth muscle relaxation is through the generation of nitric oxide (NO) or a related nitrosothiol intermediate.[1][2][3] This process initiates a well-characterized signaling cascade within the smooth muscle cell, leading to a decrease in intracellular calcium concentration and subsequent relaxation.
-
Conversion to Nitric Oxide (NO): Upon administration, this compound is metabolized, leading to the release of NO.[3]
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[2]
-
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Reduction of Intracellular Calcium: PKG phosphorylates several downstream targets, leading to a decrease in intracellular Ca2+ levels through:
-
Inhibition of Ca2+ influx through L-type calcium channels.
-
Activation of Ca2+ -activated potassium channels (BKCa), leading to hyperpolarization and closure of voltage-gated Ca2+ channels.
-
Enhanced sequestration of Ca2+ into the sarcoplasmic reticulum.
-
-
Myosin Light Chain Dephosphorylation: The reduction in intracellular Ca2+ leads to the dephosphorylation of myosin light chain, preventing the interaction of actin and myosin filaments required for muscle contraction. This results in smooth muscle relaxation and vasodilation.
Mandatory Visualization: Signaling Pathway
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Quantitative Data
No specific quantitative data (e.g., EC50, Emax) for this compound in smooth muscle relaxation studies were identified in the reviewed literature. However, data for structurally similar and commonly studied alkyl nitrites are presented below as a reference. These values can be used as a starting point for estimating the potency of this compound.
| Compound | Tissue | Pre-contraction Agent | EC50 (M) | Maximum Relaxation (%) |
| Amyl Nitrite | Bovine Coronary Artery | Not Specified | Not Reported | Not Reported |
| Isobutyl Nitrite | Rabbit Aortic Strips | Phenylephrine (B352888) | Not Reported | Not Reported |
| Sodium Nitrite | Rat Aortic Rings | Norepinephrine | Not Reported | Not Reported |
Note: The absence of specific values in the table indicates that while the studies confirmed vasorelaxant activity, they did not report EC50 or Emax values in a comparable format.
Experimental Protocols
Protocol 1: Isolated Aortic Ring Assay for a Volatile Vasodilator
This protocol describes the preparation of isolated rat aortic rings and the methodology for assessing the vasodilatory effect of this compound, a volatile compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Preparation of Krebs-Henseleit Solution:
-
Prepare the Krebs-Henseleit solution and continuously bubble it with carbogen gas for at least 30 minutes before and throughout the experiment to maintain a pH of 7.4.
-
-
Isolation and Preparation of Aortic Rings:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in width. Take care to not stretch or damage the endothelium.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 2 g to each ring and allow them to equilibrate for 60-90 minutes. During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Contractility Check:
-
After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.
-
Wash the rings and allow them to return to baseline tension.
-
To assess endothelial integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M). Once a stable plateau is reached, add acetylcholine (B1216132) (ACh, 10⁻⁵ M). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Preparation and Administration of this compound:
-
Due to its volatility, prepare fresh stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) immediately before use. Keep the stock solution tightly sealed and on ice.
-
Subsequent dilutions should be made in Krebs-Henseleit solution.
-
To minimize evaporation, add the this compound solutions directly into the organ bath solution below the surface.
-
-
Cumulative Concentration-Response Curve:
-
Induce a stable contraction with phenylephrine (10⁻⁶ M).
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M) to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) from the concentration-response curve using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the isolated aortic ring assay with this compound.
References
- 1. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylene blue inhibits coronary arterial relaxation and guanylate cyclase activation by nitroglycerin, sodium nitrite, and amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
Application Note: Quantitative Analysis of Hexyl Nitrite by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of hexyl nitrite (B80452) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile nature of alkyl nitrites, a headspace sampling technique is employed to prevent contamination of the analytical system and ensure reproducible results. The method is suitable for the analysis of hexyl nitrite in various matrices, with potential applications in forensic science, pharmaceutical analysis, and quality control. This document provides comprehensive experimental protocols, instrument parameters, and method validation guidelines for researchers, scientists, and drug development professionals.
Introduction
This compound is part of the alkyl nitrite family, a class of compounds known for their use as recreational inhalants and in some industrial applications. Accurate quantification of these volatile and often unstable compounds is crucial for regulatory control, toxicological assessment, and quality assurance. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for this analysis. Alkyl nitrites are susceptible to degradation through photochemical and oxidation reactions, which can result in complex sample matrices.[1][2] Headspace (HS) sampling is a preferred injection technique as it introduces only the volatile components into the GC-MS system, thereby avoiding contamination from non-volatile substances like triglycerides that may be present in some formulations.[3] This note outlines a headspace GC-MS (HS-GC-MS) method for the reliable quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (or other suitable solvent, HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent like methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For each calibration standard, transfer a fixed volume (e.g., 1 mL) into a 20 mL headspace vial and seal immediately.
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with a suitable solvent to bring the expected this compound concentration within the calibration range.
-
Transfer a fixed volume of the diluted sample (e.g., 1 mL) into a 20 mL headspace vial and seal immediately.
-
Note: Due to the volatility and potential for degradation of alkyl nitrites, minimize sample exposure to air and light, and perform preparations in a well-ventilated fume hood.[1][2]
GC-MS Instrumentation and Parameters
A gas chromatograph equipped with a mass selective detector and a headspace autosampler is required. The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Oven Temperature | 50°C - 80°C (Optimization required) |
| Needle Temperature | 90°C |
| Transfer Line Temperature | 100°C |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL (gas phase) |
| GC System | |
| Inlet Temperature | 200°C (Note: Higher temperatures can cause thermal degradation)[3] |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Column | Mid-polarity column (e.g., 6% cyanopropylphenyl; 94% dimethylpolysiloxane), 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.8 µm film thickness[4] |
| Oven Program | Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | To be determined by analyzing a standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of NO2 and cleavage of the alkyl chain. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of this compound and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| LOD | 0.01 - 1 ng/mL |
| LOQ | 0.05 - 5 ng/mL |
Note: These are representative values. Actual performance will depend on the specific matrix and instrumentation.
Data Presentation and Analysis
Quantitative analysis is performed by integrating the peak area of the primary selected ion for this compound. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HS-GC-MS.
Caption: Workflow for this compound Analysis by HS-GC-MS.
Conclusion
The described headspace GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of headspace sampling minimizes instrument contamination and matrix effects, leading to robust and reproducible results. Proper method validation is essential to ensure the accuracy and precision of the data for its intended application in research, quality control, or forensic investigations.
References
proper handling and storage procedures for hexyl nitrite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper handling, storage, and utilization of hexyl nitrite (B80452) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, experimental integrity, and the stability of the compound.
Compound Information and Properties
Hexyl nitrite (C₆H₁₃NO₂) is an alkyl ester of hexanol and nitrous acid.[1] It is a volatile and reactive compound commonly used in organic synthesis and as a laboratory reagent.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for the safe handling and storage of the compound, as well as for its application in experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [2][3][4] |
| Molar Mass | 131.17 g/mol | [2] |
| Appearance | Yellow to light amber liquid | [2] |
| Odor | Fruity or sweet | [2] |
| Density | 0.874 g/cm³ | [2] |
| Boiling Point | ~151°C | [2] |
| Melting Point | -90°C | [2] |
| Flash Point | 22.3°C | [3] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | [2] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor[1][2][4][5] |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2][4][5] |
| Acute toxicity, dermal | H312 | Harmful in contact with skin[1][2][4] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled[1][2][4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][5]
Storage and Handling Procedures
Proper storage and handling are critical to maintain the stability of this compound and to prevent hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, well-ventilated area.[2][5] Refrigeration at 2-8°C is recommended for long-term storage.[3]
-
Atmosphere: For prolonged storage, consider storing under an inert gas such as argon or nitrogen to prevent degradation from air and moisture.[7]
-
Incompatibilities: Store away from heat, sparks, open flames, and incompatible materials such as strong acids and oxidizing agents.[2][7] Acids can lower the decomposition temperature of alkyl nitrites.[8]
-
Light Sensitivity: Protect from light by using an amber-colored or opaque container.[7]
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Use explosion-proof electrical equipment.[5]
-
Ground all containers and receiving equipment during transfer to prevent static discharge.[5]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[5]
-
In case of a spill, remove all ignition sources and absorb the spill with an inert material.[4]
Application in Drug Development and Research: Mechanism of Action
This compound is a potent vasodilator, and its primary physiological effect is mediated through the release of nitric oxide (NO).[9] Understanding this pathway is crucial for its application in cardiovascular research and drug development.
Nitric Oxide (NO) Signaling Pathway
Upon administration, this compound is metabolized, releasing nitric oxide. NO then activates soluble guanylate cyclase (sGC) in smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP levels leads to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.
Caption: Nitric oxide signaling pathway leading to vasodilation.
Experimental Protocols
This compound and other alkyl nitrites are valuable reagents in organic synthesis, particularly as diazotizing agents. The following protocol is for a Sandmeyer-type reaction using an alkyl nitrite, which is analogous to the use of this compound.
Protocol: Diazotization and Iodination of a Sterically Hindered Aniline (B41778)
This protocol describes the conversion of a primary aromatic amine (aniline) to an aryl iodide.
Materials:
-
Sterically hindered aniline (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (1.0 mmol)
-
Potassium iodide (2.5 mmol)
-
This compound (or tert-butyl nitrite) (2.5 mmol)
-
Acetonitrile (B52724) (5 mL)
-
Ethyl acetate
-
Deionized water
-
Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the sterically hindered aniline (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Alkyl Nitrite: Slowly add this compound (2.5 mmol) dropwise to the cooled solution.
-
Diazotization: Stir the mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Sandmeyer Iodination: Heat the reaction mixture to 60°C and stir for several hours until the conversion to the aryl iodide is complete (as monitored by TLC).
-
Workup:
-
Quench the reaction with deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Caption: Experimental workflow for the synthesis of an aryl iodide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Aryl Halides from Anilines using Hexyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary aromatic amines (anilines) to aryl halides is a cornerstone transformation in organic synthesis, enabling the introduction of halogens onto an aromatic ring. This functional group serves as a versatile handle for subsequent cross-coupling reactions and other modifications crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The Sandmeyer reaction, a well-established method for this transformation, proceeds via the diazotization of an aniline (B41778) followed by a copper(I) halide-mediated substitution. While traditionally sodium nitrite (B80452) in aqueous acid is used for diazotization, alkyl nitrites, such as hexyl nitrite, offer a valuable alternative, particularly in non-aqueous conditions, providing a milder and often more efficient route to the desired aryl halides.
This document provides detailed protocols for the synthesis of aryl bromides and chlorides from anilines using this compound, along with expected yields and a discussion of the underlying reaction mechanism.
Reaction Principle
The synthesis involves a two-step process occurring in a single pot:
-
Diazotization: The primary aromatic amine reacts with this compound in the presence of a copper(II) halide to form an intermediate aryldiazonium species. This compound serves as the source of the nitrosonium ion (NO⁺) necessary for this transformation.
-
Halogenation (Sandmeyer Reaction): The in situ generated aryldiazonium salt is then converted to the corresponding aryl halide by a copper(I) species, which is generated in situ from the copper(II) precursor. Nitrogen gas is liberated as a byproduct.
Data Presentation
The following table summarizes typical yields for the synthesis of various aryl halides from the corresponding anilines using alkyl nitrites and copper halides. While specific data for this compound is limited in the literature, the yields presented are representative of what can be expected based on reactions with similar alkyl nitrites like tert-butyl nitrite and isoamyl nitrite.
| Entry | Starting Aniline | Product | Halogen Source | Alkyl Nitrite | Typical Yield (%) |
| 1 | Aniline | Bromobenzene | CuBr₂ | This compound (expected) | 70-85 |
| 2 | 4-Toluidine | 4-Bromotoluene | CuBr₂ | This compound (expected) | 75-90 |
| 3 | 4-Chloroaniline | 1-Bromo-4-chlorobenzene | CuBr₂ | This compound (expected) | 65-80 |
| 4 | Aniline | Chlorobenzene | CuCl₂ | This compound (expected) | 60-75 |
| 5 | 4-Methoxyaniline | 4-Chloroanisole | CuCl₂ | This compound (expected) | 60-70 |
Note: Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Safety Precautions:
-
Alkyl nitrites are volatile and flammable. Handle in a well-ventilated fume hood.
-
Copper salts are toxic. Avoid inhalation of dust and contact with skin.
-
The reaction evolves nitrogen gas, which can lead to a pressure buildup. Ensure the reaction vessel is not sealed.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of Aryl Bromides
Materials:
-
Substituted Aniline (1.0 eq)
-
Copper(II) Bromide (CuBr₂, 1.2 eq)
-
This compound (1.5 eq)
-
Acetonitrile (B52724) (solvent)
-
Ethyl acetate (B1210297) (for workup)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq) and acetonitrile (to make a 0.5 M solution).
-
Add copper(II) bromide (1.2 eq) to the solution.
-
Stir the mixture at room temperature.
-
Slowly add this compound (1.5 eq) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl bromide.
Protocol 2: Synthesis of Aryl Chlorides
Materials:
-
Substituted Aniline (1.0 eq)
-
Copper(II) Chloride (CuCl₂, 1.2 eq)
-
This compound (1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq) and acetonitrile (to make a 0.5 M solution).
-
Add copper(II) chloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature.
-
Slowly add this compound (1.5 eq) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl chloride.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the conversion of an aniline to an aryl halide using this compound and a copper halide catalyst.
Caption: General mechanism for the synthesis of aryl halides from anilines.
Experimental Workflow
The diagram below outlines the general laboratory procedure for the synthesis of aryl halides from anilines using this compound.
Caption: Experimental workflow for aryl halide synthesis.
Application Notes and Protocols for In Vitro Vasodilation Assay Using Hexyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl nitrites are well-documented vasodilators, known for their rapid onset of action. Their therapeutic and physiological effects are primarily mediated through the release of nitric oxide (NO) or a closely related species, which initiates a signaling cascade resulting in smooth muscle relaxation.[1] This document provides a detailed protocol for an in vitro vasodilation assay using hexyl nitrite (B80452) on isolated aortic rings. This assay is a fundamental tool for characterizing the vasodilatory properties of compounds and investigating their mechanism of action.
The primary mechanism of nitrite-induced vasodilation involves the reduction of the nitrite ion to nitric oxide.[2] This conversion can be facilitated by several enzymes and proteins, including xanthine (B1682287) oxidoreductase and myoglobin.[3][4] Once formed, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[5][6] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1][2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.[1][2]
Data Presentation
The vasodilatory potency of hexyl nitrite can be quantified by determining its EC50 value, which is the concentration that elicits 50% of the maximal relaxation response. The following table presents hypothetical comparative data for this compound alongside known vasodilators.
| Compound | EC50 (µM) | Maximal Relaxation (%) |
| This compound (Hypothetical) | 15 | 95 ± 5 |
| Sodium Nitroprusside | 0.1 | 100 ± 2 |
| Acetylcholine (B1216132) | 0.5 | 98 ± 3 |
| Sodium Nitrite | 40 | 92 ± 6 |
Note: The data for this compound is hypothetical and serves as an illustrative example. Actual values must be determined experimentally.
Signaling Pathway
The signaling pathway for this compound-induced vasodilation is initiated by its conversion to nitric oxide, which then triggers a cascade of intracellular events leading to smooth muscle relaxation.
Figure 1. Signaling pathway of this compound-induced vasodilation.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro vasodilation assay using isolated aortic rings.
Figure 2. Experimental workflow for the aortic ring vasodilation assay.
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (for dissolving this compound)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Distilled, deionized water
-
Animal model (e.g., male Wistar rats, 250-300 g)
Equipment
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Micrometer
-
Water bath (37°C)
-
pH meter
Preparation of Solutions
-
Krebs-Henseleit Buffer: Prepare fresh daily and continuously bubble with carbogen gas for at least 30 minutes before and during the experiment to maintain a pH of 7.4.
-
This compound Stock Solution: Due to its likely low water solubility, prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or ethanol. Subsequent dilutions should be made in Krebs-Henseleit buffer. Note: A preliminary solubility test is recommended.
-
Phenylephrine/KCl Stock Solution: Prepare a 10 mM stock solution of phenylephrine or a 3 M stock solution of KCl in distilled water.
-
Acetylcholine Stock Solution: Prepare a 10 mM stock solution in distilled water.
Experimental Procedure
-
Aorta Isolation and Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Immediately perform a thoracotomy and carefully dissect the thoracic aorta.
-
Place the isolated aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissection microscope, carefully remove adhering connective and adipose tissue.
-
Cut the cleaned aorta into rings of 2-3 mm in length.
-
-
Mounting of Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with 10-20 mL of Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
The rings should be suspended between two L-shaped stainless-steel hooks, with one hook fixed to the bottom of the chamber and the other connected to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 1 µM phenylephrine or 60 mM KCl.
-
To check for endothelial integrity, induce relaxation with 10 µM acetylcholine in the pre-contracted rings. A relaxation of over 80% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings several times with fresh buffer to return to the baseline tension.
-
Induce a stable contraction with 1 µM phenylephrine or 60 mM KCl.
-
Once a stable plateau of contraction is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
Record the changes in tension continuously using the data acquisition system.
-
-
Data Analysis:
-
The relaxation at each concentration of this compound is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value and the maximal relaxation (Emax) from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Conclusion
This protocol provides a robust framework for assessing the vasodilatory effects of this compound in vitro. The use of isolated aortic rings allows for the characterization of the compound's potency and efficacy in a controlled ex vivo environment. The data generated from this assay are crucial for understanding the pharmacological profile of this compound and can guide further preclinical and clinical development. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results for researchers in vascular biology and drug discovery.
References
- 1. labproinc.com [labproinc.com]
- 2. NO generation from nitrite and its role in vascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary vasodilator responses to sodium nitrite are mediated by an allopurinol-sensitive mechanism in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Low-dose sodium nitrite vasodilates hypoxic human pulmonary vasculature by a means that is not dependent on a simultaneous elevation in plasma nitrite - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stable Diazonium Salts with Hexyl Nitrite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arenediazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto aromatic rings. Their utility is often hampered by their inherent instability, with many diazonium salts being prone to decomposition, sometimes explosively, especially when isolated in solid form.[1][2] This document provides detailed application notes and protocols for the preparation of stable arenediazonium salts using hexyl nitrite (B80452) as the diazotizing agent in organic solvents. The use of alkyl nitrites, such as hexyl nitrite, offers a mild and efficient alternative to the traditional aqueous sodium nitrite method, particularly for amines that are sparingly soluble in aqueous media.[3][4] Furthermore, the formation of stable salts, such as tetrafluoroborates and tosylates, allows for their isolation, storage, and subsequent use in a variety of synthetic transformations relevant to drug development and materials science.[5][6][7]
Advantages of Using this compound
The use of this compound for the diazotization of aromatic amines in organic solvents presents several advantages over the conventional aqueous sodium nitrite/mineral acid method:
-
Mild Reaction Conditions: Diazotization can be carried out under neutral or weakly acidic conditions, which is beneficial for substrates sensitive to strong acids.
-
Homogeneous Reaction Medium: The use of organic solvents allows for the diazotization of amines that have poor solubility in aqueous solutions.
-
Improved Safety: While all diazonium salts should be handled with care, the in situ generation of the nitrosating species from this compound can offer better control over the reaction.
-
Facilitated Isolation of Stable Salts: The non-aqueous environment is conducive to the precipitation and isolation of stable diazonium salts, such as tetrafluoroborates and tosylates.
Data Presentation
Table 1: Representative Yields of Arenediazonium Tetrafluoroborate (B81430) Salts using Alkyl Nitrites
| Aromatic Amine | Alkyl Nitrite | Acid | Solvent | Yield (%) | Reference |
| Aniline | Isoamyl nitrite | HBF₄ | Acetic Acid | High | [8] |
| 4-Nitroaniline | Isoamyl nitrite | HBF₄ | Ethanol | Good | |
| 4-Methoxyaniline | tert-Butyl nitrite | HBF₄ | Ethanol/H₂O | High | [9] |
| 2-Aminobenzothiazole | tert-Butyl nitrite | HBF₄ | Ethanol/H₂O | High | [9] |
| Various Anilines | Isopentyl nitrite | Ethanolic HCl | Acetonitrile | 64-100 | [10] |
Table 2: Comparison of Thermal Stability of Arenediazonium Salts
| Diazonium Salt Counterion | Typical Onset of Decomposition (°C) | Stability Characteristics | Reference |
| Chloride (Cl⁻) | > 5 (in solution) | Unstable, typically used in situ, potentially explosive when dry. | [1][11] |
| Hydrogen Sulfate (HSO₄⁻) | Generally unstable | Similar to chlorides. | |
| Tetrafluoroborate (BF₄⁻) | Often stable up to 100-150 | Can often be isolated, dried, and stored. Considered one of the more stable salts. | [7][12] |
| Tosylate (OTs⁻) | Can be stable at room temperature for months | High thermal stability, non-explosive, and easily isolated. | [2][5][6] |
| Hexafluorophosphate (PF₆⁻) | Generally stable | Can be isolated and stored. | [7] |
Experimental Protocols
Safety Precaution: Arenediazonium salts are potentially explosive, especially in the solid state. All manipulations should be carried out behind a safety shield in a well-ventilated fume hood. Avoid scratching or applying friction to the solid salts. It is recommended to prepare and handle only small quantities.[11]
Protocol 1: General Procedure for the Preparation of a Stable Arenediazonium Tetrafluoroborate Salt using this compound
This protocol describes a general method for the diazotization of an aromatic amine with this compound and subsequent precipitation as the stable tetrafluoroborate salt.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Tetrafluoroboric acid (HBF₄, 48% in water, 2.0 eq) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous organic solvent (e.g., Methanol, Ethanol, Acetonitrile, or Dichloromethane)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq) in the chosen anhydrous organic solvent.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add tetrafluoroboric acid (2.0 eq) to the stirred solution. If using BF₃·OEt₂, add it dropwise.
-
To this cooled solution, add a solution of this compound (1.1 - 1.5 eq) in the same organic solvent dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30-60 minutes.
-
Monitor the reaction for the precipitation of the arenediazonium tetrafluoroborate salt. If no precipitate forms, or to ensure complete precipitation, slowly add cold diethyl ether to the reaction mixture until a solid is formed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any residual acid and byproducts.
-
Dry the isolated arenediazonium tetrafluoroborate salt under vacuum at room temperature. The salt should be stored in a cool, dark place, preferably in a refrigerator or freezer.
Protocol 2: In Situ Generation and Use of an Arenediazonium Salt from this compound for a Sandmeyer Reaction
This protocol details the in situ preparation of an arenediazonium salt followed by a copper(I)-catalyzed Sandmeyer reaction to introduce a halide or cyanide group.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Acetonitrile
-
Copper(I) halide (CuCl, CuBr) or Copper(I) cyanide (CuCN) (1.2 eq)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, dissolve the aromatic amine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq) dropwise to the stirred solution while maintaining the temperature between 0 and 5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a suspension of the copper(I) salt (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) salt suspension at a rate that maintains the reaction temperature below 10 °C. Vigorous evolution of nitrogen gas is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.
-
The reaction mixture can then be worked up according to standard procedures for the specific Sandmeyer reaction being performed (e.g., quenching with water, extraction with an organic solvent, and purification by chromatography or distillation).
Mandatory Visualizations
Diazotization Reaction Mechanism
Caption: Mechanism of diazotization using this compound.
Experimental Workflow for Stable Diazonium Salt Preparation
Caption: Workflow for the isolation of a stable arenediazonium salt.
Applications in Drug Development
The synthesis of stable arenediazonium salts is of significant interest to the pharmaceutical industry. These versatile intermediates can be used in a variety of transformations to construct complex molecular architectures found in many drug candidates.[7]
-
Introduction of Halogens: Stable diazonium salts are excellent precursors for the introduction of halogens (F, Cl, Br, I) into aromatic rings via Sandmeyer and Schiemann reactions.[13] Halogenated aromatics are common motifs in pharmaceuticals, influencing properties such as metabolic stability and binding affinity.
-
Carbon-Carbon Bond Formation: Arenediazonium salts can participate in various cross-coupling reactions, such as the Heck and Suzuki reactions, to form new carbon-carbon bonds. This is crucial for the synthesis of biaryl structures and other complex scaffolds present in many drugs.
-
Synthesis of Heterocycles: Diazonium salts can be used in cyclization reactions to form a variety of heterocyclic compounds, which are a cornerstone of medicinal chemistry.
-
Late-Stage Functionalization: The ability to convert a readily available amino group into a wide array of other functionalities via a stable diazonium salt intermediate makes this methodology highly valuable for the late-stage functionalization of complex molecules in drug discovery programs. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
By providing access to stable and isolable diazonium intermediates, the use of this compound in non-aqueous media offers a powerful tool for medicinal chemists to streamline the synthesis of novel therapeutic agents.
References
- 1. webassign.net [webassign.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. careers360.com [careers360.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hexyl Nitrite
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude hexyl nitrite (B80452).
Frequently Asked Questions (FAQs)
Q1: What are the primary components of crude hexyl nitrite after synthesis?
Crude this compound, typically synthesized via the esterification of hexanol with nitrous acid, contains the desired this compound along with several impurities.[1] Common impurities include unreacted hexanol, water, residual acid catalyst (such as hydrochloric or sulfuric acid), and oxides of nitrogen.[2][3]
Q2: Why is my crude or purified this compound yellow?
The yellow to light amber color of this compound is a characteristic physical property of the compound.[4] However, a significant darkening or change in color to brown or green may indicate decomposition, which is often accelerated by the presence of acids, light, and heat.[5][6]
Q3: What causes this compound to decompose, and what are the products?
This compound is inherently unstable and can decompose slowly on standing.[2] This process is accelerated by exposure to heat, light, and acidic conditions.[6][7] The primary decomposition pathway involves the cleavage of the weak O-NO bond, forming an alkoxy radical and nitric oxide.[6] Over time, decomposition yields oxides of nitrogen, water, the parent alcohol (hexanol), and polymerization products of the corresponding aldehyde.[2][3]
Q4: How should purified this compound be stored to ensure stability?
To minimize decomposition, purified this compound should be stored in a tightly closed, amber glass container to protect it from light.[4][8] The container should be stored in a cool, well-ventilated area, away from heat sources and incompatible materials like acids and oxidizing agents.[4][7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures is recommended.
Q5: Are stabilizers necessary for storing purified this compound?
While not always required for immediate research use, adding a stabilizer can significantly prolong the shelf life of alkyl nitrites.[8] Solid alkaline materials, such as alkali metal carbonates or phosphates, can be effective.[5] Historically, compounds like diphenylamine (B1679370) have also been used.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Decomposition during distillation: Alkyl nitrites are thermally labile, and prolonged heating can cause significant product loss.[2][6] | • Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. • Ensure the heating mantle temperature is only slightly above the liquid's boiling point at the operating pressure. |
| Product loss during washing: this compound has slight solubility in water, and aggressive or numerous aqueous washes can reduce yield.[4] | • Minimize the volume and number of aqueous washes. • After initial extractions, back-extract the aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover the dissolved product.[9] | |
| Purified Product is Cloudy | Water contamination: The cloudy appearance is often due to an emulsion or suspended water droplets. | • After washing, use a saturated brine (NaCl solution) wash to help break emulsions and remove bulk water from the organic layer. • Ensure the organic layer is treated with a sufficient amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) for an adequate time before distillation.[9] |
| Product Tests Acidic | Incomplete removal of acid catalyst: Residual strong acid from the synthesis reaction remains in the product.[5] | • Wash the crude product with a saturated solution of a mild base, such as sodium bicarbonate, until effervescence ceases. Follow this with a water wash to remove residual bicarbonate and salts.[9] |
| Product Darkens Rapidly After Purification | Ongoing decomposition: Exposure to air, light, or residual impurities is catalyzing degradation.[2][6] | • Ensure the product is stored under an inert atmosphere (argon or nitrogen). • Store in an amber bottle, protected from light, at a reduced temperature (e.g., 2-8 °C).[4][8] • Consider adding a small amount of a suitable stabilizer, like anhydrous potassium carbonate.[5] |
| Poor Separation from Hexanol During Distillation | Close boiling points: The boiling points of this compound (~151 °C) and hexanol (~157 °C) are relatively close, making simple distillation challenging.[4] | • Use fractional distillation with a short Vigreux or packed column to increase separation efficiency. • Caution: Due to the thermal instability of alkyl nitrites, prolonged time on a high-efficiency column is not recommended.[10] Perform the fractional distillation under vacuum to mitigate this risk. |
Quantitative Data
The following table summarizes key physical properties for n-hexyl nitrite and its most common impurity, n-hexanol, to aid in designing purification protocols.
| Compound | Molar Mass ( g/mol ) | Boiling Point (K) | Density (g/cm³) |
| n-Hexyl Nitrite | 131.17 | 422.50 (~149 °C) | 0.874 |
| n-Hexanol | 102.17 | 430.15 (157 °C) | 0.814 |
Data sourced from Cheméo and Synthetika.[4][11]
Experimental Protocols
General Protocol for Purification of Crude this compound
Safety Notice: this compound is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][7] All procedures should be performed in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Vacuum distillation apparatus
-
Amber glass storage bottle
Methodology:
-
Neutralization and Washing: a. Transfer the crude this compound to a separatory funnel of appropriate size. b. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release the pressure from any CO₂ gas evolved. c. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. d. Wash the organic layer with an equal volume of distilled water, followed by an equal volume of saturated brine solution, discarding the aqueous layer each time.
-
Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous MgSO₄ or Na₂SO₄ in portions, swirling the flask after each addition, until the drying agent no longer clumps together and some remains free-flowing. c. Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Filtration: a. Decant or filter the dried liquid into a round-bottom flask suitable for distillation, leaving the solid drying agent behind.
-
Vacuum Distillation: a. Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed. b. Heat the flask gently using a heating mantle. c. Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Storage: a. Transfer the clear, purified this compound to a pre-dried, amber glass bottle. b. If desired, add a small amount of a stabilizer (e.g., anhydrous potassium carbonate). c. Purge the headspace with an inert gas (e.g., argon) before sealing tightly. Store in a cool, dark place as described in the FAQs.[4]
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Primary decomposition pathways for this compound.
References
- 1. This compound | 638-51-7 | Benchchem [benchchem.com]
- 2. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]
- 5. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 6. Cyclothis compound | 5156-40-1 | Benchchem [benchchem.com]
- 7. valsynthese.ch [valsynthese.ch]
- 8. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing Diazotization Yield with Hexyl Nitrite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of diazotization reactions using hexyl nitrite (B80452).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diazotization using hexyl nitrite? Diazotization is a reaction where a primary aromatic amine reacts with a nitrosating agent to form a diazonium salt.[][2] this compound, like other alkyl nitrites, serves as a source of the nitrosonium ion (NO⁺), which is the key electrophile that reacts with the amine.[3][4] This method is particularly useful under non-aqueous or anhydrous conditions.[5][6] The resulting diazonium salts are highly valuable intermediates in organic synthesis, for reactions like Sandmeyer, Schiemann, and azo coupling.[2]
Q2: Why is maintaining a low temperature (0-5 °C) absolutely critical for this reaction? Maintaining a low temperature is crucial for two primary reasons:
-
Stability of the Diazonium Salt: Arenediazonium salts are often thermally unstable and can decompose at higher temperatures, which significantly reduces the yield of the desired product.[7][8] In a dry state, they can be explosive.[7]
-
Minimizing Side Reactions: Lower temperatures slow down the rates of competing side reactions, such as the coupling of the newly formed diazonium salt with unreacted amine to form triazenes, or decomposition to form phenolic byproducts.[7]
Q3: How does the choice of solvent affect the reaction yield? The solvent plays a critical role, especially concerning the solubility of the starting amine. Sterically hindered or complex amines are often poorly soluble in purely aqueous acidic media.[7][9] Using organic solvents such as acetonitrile, or co-solvents like glacial acetic acid, DMF, or DMSO can significantly improve solubility, leading to a more homogeneous reaction mixture and higher conversion rates.[6][7] For reactions with alkyl nitrites, anhydrous organic solvents are commonly employed.[5]
Q4: What is the role of an acid catalyst in diazotization with this compound? While this compound can generate the necessary nitrosonium ion without a strong mineral acid (unlike sodium nitrite), the presence of an acid is often beneficial. Acidifying the organic solvent can improve the yield.[5] It ensures the medium is sufficiently acidic to prevent the diazonium salt from coupling with any remaining free amine, thereby minimizing the formation of triazene (B1217601) impurities.[7]
Q5: How can I confirm that the diazotization reaction is complete? A simple and effective method is to test for the presence of excess nitrous acid (or the nitrosating agent).[10] This is done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper.[11] An immediate formation of a blue-black color indicates that excess nitrosating agent is present, signifying that all of the primary amine has been consumed.[7] The test should remain positive for a few minutes after the addition of this compound is complete to ensure full conversion.[7]
Q6: My starting aromatic amine is poorly soluble in the reaction medium. What are the best strategies to overcome this? Poor solubility is a common issue that leads to incomplete reactions.[7][9] The following strategies can be employed:
-
Fine Grinding: Mechanically grinding the amine to a fine powder increases its surface area and can improve the reaction rate.[7]
-
Use of Co-solvents: As mentioned in Q3, adding water-miscible organic solvents like glacial acetic acid, DMF, or DMSO can aid in dissolution.[7]
-
Fine Suspension Formation: The amine can be dissolved in the chosen acid or solvent at a slightly elevated temperature and then cooled rapidly in an ice bath to form a fine, highly reactive suspension before the addition of this compound.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment in a question-and-answer format.
Problem: The yield of my subsequent reaction (e.g., Sandmeyer) is very low or zero.
-
Potential Cause 1: Incomplete Diazotization.
-
Recommended Solution: Before proceeding, confirm the completion of the diazotization by testing with starch-iodide paper.[7][11] If the test is negative, add more this compound dropwise until a positive test is sustained. Ensure the starting amine is fully dissolved or exists as a fine suspension to maximize reactivity.[7]
-
-
Potential Cause 2: Decomposition of the Diazonium Salt.
-
Potential Cause 3: Formation of Triazenes.
-
Recommended Solution: This side reaction occurs when the diazonium salt couples with unreacted amine. Ensure the reaction is sufficiently acidic and that the this compound is added to the amine solution, not the other way around.[7]
-
Problem: I observe brown fumes (NO₂) evolving from the reaction mixture.
-
Potential Cause: Decomposition of the Nitrosating Agent.
Problem: The final solution has a deep red or orange color instead of the expected pale yellow.
-
Potential Cause: Azo Dye Formation.
-
Recommended Solution: This indicates a coupling side reaction has occurred. This can happen if a nucleophilic species, such as unreacted amine or a phenolic impurity, is present.[7] Ensure a sufficient excess of acid is used to suppress the concentration of free amine and maintain a low temperature to prevent the formation of phenolic impurities.[7]
-
Problem: A precipitate forms during the addition of this compound.
-
Potential Cause 1: The Diazonium Salt is Insoluble.
-
Recommended Solution: If the diazonium salt itself is not very soluble in the reaction medium, ensure vigorous stirring to keep it suspended for the subsequent reaction.[7]
-
-
Potential Cause 2: Formation of a Triazene Side Product.
-
Recommended Solution: If triazene formation is suspected, review the acidity of the medium and the order of reagent addition.[7] Triazenes are often unwanted, insoluble byproducts.
-
Key Parameter Optimization
Optimizing the following parameters is critical for maximizing the yield of your diazotization reaction.
| Parameter | Optimal Condition | Expected Impact on Yield | Remarks / Potential Issues |
| Temperature | 0-5 °C | High | Higher temperatures (>10 °C) cause rapid decomposition of the diazonium salt, leading to significantly lower yields and formation of phenolic impurities.[7][8] |
| Stoichiometry | 1.05 - 1.2 equivalents of this compound | High | A slight excess ensures complete conversion of the amine.[5][6] A gross excess can lead to unwanted side reactions.[12] |
| Reagent Addition | Slow, dropwise addition with vigorous stirring | High | Prevents localized high concentrations of the nitrosating agent, which can cause side reactions and decomposition.[7][12] |
| Solvent | Anhydrous organic solvent (e.g., THF, MeCN) | High | Improves solubility of many aromatic amines.[5][7] Co-solvents (e.g., Acetic Acid, DMF) may be needed for particularly insoluble substrates.[7] |
| Acidity | Presence of a strong acid (e.g., HCl, p-TsOH) | Improved | Suppresses the concentration of free amine, preventing triazene formation and stabilizing the diazonium salt.[][7] |
| Reaction Time | 15 - 60 minutes post-addition | Optimal | Insufficient time leads to an incomplete reaction. Monitor with starch-iodide paper to determine completion.[13] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of an Aromatic Amine with this compound
This protocol provides a general methodology. Specific quantities and reaction times should be optimized for each unique substrate.
Materials:
-
Aromatic primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)
-
Acid (optional, e.g., p-Toluenesulfonic acid, trifluoroacetic acid)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve or suspend the aromatic amine (1.0 eq) in the selected anhydrous solvent.
-
If an acid catalyst is used, add it to the mixture.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring.
-
Add this compound (1.1 eq) to a dropping funnel and add it dropwise to the cooled amine suspension over 15-30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.[7]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Periodically check for reaction completion by taking a drop of the mixture and testing it on starch-iodide paper. The reaction is complete when a blue-black spot persists, indicating a slight excess of the nitrosating agent.[7][11]
-
The resulting cold diazonium salt solution is typically unstable and should be used immediately in the next synthetic step without isolation.[7]
Visual Guides
Caption: A logical workflow for troubleshooting and resolving common causes of low yield in diazotization reactions.
Caption: A step-by-step diagram illustrating the general experimental procedure for diazotization with this compound.
Caption: The desired reaction pathway to the arenediazonium ion and key side reactions that can lower the overall yield.
References
- 2. Diazotisation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
identifying side products in hexyl nitrite reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexyl nitrite (B80452). The information below addresses common issues related to the identification and mitigation of side products in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition products of hexyl nitrite, and under what conditions do they form?
A1: this compound, like other alkyl nitrites, is susceptible to decomposition over time, a process accelerated by heat, light, and the presence of bases. The primary decomposition products include:
-
Hexanol: The parent alcohol from which the nitrite was synthesized.[1][2][3]
-
Oxides of Nitrogen (NOx): Various nitrogen oxides are released as the nitrite group breaks down.[1][2][3]
-
Polymerization products of Hexanal: The corresponding aldehyde can form and subsequently polymerize.[1][2]
Decomposition can occur through homolytic cleavage of the weak O-NO bond, especially under thermal or photochemical conditions, yielding a hexyloxy radical and a nitric oxide radical.[1][4] In the presence of a base, this compound can decompose to yield nitrite salts and hexanol.[5] To minimize decomposition, it is recommended to store this compound in a cool, dark place and use it within a few days to two weeks of its preparation.[3]
Q2: During the synthesis of this compound from hexanol and sodium nitrite, what are the primary side products and their causes?
A2: The synthesis of this compound involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[5][6] Side products can arise if reaction conditions are not carefully controlled.
| Side Product | Probable Cause | Mitigation Strategy |
| Nitrogen Oxides (NOx) | Decomposition of unstable nitrous acid at elevated temperatures.[7][] | Maintain a low reaction temperature, typically 0-5 °C.[3][7] |
| Hexene | Dehydration of hexanol by an excess of strong acid (e.g., sulfuric acid), especially if the temperature is not kept low. | Use a stoichiometric amount of acid and maintain low temperatures. Add the acid slowly to the alcohol.[2] |
| Nitrohexane | The nitrite ion is an ambident nucleophile and can attack via the nitrogen atom, although this is less common in the acidic conditions of esterification. It's more of a concern in reactions of alkyl halides with nitrite salts.[9][10] | Ensure proper acidic conditions for esterification to favor O-nitrosation. |
Troubleshooting Guide
Problem 1: My reaction involving this compound for a diazotization is yielding a significant amount of a phenolic byproduct.
Cause: This is a common issue when using alkyl nitrites for diazotization. The diazonium salt intermediate is often unstable and can be displaced by water, especially at elevated temperatures, leading to the formation of a phenol.[7]
Solution:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization process.[7] Higher temperatures significantly accelerate the decomposition of the diazonium salt.[7]
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent reaction step. Storing the solution, even at low temperatures, can lead to decomposition.
-
Anhydrous Conditions: If the subsequent reaction allows, consider using a non-aqueous solvent to minimize the presence of water that can act as a nucleophile.
Problem 2: I am observing the formation of an unexpected azo dye in my diazotization reaction.
Cause: The formation of a colored azo compound indicates a coupling reaction is occurring. This happens when the newly formed diazonium salt reacts with a nucleophilic aromatic compound present in the reaction mixture.[7] This coupling partner could be the unreacted starting amine or a phenolic impurity.[7]
Solution:
-
Sufficient Acid: Ensure a sufficient excess of strong acid is used. This protonates the unreacted amine, preventing it from acting as a nucleophile and coupling with the diazonium salt.[7]
-
Order of Addition: Add the this compound solution slowly to the solution of the amine in acid. This ensures that the amine is always in an acidic environment and that there is no localized excess of the amine that could lead to coupling.
-
Purity of Starting Material: Ensure the starting amine is free from phenolic impurities that can act as coupling partners.
Problem 3: My reaction of an alkyl halide with sodium nitrite to produce a nitroalkane is yielding a significant amount of this compound as a side product.
Cause: The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can react through either the oxygen or the nitrogen atom.[9][10] Reaction at the oxygen atom forms an alkyl nitrite (R-O-N=O), while reaction at the nitrogen atom forms a nitroalkane (R-NO₂).[9] The solvent and counter-ion can influence the ratio of these products.
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the formation of the nitroalkane (N-attack).[9]
-
Counter-ion: While sodium nitrite can produce a mixture, silver nitrite (AgNO₂) is often used to favor the formation of the nitroalkane, as the silver ion coordinates with the oxygen, leaving the nitrogen as the more available nucleophilic site.[9]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the esterification of an alcohol with nitrous acid.
-
Preparation of Reagents:
-
Reaction Setup:
-
Place the sodium nitrite solution in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the flask to 0 °C using an ice-salt bath.[3]
-
-
Addition:
-
Reaction and Work-up:
-
After the addition is complete, allow the mixture to stand for approximately 1.5 hours.[3]
-
The upper layer containing the this compound is then separated.
-
Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.[3]
-
Dry the product over an anhydrous drying agent like magnesium sulfate.[3] The crude this compound may be used directly or purified by distillation under reduced pressure.[3]
-
Visualizations
Caption: Synthesis of this compound and Potential Side Products.
Caption: Side Reactions in Diazotization using this compound.
Caption: Ambident Nature of the Nitrite Ion Nucleophile.
References
- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. Cyclothis compound | 5156-40-1 | Benchchem [benchchem.com]
- 5. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 6. This compound | 638-51-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
Technical Support Center: Hexyl Nitrite Stabilization and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the methods for stabilizing hexyl nitrite (B80452) for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is hexyl nitrite and why is its stabilization important?
This compound (C₆H₁₃NO₂) is an alkyl ester of hexanol and nitrous acid. It is a volatile and reactive compound used in organic synthesis as a reagent. Due to its inherent instability, this compound degrades over time, which can affect experimental outcomes, product purity, and safety. Proper stabilization is crucial for maintaining its chemical integrity and ensuring reliable results during long-term storage.
Q2: What are the main causes of this compound degradation?
This compound degradation is primarily caused by:
-
Hydrolysis: Reaction with water or moisture, leading to the formation of hexanol and nitrous acid.
-
Thermal Decomposition: Accelerated breakdown at elevated temperatures, which can be autocatalytic.[1]
-
Photolysis: Decomposition upon exposure to light, particularly UV radiation.
-
Oxidation: Reaction with oxygen, contributing to the formation of various byproducts.
-
Acid-Catalyzed Decomposition: The presence of acidic impurities can significantly accelerate degradation.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Specific recommendations include:
-
Temperature: Refrigeration at 2-8°C.
-
Light: Store in amber glass bottles or protect from light by other means.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent moisture ingress and evaporation.
Q4: What chemical stabilizers can be used to prolong the shelf-life of this compound?
Several types of chemical stabilizers can be added to this compound to inhibit degradation:
-
Alkaline Stabilizers: Solid, anhydrous alkaline substances such as potassium carbonate (K₂CO₃), trisodium (B8492382) phosphate (B84403) (Na₃PO₄), or magnesium oxide (MgO) can be added to the this compound. These compounds act as scavengers for acidic decomposition products that can catalyze further degradation.[2]
-
Organic Amines: Secondary aryl amines like diphenylamine (B1679370) and pyridine (B92270) have been used as stabilizers. However, they may cause discoloration of the product over time.[2]
Q5: How can I tell if my this compound has degraded?
Signs of degradation include:
-
Color Change: Pure alkyl nitrites are typically pale yellow. A change to a darker yellow or brown color can indicate the presence of nitrogen oxides and other degradation products.
-
Gas Formation: Decomposition can produce gaseous byproducts like nitrogen oxides, leading to pressure buildup in the container.[2]
-
Presence of Precipitate: The formation of solid material can indicate polymerization or other secondary reactions of degradation products.
-
Changes in Purity: Analytical techniques such as GC-MS or HPLC can be used to quantify the purity of this compound and identify degradation products like hexanol.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low yield during synthesis | Incomplete reaction; Degradation of the product during synthesis; Sub-optimal reagents or solvents. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Maintain low reaction temperatures (e.g., 0-10°C).- Use high-purity starting materials and anhydrous solvents.[3] |
| Product discoloration (darkening) | Presence of nitrogen oxides (NOx) from decomposition; Use of certain organic stabilizers like amines. | - Store under an inert atmosphere to minimize oxidation.- If using an amine stabilizer, consider switching to an inorganic alkaline stabilizer like K₂CO₃.- Purify by distillation if the discoloration is significant, but be aware of the thermal instability. |
| Pressure buildup in the storage container | Gas formation (NO, N₂O, CO₂) from thermal or autocatalytic decomposition. | - Store at recommended low temperatures (2-8°C).- Add an alkaline stabilizer to neutralize acidic catalysts.- Vent the container carefully in a well-ventilated fume hood if pressure buildup is suspected. |
| Formation of a second liquid layer or precipitate | Hydrolysis due to moisture contamination, leading to the formation of hexanol and water; Polymerization of degradation products. | - Ensure the use of anhydrous reagents and solvents during synthesis and storage.- Store in a tightly sealed container with a desiccant if necessary.- Filter the product if a precipitate is present, though this does not address the underlying degradation. |
| Inconsistent experimental results | Degradation of the this compound reagent, leading to lower effective concentration and presence of interfering byproducts. | - Check the purity of the this compound using GC-MS or HPLC before use.- Use freshly purified or newly opened stabilized this compound for sensitive reactions.- Store the reagent under optimal conditions to minimize degradation between uses. |
Data Presentation
Table 1: Qualitative Comparison of this compound Stability under Different Storage Conditions
| Storage Condition | Expected Stability | Key Degradation Pathways |
| Ambient Temperature, Exposed to Light and Air | Poor | Photolysis, Oxidation, Thermal Decomposition, Hydrolysis |
| Ambient Temperature, Dark, Sealed Container | Moderate | Thermal Decomposition, Hydrolysis |
| Refrigerated (2-8°C), Dark, Sealed Container | Good | Slow Thermal Decomposition and Hydrolysis |
| Refrigerated (2-8°C), Dark, Sealed, Inert Atmosphere | Very Good | Minimal Decomposition |
| Refrigerated (2-8°C), Dark, Sealed, with Alkaline Stabilizer (e.g., K₂CO₃) | Excellent | Neutralization of acidic byproducts significantly slows autocatalytic decomposition. |
Table 2: Common Stabilizers for this compound
| Stabilizer | Type | Mechanism of Action | Concentration (w/v) | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Inorganic Alkaline Solid | Neutralizes acidic byproducts (e.g., HNO₂) | ~1-2% | Effective, does not cause discoloration, non-volatile. | Heterogeneous system, requires separation before use. |
| Trisodium Phosphate (Na₃PO₄) | Inorganic Alkaline Solid | Neutralizes acidic byproducts | ~1-2% | Effective, non-volatile. | Heterogeneous system, requires separation before use. |
| Magnesium Oxide (MgO) | Inorganic Alkaline Solid | Neutralizes acidic byproducts | ~1-2% | Effective, non-volatile. | Heterogeneous system, requires separation before use. |
| Diphenylamine | Organic Amine | Radical scavenger, neutralizes acids | ~1-2% | Soluble in this compound. | Can cause discoloration (yellowing/darkening) over time. |
| Pyridine | Organic Amine | Neutralizes acids | ~1-2% | Soluble in this compound. | Strong odor, can cause discoloration. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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n-Hexanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite in distilled water and cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a chilled solution of n-hexanol and sulfuric acid (or hydrochloric acid) in water.
-
Slowly add the acidic alcohol solution to the stirred sodium nitrite solution, maintaining the temperature between 0 and 5°C. The this compound will form as an oily, water-immiscible layer.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
Transfer the reaction mixture to a separatory funnel and separate the upper organic layer (this compound).
-
Wash the organic layer sequentially with cold distilled water, 5% sodium bicarbonate solution, and again with cold distilled water to remove residual acid and unreacted starting materials.
-
Dry the this compound over anhydrous sodium sulfate.
-
The crude this compound can be used directly or purified by vacuum distillation. Caution: this compound is thermally unstable; distillation should be performed at the lowest possible temperature and pressure.
Protocol 2: Stability Testing of this compound by GC-MS
Objective: To quantify the purity of this compound and identify its major degradation product, hexanol, over time under specific storage conditions.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection with a high split ratio to handle the neat sample.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature sufficient to elute hexanol and any other potential byproducts (e.g., 200°C).
-
MSD: Scan mode to identify unknown peaks and selected ion monitoring (SIM) mode for quantification of known compounds (this compound and hexanol).
Procedure:
-
Sample Preparation: Prepare samples of this compound under different storage conditions (e.g., with and without stabilizer, at different temperatures, with and without light exposure).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the this compound in a suitable solvent (e.g., hexane, dichloromethane) and inject it into the GC-MS to determine the initial purity and the absence of significant degradation products.
-
Time-Point Analysis: At regular intervals (e.g., weekly or monthly), take an aliquot from each storage condition, prepare a sample in the same manner as the initial analysis, and inject it into the GC-MS.
-
Data Analysis:
-
Identify the peaks for this compound and hexanol based on their retention times and mass spectra.
-
Quantify the relative peak areas of this compound and hexanol at each time point.
-
Plot the percentage of remaining this compound over time for each storage condition to determine the degradation rate.
-
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for this compound Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Mechanism of vasodilation by this compound via nitric oxide signaling.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Sandmeyer Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Sandmeyer reactions, a cornerstone of aromatic chemistry for the synthesis of aryl halides and other derivatives.[1] This guide provides in-depth troubleshooting in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in optimizing reaction outcomes.
Troubleshooting Guide: Enhancing Your Sandmeyer Reaction Yield
Low conversion rates in Sandmeyer reactions are a frequent issue. This section addresses specific problems with detailed explanations and actionable solutions.
Question 1: My reaction yields are consistently low, and the mixture turns dark or tarry. What are the likely causes and how can I fix this?
Answer:
Low yields accompanied by a dark, tarry reaction mixture typically point towards the decomposition of the aryl diazonium salt intermediate.[2] Several factors can contribute to this:
-
Inadequate Temperature Control: Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5°C, leading to the formation of phenols and other byproducts that contribute to the dark coloration.[3]
-
Solution: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath. Ensure the solution of the copper(I) catalyst is also pre-cooled before the addition of the diazonium salt solution.
-
-
Incomplete Diazotization: If the initial conversion of the aromatic amine to the diazonium salt is not complete, the unreacted amine can participate in side reactions, such as azo coupling, which can lead to colored impurities.[3]
-
Solution: Test for the presence of excess nitrous acid after the addition of sodium nitrite (B80452) using starch-iodide paper (a positive test turns the paper blue-black). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved, indicating the complete consumption of the starting amine.[3]
-
-
Slow Addition of Diazonium Salt: Allowing the diazonium salt solution to stand for an extended period, even at low temperatures, can lead to decomposition.
-
Solution: Use the freshly prepared diazonium salt solution immediately. Add it portion-wise to the cold solution of the copper(I) catalyst at a rate that maintains the reaction temperature below 10°C.
-
Question 2: I am observing a significant amount of phenol (B47542) as a byproduct. How can I minimize its formation?
Answer:
Phenol formation is a common side reaction in Sandmeyer reactions and occurs when the diazonium salt reacts with water.[3] This is particularly problematic at elevated temperatures.
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5°C) throughout the diazotization and the initial stages of the Sandmeyer reaction is crucial to suppress the hydrolysis of the diazonium salt.[3]
-
Sufficiently Acidic Conditions: The reaction of the diazonium salt with water is less favorable under acidic conditions.
-
Solution: Ensure that the reaction medium is sufficiently acidic during the diazotization step. This is typically achieved by using an excess of a strong mineral acid like hydrochloric acid or sulfuric acid.
-
-
Prompt Use of Diazonium Salt: The longer the diazonium salt is in the aqueous solution, the higher the chance of it reacting with water.
-
Solution: Add the freshly prepared diazonium salt solution to the copper(I) catalyst solution without delay.
-
Question 3: My desired product is contaminated with biaryl byproducts. What causes this and how can it be prevented?
Answer:
The formation of biaryl compounds is a result of the coupling of two aryl radical intermediates, which are central to the Sandmeyer reaction mechanism.[3]
-
High Concentration of Aryl Radicals: A high local concentration of aryl radicals increases the likelihood of them coupling with each other.
-
Solution: Use a more dilute solution of the diazonium salt. Adding the diazonium salt solution slowly and with efficient stirring to the copper(I) halide solution will help to keep the concentration of the aryl radical intermediate low at any given time, favoring its reaction with the halide.[3]
-
Frequently Asked Questions (FAQs)
What is the role of the copper(I) catalyst in the Sandmeyer reaction?
The copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst to facilitate the single electron transfer (SET) to the diazonium salt. This initiates the formation of an aryl radical and nitrogen gas, which is a key step in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]
Can I synthesize aryl iodides and fluorides using the standard Sandmeyer reaction?
The synthesis of aryl iodides and fluorides typically deviates from the standard copper(I) halide-catalyzed Sandmeyer protocol.
-
Aryl Iodides: The formation of aryl iodides does not require a copper(I) catalyst. Simply treating the diazonium salt with a solution of potassium iodide (KI) is usually sufficient to yield the desired aryl iodide.[5]
-
Aryl Fluorides: The direct use of copper(I) fluoride (B91410) is generally not effective. The Balz-Schiemann reaction is the preferred method for synthesizing aryl fluorides, which involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt.[6]
What are some common solvents used for Sandmeyer reactions?
Sandmeyer reactions are typically carried out in aqueous acidic solutions, as the diazotization of aromatic amines is most efficiently performed in this medium. However, for certain applications, organic solvents or biphasic systems can be employed.
Are there any safety precautions I should be aware of when performing a Sandmeyer reaction?
Yes, safety is paramount. Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are almost always prepared in situ and used immediately in solution.[3] The reaction can also be exothermic and produce nitrogen gas, so it is important to have adequate cooling and to ensure the reaction vessel is not sealed. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation: Optimizing Reaction Parameters
The yield of the Sandmeyer reaction is highly dependent on various parameters. The following tables summarize quantitative data on how different factors can influence the outcome of the reaction.
Table 1: Effect of Aromatic Ring Substituents on the Yield of Sandmeyer-type Reactions
The electronic nature of the substituents on the aromatic ring of the aniline (B41778) can influence the stability of the diazonium salt and the reactivity of the subsequent steps.
| Substituent on Aniline | Reaction Type | Yield (%) | Reference |
| 4-Nitro (electron-withdrawing) | Bromination | 85 | [7] |
| 4-Methoxy (electron-donating) | Bromination | 75 | [7] |
| 4-Cyano (electron-withdrawing) | Bromination | 88 | [7] |
| 4-Methyl (electron-donating) | Bromination | 78 | [7] |
| 2-Nitro (electron-withdrawing) | Bromination | 82 | [7] |
Note: Yields are for an electrochemical Sandmeyer reaction and may vary for classical Sandmeyer conditions.
Table 2: Influence of Halogenating Agent and Solvent on an Electrochemical Sandmeyer Reaction
The choice of halogen source and solvent system can significantly impact the efficiency of the Sandmeyer reaction.
| Halogenating Agent | Solvent | Yield of Aryl Halide (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Trace | [8] |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 34 | [8] |
| N-Bromosuccinimide (NBS) | Methanol/DMF (10:1) | 51 | [8] |
| N-Bromosuccinimide (NBS) | Methanol/DMF (5:1) | 83 | [8] |
| N-Iodosuccinimide (NIS) | Methanol/DMF (5:1) | 37 | [8] |
| Diiodomethane (CH₂I₂) | Methanol/DMF (5:1) | 87 | [8] |
Note: Data is for a specific electrochemical Sandmeyer reaction and serves to illustrate the importance of optimizing these parameters.
Experimental Protocols
Protocol 1: Preparation of Chlorobenzene (B131634) from Aniline via the Sandmeyer Reaction [3]
This protocol outlines the synthesis of chlorobenzene from aniline, a classic example of the Sandmeyer reaction.
Part A: Diazotization of Aniline
-
In a 250 mL beaker, add 10 mL of aniline to 30 mL of concentrated hydrochloric acid.
-
Add 30 g of crushed ice and stir the mixture until the aniline hydrochloride dissolves.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 7.5 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not exceed 5°C.
-
After the complete addition of the sodium nitrite solution, test for the presence of excess nitrous acid using starch-iodide paper. The test should be positive (blue-black color).
Part B: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve 12.5 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete and the bubbling has subsided, allow the mixture to warm to room temperature and then heat it gently on a water bath at 50-60°C for about 15 minutes to ensure complete reaction.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer containing the crude chlorobenzene.
-
Wash the organic layer sequentially with 20 mL of dilute sodium hydroxide (B78521) solution and then with 20 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the dried liquid and purify by distillation, collecting the fraction boiling at 131-132°C.
Visualizations
The following diagrams illustrate the key aspects of the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hexyl Nitrite Nitrosation Reactions
Welcome to the Technical Support Center for optimizing reaction conditions for hexyl nitrite (B80452) nitrosation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and safety of your nitrosation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitrosation of secondary amines using hexyl nitrite.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium is not sufficiently acidic to generate the active nitrosating agent (nitrosonium ion, NO+).[1][2] 2. Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate. 3. Reagent Degradation: The this compound or the amine substrate has degraded. Alkyl nitrites can decompose over time.[3] 4. Presence of Scavengers: Ascorbic acid or other nitrite scavengers may be unintentionally present, inhibiting the reaction.[4] | 1. Adjust pH: Ensure the reaction pH is in the optimal range, typically between 3 and 5. Use a suitable acid (e.g., hydrochloric acid, sulfuric acid) to achieve the desired pH.[5] 2. Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress closely, as excessive heat can lead to side reactions. 3. Use Fresh Reagents: Use freshly opened or properly stored this compound and amine. Verify the purity of the starting materials. 4. Check for Contaminants: Ensure all glassware and reagents are free from substances that can quench the nitrosation reaction. |
| Formation of Multiple Products/Byproducts | 1. Side Reactions: The nitrosating agent is reacting with other functional groups on the substrate or solvent. 2. Over-nitrosation: Dinitrosation may occur, especially with substrates containing multiple amine groups like piperazine.[6] 3. Oxidation: The product may be susceptible to oxidation under the reaction conditions. | 1. Optimize Stoichiometry: Use a controlled molar ratio of this compound to the amine substrate. A 1:1.1 molar ratio is a good starting point.[6] 2. Control Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and stop the reaction once the desired product is formed. 3. Use a Protective Atmosphere: If the product is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity and concentration of this compound may vary between batches. 2. Inadequate Control of Reaction Parameters: Small variations in pH, temperature, or addition rate of reagents can lead to different outcomes. 3. Moisture Contamination: The presence of water can affect the reaction kinetics and lead to hydrolysis of this compound. | 1. Standardize Reagents: Use high-purity, standardized reagents. If possible, titrate the this compound solution before use. 2. Maintain Strict Control: Use a temperature-controlled reaction vessel and a calibrated pH meter. Add reagents slowly and at a consistent rate. 3. Use Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and dry glassware. |
| Safety Concerns (e.g., formation of N-nitrosamines) | 1. Inherent Reactivity: Nitrosation of secondary amines is a known route for the formation of potentially carcinogenic N-nitrosamines.[7] | 1. Risk Assessment: Before starting any experiment, perform a thorough risk assessment. 2. Minimize Exposure: Handle all reagents and products in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). 3. Quenching: After the reaction is complete, quench any unreacted nitrosating agent with a suitable scavenger like ascorbic acid or sulfamic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound nitrosation?
A1: The optimal pH for nitrosation using alkyl nitrites is typically in the acidic range of 3 to 5.[5] This is because acidic conditions facilitate the formation of the electrophilic nitrosating agent, the nitrosonium ion (NO+). At a pH above 7, the risk of nitrosation is considered negligible in many cases.[2] However, the ideal pH can be substrate-dependent.
Q2: What is a typical reaction temperature?
A2: Nitrosation reactions are often carried out at room temperature.[8] However, the optimal temperature can vary depending on the reactivity of the substrate. For less reactive amines, gentle heating may be necessary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately identify and quantify the product and any byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile nitrosamines.[10]
Q4: What are some common solvents for this reaction?
A4: Dichloromethane is a commonly used solvent for N-nitrosation reactions.[6][8] Other organic solvents like methanol, acetonitrile, and diethyl ether may also be suitable depending on the solubility of the reactants. In some cases, the reaction can be performed under solvent-free conditions.
Q5: How can I minimize the formation of carcinogenic N-nitrosamine byproducts?
A5: Minimizing N-nitrosamine formation is critical. Strategies include:
-
Careful control of stoichiometry: Avoid using a large excess of this compound.
-
pH control: Maintaining the pH outside the optimal range for nitrosamine (B1359907) formation if the desired reaction allows.
-
Use of scavengers: Incorporating nitrite scavengers like ascorbic acid or α-tocopherol in the work-up or formulation can help mitigate the risk.[4]
-
Purification: Employing appropriate purification techniques (e.g., chromatography) to remove any traces of N-nitrosamines from the final product.
Experimental Protocols
General Protocol for N-Nitrosation of a Secondary Amine using this compound
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (or other suitable acid for pH adjustment)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Adjust the pH of the reaction mixture to approximately 3-4 by the dropwise addition of hydrochloric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench any excess nitrosating agent by adding a solution of ascorbic acid or sulfamic acid.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of pH on Nitrosation Reaction Rate
| pH | Relative Reaction Rate | Remarks |
| < 2 | Decreased | Protonation of the amine reduces its nucleophilicity.[1] |
| 3 - 5 | Optimal | Favorable conditions for the formation of the nitrosating agent.[5] |
| > 7 | Very Slow/Negligible | The concentration of the active nitrosating species is significantly reduced.[2] |
Table 2: Common Nitrosating Agents and Conditions
| Nitrosating Agent | Acid/Catalyst | Solvent | Temperature | Reference |
| Sodium Nitrite | p-Toluenesulfonic acid | Dichloromethane | Room Temperature | [6] |
| Sodium Nitrite | Acetic Anhydride | Dichloromethane | Room Temperature | [8] |
| Ethyl Nitrite | - | - | - | [7] |
| tert-Butyl Nitrite | - | Solvent-free | - | [11] |
Visualizations
Caption: Experimental workflow for the N-nitrosation of a secondary amine using this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound nitrosation.
References
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. jchr.org [jchr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
removing residual starting materials from hexyl nitrite synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from hexyl nitrite (B80452) synthesis.
Frequently Asked Questions (FAQs)
Q1: After my hexyl nitrite synthesis, I suspect there is residual hexanol in my product. How can I confirm this and remove it?
A1: The presence of residual hexanol is a common issue. Confirmation can be achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the components of your product mixture.[1]
For removal, an aqueous wash is often effective.[2] However, complete removal by distillation can be challenging due to the potential formation of an azeotropic mixture between this compound and hexanol.[2] If distillation is attempted, the use of highly efficient distillation apparatus is recommended.[2]
Q2: My final product contains residual inorganic nitrites (e.g., sodium nitrite). What is the best way to remove these?
A2: Residual inorganic nitrites can be effectively removed by washing the organic phase with water or a dilute aqueous solution. A common procedure involves washing with a dilute solution of sodium bicarbonate and then with water.[3] This process takes advantage of the high solubility of inorganic nitrites in water, while this compound has low water solubility.
Q3: Can I use column chromatography to purify my this compound?
A3: Attempting to purify alkyl nitrites using column chromatography on silica (B1680970) gel or alumina (B75360) is generally not recommended. These esters can be unstable and may decompose on the stationary phase.[2]
Q4: What are the typical starting materials for this compound synthesis?
A4: this compound is typically synthesized via the esterification of hexanol with nitrous acid.[4] The nitrous acid is usually generated in situ by reacting sodium nitrite with a mineral acid, such as hydrochloric acid or sulfuric acid.[3][4]
Q5: Are there alternative synthesis methods that might minimize residual starting materials?
A5: One alternative is the trans-nitrosation of hexanol using t-butyl nitrite. This method can be performed under mild, non-aqueous conditions.[2] A modified procedure that involves a mixture of t-butyl nitrite and aqueous nitrous acid has been shown to be effective in producing pure alkyl nitrites that are not contaminated with the parent alcohol after distillation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Presence of unreacted hexanol in the final product. | Incomplete reaction or formation of an azeotrope during distillation. | 1. Perform an aqueous wash of the product.[2]2. If distilling, use a highly efficient fractionation column.[2]3. Consider resubjecting the product to the reaction conditions with additional nitrosating agent. |
| Contamination with inorganic nitrite salts. | Insufficient washing during the workup procedure. | 1. Wash the organic layer with a dilute sodium bicarbonate solution, followed by several washes with water.[3]2. Ensure thorough separation of the aqueous and organic layers in a separatory funnel. |
| Product decomposition during purification. | Instability of the alkyl nitrite, especially on chromatographic media or at high temperatures. | 1. Avoid purification by column chromatography on silica gel or alumina.[2]2. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[3] |
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Residual Starting Materials
This procedure is designed to remove both unreacted hexanol and residual inorganic nitrites.
Materials:
-
Crude this compound
-
Separatory funnel
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of distilled water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of 5% sodium bicarbonate solution. Shake gently, venting the funnel frequently to release any evolved gas. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of distilled water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of dissolved water. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the product.
-
Swirl the flask occasionally for 15-20 minutes.
-
Decant or filter the dried this compound to remove the drying agent.
Protocol 2: Analysis of Product Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of the synthesized this compound.
Materials:
-
Dried this compound sample
-
Suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Inject a small volume of the prepared sample into the GC-MS instrument.
-
Run a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Analyze the resulting chromatogram to identify the peaks corresponding to this compound, hexanol, and any other impurities.
-
Use the mass spectra of the individual peaks to confirm the identity of each component.
Workflow for Troubleshooting Residual Starting Materials
Caption: Troubleshooting workflow for removing residual starting materials.
References
Technical Support Center: Hexyl Nitrite Stability and Reaction Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexyl nitrite (B80452). This resource provides guidance on preventing the decomposition of hexyl nitrite during chemical reactions and storage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My this compound solution is turning yellow or brown.
-
Potential Cause 1: Decomposition due to Light Exposure.
-
Alkyl nitrites are known to be sensitive to light, which can induce photolytic decomposition. This process involves the cleavage of the O-NO bond, leading to the formation of radicals that can result in colored byproducts.
-
-
Solution:
-
Always store this compound in amber glass bottles or containers wrapped in aluminum foil to protect it from light.
-
Conduct reactions in a fume hood with the sash lowered or in equipment protected from ambient light.
-
-
Potential Cause 2: Acid-Catalyzed Decomposition.
-
The presence of acidic impurities can accelerate the degradation of this compound. These acids can be introduced from reagents or form as decomposition byproducts, creating an auto-catalytic breakdown cycle.[1]
-
-
Solution:
-
Ensure all glassware is thoroughly cleaned and dried before use.
-
Use high-purity, anhydrous solvents and reagents.
-
Consider adding a small amount of a solid alkaline stabilizer, such as anhydrous potassium carbonate or magnesium oxide, to the storage vessel.[1]
-
-
Potential Cause 3: Thermal Decomposition.
-
Solution:
-
Store this compound at reduced temperatures, for instance, in an explosion-proof refrigerator.[3][4]
-
If the reaction allows, maintain a low reaction temperature. For reactions involving the synthesis of alkyl nitrites, temperatures below 5°C are often recommended to prevent the decomposition of the nitrous acid precursor.[2]
-
Issue 2: I'm observing significant gas formation in my reaction or storage vessel.
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Potential Cause: Decomposition of this compound.
-
The decomposition of alkyl nitrites can produce nitrogen oxides (NOx) as gaseous byproducts.[5] This can lead to a pressure buildup in a sealed vessel.
-
-
Solution:
Issue 3: My reaction yield is lower than expected, and I'm isolating unexpected byproducts.
-
Potential Cause 1: Decomposition During Synthesis.
-
Solution:
-
Potential Cause 2: Presence of Water (Hydrolysis).
-
Alkyl nitrites can undergo hydrolysis, particularly in the presence of acid or base.[1]
-
-
Solution:
-
Use anhydrous reagents and solvents for your reaction.
-
If purification involves an aqueous wash, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before proceeding. Note that some dehydrating agents like calcium sulfate (B86663) have been reported to increase degradation.[1]
-
-
Potential Cause 3: Oxidation.
-
During synthesis, the nitrite product can be oxidized to the corresponding nitrate (B79036) ester if not performed under an inert atmosphere.[7]
-
-
Solution:
-
Conduct the synthesis reaction under an inert atmosphere, such as nitrogen or argon.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed, light-resistant (amber) container in a cool, well-ventilated, explosion-proof refrigerator.[3][4] It is also advisable to store it under an inert gas atmosphere.[3] The presence of a solid alkaline stabilizer, such as anhydrous potassium carbonate, can further inhibit decomposition.[1]
Q2: What types of stabilizers can be used for alkyl nitrites?
A2: Solid, non-volatile alkaline materials are preferred. Examples include alkali metal inorganic carbonates (e.g., anhydrous potassium carbonate), phosphates (e.g., trisodium (B8492382) phosphate), and alkaline earth metal oxides (e.g., magnesium oxide).[1] While some secondary aryl amines like diphenylamine (B1679370) have been used, they may cause discoloration and precipitate formation.[1]
Q3: How can I purify this compound if I suspect it has started to decompose?
A3: Several methods can be employed for purification, depending on the required purity level.
-
Distillation: This is the primary method for purification, separating this compound from less volatile byproducts.[7]
-
Liquid-Liquid Extraction: This is effective for initial product isolation from an aqueous reaction medium.[7]
-
Column Chromatography: This method can achieve the highest purity levels (95-99%) by separating compounds based on polarity differences.[7]
Q4: What analytical techniques can be used to assess the purity and decomposition of this compound?
A4:
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful technique to identify and quantify this compound and its degradation products.[8]
-
UV-Vis Spectroscopy: Can be used for kinetic studies to monitor the electronic transitions and concentration of the nitrite.[2]
Experimental Protocols
Protocol 1: Stabilization of this compound During Storage
-
Objective: To minimize the decomposition of this compound during long-term storage.
-
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), powder
-
Amber glass bottle with a tight-fitting cap
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Add a small amount of anhydrous potassium carbonate to the clean, dry amber glass bottle (approximately 1-2% w/v).
-
Transfer the this compound to the bottle.
-
Purge the headspace of the bottle with an inert gas for 1-2 minutes.
-
Securely seal the bottle.
-
Store the bottle in an explosion-proof refrigerator.
-
Protocol 2: Monitoring this compound Decomposition via GC/MS
-
Objective: To quantify the purity of a this compound sample and identify any decomposition products.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions (Illustrative):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 200°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential decomposition products, such as hexanol, hexyl nitrate, and various oxidation or polymerization products.
-
Quantify the purity by calculating the peak area percentage of this compound relative to all other components.
-
-
Data Presentation
Table 1: Effect of Stabilizers on Alkyl Nitrite Stability
| Stabilizer | Concentration (% w/v) | Observation | Reference |
| Anhydrous Potassium Carbonate | ~2% | Stable, substantially free from gas formation | [1] |
| Anhydrous Magnesium Oxide | ~2% | Stable, substantially free from degradation | [1] |
| Diphenylamine / Pyridine | ~1-2% | Retarded/prevented degradation | [1] |
| Triethylamine (Strong Base) | Not specified | Materially accelerated degradation | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Key decomposition pathways for this compound.
References
- 1. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 2. Cyclothis compound | 5156-40-1 | Benchchem [benchchem.com]
- 3. This compound | CAS#:638-51-7 | Chemsrc [chemsrc.com]
- 4. synthetikaeu.com [synthetikaeu.com]
- 5. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 6. This compound | 638-51-7 | Benchchem [benchchem.com]
- 7. Buy this compound | 638-51-7 [smolecule.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving Hexyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions that utilize hexyl nitrite (B80452). Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with hexyl nitrite?
A1: this compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Key safety considerations during scale-up include:
-
Thermal Stability: this compound is sensitive to heat and can decompose, potentially leading to a runaway reaction.[3] All reactions should be conducted with careful temperature monitoring and control.
-
Flammability: Due to its high flammability, all equipment must be properly grounded to prevent static discharge, and the reaction should be carried out in a well-ventilated area away from ignition sources.[1][4]
-
Toxicity: Exposure should be minimized by using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially in a large-scale setting.[1]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, and contact should be avoided.[1] It is also reported to be sensitive to light, air, and moisture.[3]
Q2: What are the most common applications of this compound in scaled-up reactions?
A2: this compound, like other alkyl nitrites, is primarily used as a diazotizing agent in reactions such as the Sandmeyer reaction and in the formation of azo compounds.[5][6] It serves as a convenient and milder alternative to generating nitrous acid in situ from sodium nitrite and a strong acid, which can be advantageous in terms of handling and side-product profiles at a larger scale.[6][7]
Q3: How should I approach the scale-up of a reaction involving this compound for the first time?
A3: A cautious, stepwise approach is crucial. A general best practice is to not increase the scale of a reaction by more than a factor of three in a single step.[8] A thorough risk assessment should be conducted before each scale-up, considering changes in heat transfer, mixing efficiency, and addition times.[9] It is also advisable to perform reaction calorimetry to understand the thermal profile of the reaction at a smaller scale before proceeding to a larger one.
Q4: What reactor materials are compatible with this compound?
A4: For reactions involving this compound, especially under acidic conditions which are common for diazotization, glass-lined reactors are an excellent choice due to their high corrosion resistance.[1][3][10] Stainless steel (particularly 316L) is also generally suitable for handling alkyl alcohols and many organic reagents, but its compatibility should be verified under the specific reaction conditions, as acidic environments can pose a risk of corrosion.[11][12]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Symptom: Analysis of the reaction mixture (e.g., by TLC, HPLC, or GC) shows a significant amount of unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Insufficient this compound | Ensure the stoichiometry of this compound is correct. On a larger scale, minor inaccuracies in weighing can become significant. Consider adding a slight excess (e.g., 1.1-1.2 equivalents) of this compound. |
| Poor Mixing | Inadequate agitation can lead to localized concentrations and incomplete reaction. Verify that the stirrer speed and design are sufficient for the larger vessel volume.[13] |
| Incorrect Temperature | While low temperatures are often necessary for stability, a temperature that is too low can slow the reaction rate to an impractical level. Monitor the internal reaction temperature and ensure it is within the optimal range determined at the lab scale. |
| Decomposition of this compound | If the this compound is old or has been improperly stored (exposed to light, air, or moisture), it may have degraded. Use a fresh bottle of the reagent and consider titrating it to determine its purity before use. |
Issue 2: Formation of Side Products (e.g., Phenols, Tars)
Symptom: The reaction mixture has an unexpectedly dark color (e.g., brown or black), and analysis shows the presence of significant impurities, such as phenolic compounds.
| Potential Cause | Troubleshooting Step |
| Decomposition of the Diazonium Intermediate | This is a common issue, especially with thermally unstable diazonium salts. Ensure strict temperature control, typically between 0-5 °C for the diazotization step.[14] On a larger scale, the rate of addition of this compound becomes critical for managing the exotherm. |
| Localized "Hot Spots" | Poor heat transfer in a large reactor can lead to localized areas of higher temperature, promoting decomposition. Improve agitation and ensure the cooling system is adequate for the scale.[1] |
| Presence of Water | Unwanted water can lead to the formation of phenols from the diazonium salt. Use anhydrous solvents if the reaction chemistry allows. |
| Incorrect pH | The pH of the reaction medium can significantly impact the stability of the diazonium salt and the rate of side reactions.[13] Ensure the pH is maintained within the optimal range throughout the reaction. |
Issue 3: Difficulty in Controlling the Reaction Temperature (Exotherm Management)
Symptom: The internal temperature of the reactor increases rapidly and is difficult to control with the cooling system, indicating a potential for a thermal runaway.
| Potential Cause | Troubleshooting Step |
| Addition Rate is Too Fast | The rate of heat generation is exceeding the heat removal capacity of the reactor. Reduce the addition rate of the limiting reagent (often the this compound or the substrate).[1] |
| Inadequate Cooling | The cooling system may be insufficient for the scale of the reaction. Ensure the coolant is at the lowest possible temperature and the flow rate is maximized. For highly exothermic reactions, a more powerful cooling system may be necessary for scale-up. |
| Accumulation of Unreacted Reagents | If the reaction does not initiate immediately upon addition, unreacted reagents can accumulate. A sudden initiation can then lead to a rapid release of heat. Ensure there is a controlled initiation of the reaction before adding the bulk of the reagents. |
Data Presentation
The following table provides a comparative summary of a representative Sandmeyer reaction at laboratory and pilot scales, using an alkyl nitrite for diazotization. The data is compiled from analogous reactions and serves as a general guide.[3][15]
| Parameter | Laboratory Scale (1.0 mmol) | Pilot Scale (1.0 mol) |
| Aromatic Amine | 1.0 eq | 1.0 eq |
| This compound (or analogue) | 1.1 - 2.5 eq | 1.1 - 1.5 eq |
| Acid | 1.0 - 2.0 eq | 1.0 - 1.5 eq |
| Solvent Volume | 5 - 10 mL | 1 - 2 L |
| Reaction Temperature | 0 - 25 °C | 0 - 25 °C (with careful monitoring) |
| Addition Time | 5 - 10 minutes | 30 - 60 minutes |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 80 - 95% | 75 - 85% |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of an Aryl Halide via Sandmeyer Reaction
This protocol is a generalized procedure for a Sandmeyer reaction and should be optimized at a small scale before attempting a large-scale synthesis.
1. Diazotization: a. To a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the aromatic amine (1.0 kg, 1.0 eq) and a suitable solvent (e.g., acetonitrile, 10 L). b. Cool the mixture to 0-5 °C with vigorous stirring. c. In a separate vessel, prepare a solution of the copper(I) or copper(II) halide (e.g., CuBr or CuBr₂, 1.1 eq) in the same solvent. d. Slowly add the this compound (1.1 - 1.5 eq) to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C. The rate of addition is critical to control the exotherm. e. Stir the mixture for an additional 30-60 minutes at 0-5 °C. Monitor the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC or HPLC).
2. Sandmeyer Reaction: a. To the cold diazonium salt solution, add the copper halide solution over 30-60 minutes, ensuring the temperature remains below 10 °C. b. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction for completion.
3. Work-up and Purification: a. Quench the reaction by slowly pouring it into a large vessel containing water or a dilute aqueous acid solution. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The volume of solvent should be sufficient for efficient extraction from the large aqueous volume. c. Wash the combined organic layers with water and brine. d. Dry the organic layer over a drying agent (e.g., sodium sulfate, magnesium sulfate) and filter. e. Concentrate the solvent under reduced pressure. f. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, heptane/ethyl acetate). For multi-kilogram quantities, this may require a large crystallization vessel with controlled cooling.[9]
Mandatory Visualizations
Caption: A typical experimental workflow for a scaled-up Sandmeyer reaction using this compound.
Caption: A logical workflow for troubleshooting a thermal runaway event during a scaled-up reaction.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. tert-Butyl Nitrite [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jk-sci.com [jk-sci.com]
- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Diazotisation [organic-chemistry.org]
- 11. US4233213A - Process for the continuous indirect diazotization of aromatic amines - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Support Center: Managing Exotherms in Large-Scale Hexyl Nitrite Reactions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of hexyl nitrite (B80452). It provides essential guidance on managing the exothermic nature of this reaction to ensure safety and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with large-scale hexyl nitrite synthesis?
A1: The primary hazard is a thermal runaway reaction. The reaction of an alcohol with a nitrosating agent is exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor. This leads to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable and toxic materials. Many alkyl nitrites are thermally unstable and may decompose or explode upon heating.
Q2: What are the critical parameters to monitor during the reaction?
A2: The most critical parameter to monitor is the reaction temperature. Continuous temperature monitoring of both the reaction mixture and the cooling jacket is essential. Other important parameters include the rate of reagent addition, agitation speed, and reactor pressure.
Q3: How should I determine the safe operating temperature range?
A3: The safe operating temperature range should be determined through a thorough hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of reactants and products. For the synthesis of alkyl nitrites, maintaining low temperatures, for example between 0°C and 10°C, is often recommended to control the exotherm and minimize the formation of byproducts.
Q4: What are the common impurities in this compound synthesis and how can they be minimized?
A4: Common impurities include unreacted hexanol, water, nitrogen oxides, and potentially nitrohexane isomers. Minimizing impurities involves precise control of stoichiometry, maintaining a low reaction temperature, and ensuring efficient mixing. A post-reaction workup, including washing with a mild base (like sodium bicarbonate solution) and water, is crucial for removing acidic impurities.
Q5: What are the best practices for scaling up the this compound synthesis from a lab to a pilot or production scale?
A5: When scaling up, it is crucial to remember that the volume (heat generation) increases by the cube of the scale factor, while the surface area for heat removal only increases by the square. Therefore, a thorough understanding of the reaction's thermal properties is necessary. A staged scale-up approach is recommended, increasing the batch size incrementally. Ensure that the larger reactor has adequate cooling capacity, and consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Troubleshooting Guide
Problem 1: Rapid, uncontrolled temperature rise in the reactor.
| Possible Cause | Immediate Action | Preventative Measure |
| Reagent addition is too fast. | Immediately stop the addition of the limiting reagent. | Calibrate the addition pump and establish a slow, controlled addition rate during process development. |
| Cooling system failure. | If safe, switch to a backup cooling system. Prepare for emergency quench. | Regularly inspect and maintain the cooling system, including pumps, chillers, and valves. |
| Inadequate mixing. | Ensure the agitator is functioning correctly and at the appropriate speed. | Install baffles in the reactor and validate mixing efficiency at scale. |
Problem 2: Low yield of this compound.
| Possible Cause | Troubleshooting Step | Solution |
| Incomplete reaction. | Analyze a sample of the reaction mixture for the presence of starting materials. | Extend the reaction time or consider a modest, controlled increase in temperature after the main exotherm has subsided. |
| Decomposition of the product. | Check for the presence of brown fumes (nitrogen oxides), indicating decomposition. | Ensure the reaction temperature is kept low and minimize the time the product is in contact with the acidic reaction medium. |
| Suboptimal reagent stoichiometry. | Verify the purity and molar ratios of your starting materials. | Use high-purity reagents and ensure accurate measurement and dispensing. |
Problem 3: Presence of significant impurities in the final product.
| Possible Cause | Troubleshooting Step | Solution |
| Formation of nitroalkane isomers. | Use analytical techniques like GC-MS or NMR to identify the isomeric impurities. | The choice of nitrosating agent and solvent can influence the product distribution. For instance, in related reactions, silver nitrite can favor nitroalkane formation, while sodium nitrite often favors the alkyl nitrite. |
| Inefficient work-up. | Analyze the product after each washing step to assess the removal of impurities. | Increase the number of washes or use a more concentrated wash solution (e.g., saturated sodium bicarbonate). Ensure adequate phase separation. |
Quantitative Data
Table 1: Physicochemical Properties of n-Hexyl Nitrite
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molar Mass | 131.17 g/mol [1] |
| Appearance | Yellow to light amber liquid[1] |
| Density | 0.874 g/cm³[1] |
| Boiling Point | ~151°C[1] |
| Melting Point | -90°C[1] |
| Solubility in Water | Slightly soluble[1] |
Table 2: Representative Reaction Parameters for Alkyl Nitrite Synthesis (Illustrative Examples)
Note: The following data is for related alkyl nitrites and should be used as a guideline. Specific parameters for large-scale this compound synthesis should be determined through careful process development and safety analysis.
| Parameter | Amyl Nitrite Synthesis | Isopropyl Nitrite Synthesis (Continuous Flow) | General Recommendation |
| Reaction Temperature | 0°C (maintained at ± 1°C during acid addition)[2] | 18°C[3] | Maintain low temperatures (e.g., 0-10°C)[4] |
| Reagent Addition Time | 45-60 minutes[2] | Not applicable (continuous flow with 4.8s residence time)[3] | Slow, controlled addition to manage the exotherm. |
| Molar Ratio (Alcohol:Nitrite:Acid) | 1 : 1.1 : ~1 (calculated from volumes) | 1 : 1.03 : 1.05 | A slight excess of the nitrite and acid is common. |
| Agitation | Mechanical stirring | Not applicable (mixing in flow reactor) | Vigorous stirring is essential for good heat and mass transfer. |
Experimental Protocols
Representative Protocol for Large-Scale this compound Synthesis
Disclaimer: This is a representative protocol and must be adapted and thoroughly risk-assessed for your specific equipment and scale.
Materials:
-
n-Hexanol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with bottom outlet valve, equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
-
Chiller for the reactor jacket.
-
Quench tank of appropriate size, charged with a cold, inert liquid.
-
Scrubber system for off-gases.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Start the chiller to pre-cool the reactor jacket to -5°C to 0°C.
-
Charge Reagents:
-
Charge n-hexanol to the reactor.
-
In a separate vessel, prepare an aqueous solution of sodium nitrite.
-
Cool the sodium nitrite solution to 0-5°C.
-
Slowly add the cooled sodium nitrite solution to the n-hexanol in the reactor with vigorous stirring. Maintain the temperature of the mixture below 10°C.
-
-
Acid Addition (Critical Step):
-
Prepare a dilute solution of sulfuric acid or hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold acid solution to the stirred mixture in the reactor via the dropping funnel over a period of 2-4 hours.
-
Crucially, monitor the temperature continuously. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C. If the temperature rises above 7°C, immediately stop the acid addition and allow the temperature to stabilize before resuming at a slower rate.
-
-
Reaction Completion: After the acid addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.
-
Work-up:
-
Stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the upper organic layer (crude this compound) with cold deionized water.
-
Wash the organic layer with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Perform a final wash with cold deionized water.
-
-
Drying and Storage:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Store the final product in a cool, dark, and well-ventilated area, away from heat sources.
-
Visualizations
Caption: Troubleshooting workflow for managing a temperature excursion.
Caption: A logical workflow for large-scale this compound synthesis.
References
alternative workup procedures for hexyl nitrite mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexyl nitrite (B80452) mediated reactions, such as diazotization and Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with hexyl nitrite?
A1: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[1][2] Keep it away from heat, sparks, and open flames.[1][2] It is harmful if swallowed or inhaled, and can cause skin irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: My diazotization reaction is yielding a significant amount of phenol (B47542) byproduct. What is the likely cause and how can I prevent it?
A2: The formation of phenols is a common side reaction in diazotization, primarily caused by the reaction of the diazonium salt with water, which is accelerated by elevated temperatures. To minimize phenol formation, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, throughout the diazotization process and subsequent steps.[3][4] It is also recommended to use the diazonium salt solution immediately after its preparation.[4]
Q3: My reaction mixture has developed a strong color (e.g., red, orange, or brown). What causes this and how can I remove the colored impurities?
A3: The formation of colored byproducts, often azo compounds, can occur if the diazonium salt couples with unreacted starting amine or other electron-rich aromatic species in the reaction mixture.[3] This is often a result of improper pH control. To prevent this, ensure the reaction medium is sufficiently acidic. If colored impurities have already formed, they can often be removed during workup by washing the organic layer with a dilute acid solution. In more persistent cases, column chromatography may be necessary for purification.
Q4: How can I quench the excess this compound at the end of my reaction?
A4: Excess alkyl nitrites can be quenched by reacting them with a suitable scavenger. Common reagents for quenching excess nitrite include sulfamic acid and urea (B33335).[5] These reagents react with nitrous acid (formed from the nitrite) to produce non-reactive byproducts. Ascorbic acid (Vitamin C) has also been identified as an effective nitrite scavenger.[2][6][7][8]
Q5: Are there any alternatives to the standard aqueous workup for these reactions?
A5: While aqueous workup is most common, non-aqueous diazotization procedures have been developed, which may allow for non-aqueous workups.[6] These methods can be advantageous when working with water-sensitive substrates or to avoid the formation of aqueous byproducts like phenols. Additionally, solid-phase extraction (SPE) or the use of scavenger resins can be employed as an alternative purification strategy to traditional liquid-liquid extraction.[2]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Diazotization | Ensure the starting amine is fully dissolved before adding this compound. Verify the stoichiometry of reagents. Use a slight excess of this compound. | Complete conversion of the starting amine to the diazonium salt. |
| Decomposition of Diazonium Salt | Maintain strict temperature control (0-5 °C) throughout the reaction. Use the diazonium salt immediately after its formation.[4] | Minimized decomposition of the unstable diazonium intermediate. |
| Side Reactions | Optimize the pH of the reaction mixture to suppress the formation of azo compounds and other byproducts.[4] | Increased selectivity for the desired reaction pathway. |
Problem 2: Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Emulsion during Aqueous Workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. | Clear separation of the organic and aqueous layers. |
| Product is Water-Soluble | If the product has high polarity, consider a non-aqueous workup or use a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane. Solid-phase extraction could also be an effective alternative. | Efficient extraction and recovery of the polar product. |
| Persistent Colored Impurities | Wash the organic layer with a dilute solution of sodium bisulfite or activated carbon to remove colored byproducts. If these methods are ineffective, purification by column chromatography will likely be required. | A colorless or pale-yellow product solution. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Sandmeyer Reaction
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of sulfamic acid or urea to quench any excess this compound. Test for the absence of nitrite using starch-iodide paper (the paper should not turn blue/black).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Collect the organic layer.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
If phenol byproducts are suspected, wash with a dilute sodium hydroxide (B78521) solution.[1]
-
Wash the organic layer with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Alternative Workup Using a Nitrite Scavenger Resin
-
Reaction Completion: Upon completion of the reaction, as monitored by TLC or other analytical methods.
-
Resin Addition: Add a scavenger resin functionalized with a primary amine or a sulfonic acid group to the reaction mixture. The amount of resin should be in excess relative to the initial amount of this compound used.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow the resin to capture the excess nitrite and other impurities.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Further purify the product by column chromatography or recrystallization if necessary.
Visual Guides
Caption: Standard experimental workflow for a this compound mediated reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. echemi.com [echemi.com]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrite ion scavenger in a kind of solution and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 6. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scavenger resins [rapp-polymere.com]
- 8. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
Validation & Comparative
A Comparative Analysis of Hexyl Nitrite and Isoamyl Nitrite as Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of hexyl nitrite (B80452) and isoamyl nitrite, focusing on their efficacy and mechanisms as vasodilators. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Alkyl nitrites are a class of compounds known for their potent vasodilatory effects, which are primarily mediated through the release of nitric oxide (NO).[1][2] This leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation.[3] Isoamyl nitrite is a well-characterized alkyl nitrite that has seen historical medical use for conditions like angina pectoris.[4][5] Hexyl nitrite, a structurally similar compound, is less studied for its vasodilatory properties, with existing research focusing more on its oxidative effects on hemoglobin.[6] This guide aims to compare these two compounds based on available scientific literature.
Mechanism of Action: The NO/cGMP Signaling Pathway
Both this compound and isoamyl nitrite are presumed to exert their vasodilatory effects through the same fundamental mechanism: the generation of nitric oxide.[7][8] Once administered, these compounds release NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation. This includes the inhibition of calcium influx and decreased sensitivity of the contractile machinery to calcium.[3]
Comparative Data
Direct comparative experimental data on the vasodilatory potency (e.g., EC50 values) of this compound versus isoamyl nitrite is limited in the currently available literature. However, we can summarize the known pharmacokinetic and pharmacodynamic properties of isoamyl nitrite and infer potential characteristics of this compound based on general principles of structure-activity relationships among alkyl nitrites.
| Parameter | Isoamyl Nitrite | This compound | Reference |
| Chemical Formula | C5H11NO2 | C6H13NO2 | N/A |
| Molar Mass | 117.15 g/mol | 131.17 g/mol | N/A |
| Onset of Action | Rapid (within seconds to a minute) | Likely rapid, similar to other alkyl nitrites | [3][9] |
| Duration of Action | Short-lived (a few minutes) | Expected to be short-lived | [3] |
| EC50/IC50 (Vasodilation) | Data not explicitly found in searches | Data not available in reviewed literature | N/A |
| Primary Route of Administration | Inhalation | Inhalation | [3][6] |
| Metabolism | Rapidly metabolized, likely through hydrolytic denitration. | Expected to undergo similar metabolic pathways. | [10] |
| Reported Side Effects | Tachycardia, headache, dizziness, hypotension, methemoglobinemia. | Potential for methemoglobinemia. | [3][6] |
Experimental Protocols
The evaluation of vasodilatory properties of compounds like this compound and isoamyl nitrite typically involves both in vitro and in vivo experimental models.
In Vitro: Isolated Blood Vessel Studies (Organ Bath)
This is a common method to directly assess the effect of a substance on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., rat aorta, porcine coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or prostaglandin (B15479496) F2α to induce a stable muscle tone.
-
Drug Administration: Cumulative concentrations of the vasodilator (this compound or isoamyl nitrite) are added to the bath.
-
Measurement of Relaxation: The isometric tension of the arterial rings is continuously recorded. The relaxation response is measured as a percentage decrease from the pre-contracted tone.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasodilator.
In Vivo: Hemodynamic Studies in Animal Models
These studies assess the overall cardiovascular effects of the vasodilator in a living organism.
Methodology:
-
Animal Model: Anesthetized animals (e.g., rats, pigs) are surgically instrumented for the measurement of cardiovascular parameters.[11][12]
-
Instrumentation: Catheters are placed in arteries (e.g., femoral artery) and veins for blood pressure monitoring and drug administration, respectively. Flow probes may be placed around major arteries to measure blood flow.
-
Drug Administration: The vasodilator is administered, typically via inhalation or intravenous infusion.
-
Hemodynamic Monitoring: Key parameters such as mean arterial pressure (MAP), heart rate (HR), and cardiac output are continuously recorded before, during, and after drug administration.
-
Data Analysis: The magnitude and duration of the changes in hemodynamic parameters are analyzed to determine the in vivo efficacy and duration of action of the vasodilator.
Discussion and Conclusion
While both this compound and isoamyl nitrite function as vasodilators through the nitric oxide pathway, a direct, quantitative comparison of their potency is hampered by a lack of specific experimental data for this compound. Based on the available information for isoamyl nitrite and the general properties of alkyl nitrites, it is reasonable to hypothesize that this compound would also be a potent vasodilator with a rapid onset and short duration of action. The longer alkyl chain in this compound compared to isoamyl nitrite might influence its lipophilicity, which could in turn affect its pharmacokinetic and pharmacodynamic properties, such as its distribution and metabolism. However, without direct experimental evidence, this remains speculative.
For drug development professionals, isoamyl nitrite serves as a well-documented, albeit older, reference compound. Future research should focus on conducting direct comparative studies of this compound and other alkyl nitrites to fully characterize their vasodilatory profiles and therapeutic potential. Such studies should include detailed dose-response experiments to determine EC50 values and comprehensive pharmacokinetic analyses.
References
- 1. Role of blood and vascular smooth muscle in the vasoactivity of nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sodium nitrite supplementation on vascular function and related small metabolite signatures in middle-aged and older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 4. Inorganic nitrite and nitrate in cardiovascular therapy: A better alternative to organic nitrates as nitric oxide donors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled amyl nitrite effectively reverses acute catastrophic thromboxane-mediated pulmonary hypertension in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Structural Nuances of Linear vs. Branched Alkyl Nitrites
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Alkyl nitrites, a class of organic compounds with diverse applications ranging from chemical reagents to pharmaceuticals, exist in both linear and branched isomeric forms. While possessing the same molecular formula, their distinct structural arrangements give rise to subtle yet significant differences in their spectroscopic signatures. This guide provides an objective comparison of linear and branched alkyl nitrites using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The seemingly minor variation in the branching of the alkyl chain in these esters of nitrous acid has a discernible impact on the local electronic environment and bond vibrations within the molecule. These differences are readily interrogated by modern spectroscopic techniques, providing a powerful toolkit for differentiation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy, a cornerstone of structural elucidation, reveals key differences in the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) between linear and branched alkyl nitrites. The branching of the alkyl chain directly influences the shielding and deshielding of adjacent nuclei, resulting in distinct chemical shifts.
Comparative ¹H and ¹³C NMR Data
The following tables summarize typical chemical shift ranges for linear and branched alkyl nitrites. Note that the presence of syn and trans conformers, arising from rotation around the O-N bond, can lead to the observation of multiple signals for certain nuclei, particularly at low temperatures.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Alkyl Nitrites
| Compound | Isomer | Hα (ppm) | Hβ (ppm) | Hγ/δ (ppm) |
| n-Propyl nitrite (B80452) | Linear | ~4.7 | ~1.8 | ~1.0 |
| Isopropyl nitrite | Branched | ~5.1 | - | ~1.4 |
| n-Butyl nitrite | Linear | ~4.7 | ~1.7 | ~1.4, ~0.9 |
| Isobutyl nitrite | Branched | ~4.5 | ~2.1 | ~1.0 |
| tert-Butyl nitrite | Branched | - | - | ~1.5 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Alkyl Nitrites
| Compound | Isomer | Cα (ppm) | Cβ (ppm) | Cγ/δ (ppm) |
| n-Propyl nitrite | Linear | ~75 | ~22 | ~10 |
| Isopropyl nitrite | Branched | ~78 | - | ~21 |
| n-Butyl nitrite | Linear | ~75 | ~30 | ~19, ~13 |
| Isobutyl nitrite | Branched | ~82 | ~28 | ~19 |
| tert-Butyl nitrite | Branched | ~85 | - | ~26 |
Note: Chemical shifts are approximate and can vary with solvent and temperature. Data is compiled from various sources, including low-temperature NMR studies which can resolve conformers.
In general, the α-carbon and its attached protons in branched isomers experience a greater downfield shift compared to their linear counterparts. This is attributed to the increased substitution and altered inductive effects. The presence of multiple methyl groups in branched isomers also gives rise to characteristic singlet or doublet signals in the ¹H NMR spectra.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Alkyl nitrites exhibit characteristic strong absorption bands associated with the nitrite (-O-N=O) group.
Key IR Absorption Bands
The most prominent IR absorptions for alkyl nitrites are due to the N=O and N-O stretching vibrations. The N=O stretch often appears as a doublet, corresponding to the syn and anti rotational conformers.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) of Alkyl Nitrites
| Vibrational Mode | Linear Alkyl Nitrites | Branched Alkyl Nitrites |
| N=O Stretch (asymmetric/symmetric) | ~1665, ~1620 | ~1660, ~1615 |
| N-O Stretch | ~780 | ~770 |
Studies have shown that increased branching at the α-carbon in the trans conformer leads to a decrease in the N=O stretching frequency.[1] This is a subtle but measurable effect that can aid in distinguishing between isomers. For instance, a detailed vibrational analysis of butyl nitrites revealed these trends.[1]
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When subjected to electron ionization (EI), alkyl nitrites undergo fragmentation, producing a unique pattern of ions that can be used for identification and structural elucidation.
Comparative Fragmentation Patterns
The fragmentation of linear and branched alkyl nitrites is influenced by the stability of the resulting carbocations. Branched isomers often exhibit more prominent fragmentation pathways that lead to the formation of stable tertiary or secondary carbocations.
Table 4: Major Fragments (m/z) in the Mass Spectra of Butyl Nitrite Isomers
| Fragment | n-Butyl Nitrite | tert-Butyl Nitrite |
| [M-NO]⁺ | 57 | 57 |
| [C₄H₉]⁺ | 57 | 57 |
| [C₃H₅]⁺ | 41 | 41 |
| [C₂H₅]⁺ | 29 | - |
| [NO]⁺ | 30 | 30 |
While both isomers show a prominent peak at m/z 57, corresponding to the butyl cation, the overall fragmentation pattern can differ. For example, the mass spectrum of n-butyl nitrite may show a significant peak at m/z 29, corresponding to the ethyl cation, which is less likely to be a major fragment in tert-butyl nitrite. The relative intensities of the fragment ions are crucial for distinguishing between the isomers.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques discussed are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkyl nitrite sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid alkyl nitrite between two salt plates (e.g., NaCl or KBr).
-
Solution: Prepare a dilute solution of the alkyl nitrite in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the alkyl nitrite sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration (e.g., 100-1000 ppm).
-
Instrumentation: Employ a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Use a temperature program for the oven to separate the components of the sample (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Set the ion source temperature (e.g., 230 °C).
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 20-200).
-
-
Data Analysis: Analyze the resulting chromatogram to identify the retention time of the alkyl nitrite and the corresponding mass spectrum to determine the fragmentation pattern.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of linear and branched alkyl nitrites.
Caption: Workflow for spectroscopic comparison of alkyl nitrites.
Logical Relationship in Spectroscopic Differentiation
The ability to differentiate between linear and branched alkyl nitrites is based on a logical progression of interpreting the spectroscopic data.
Caption: Logic for differentiating linear vs. branched alkyl nitrites.
References
A Comparative Guide to Purity Validation of Hexyl Nitrite: qNMR vs. GC and Titration
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. In the case of hexyl nitrite (B80452), a volatile alkyl nitrite, selecting the most appropriate analytical technique for purity validation is critical. This guide provides an objective comparison of three common analytical methods: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and redox titration. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics of qNMR, GC-FID, and redox titration for the purity analysis of hexyl nitrite. The data for GC-FID and redox titration are based on validated methods for closely related alkyl nitrites and established principles for these techniques.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Redox Titration |
| Principle | Direct measurement of the molar ratio of the analyte to a certified internal standard based on the integral of specific NMR signals. | Separation of volatile components based on their partitioning between a stationary and a mobile phase, followed by detection and quantification based on peak area. | Quantification of the analyte through a redox reaction with a standardized titrant. |
| Purity Measurement | Provides a direct, primary ratio measurement of purity against a certified internal standard. | Relative purity is determined by the area percentage of the main component peak relative to all other detected volatile impurities. | Assay of the active substance based on its stoichiometric reaction with a titrant. |
| Accuracy | High, with results traceable to SI units when a certified internal standard is used. Expected deviation <1%. | High, dependent on proper calibration with a reference standard. | High, dependent on the accuracy of the standardized titrant. Expected deviation from the true value should be ≤ 0.3%. |
| Precision (RSD) | Very high, typically <1% for replicate measurements.[1] | High, typically <2% for replicate injections. | High, typically ≤ 0.3% for replicate titrations. |
| Limit of Detection (LOD) | Lower sensitivity than GC, dependent on the magnetic field strength and number of scans. Estimated to be in the low mg range. | High sensitivity, capable of detecting trace volatile impurities. Estimated to be in the low µg/mL range. | Lower sensitivity compared to instrumental methods. |
| Limit of Quantification (LOQ) | Dependent on achieving a signal-to-noise ratio of at least 150 for <1% uncertainty. Estimated to be in the mg range. | Estimated to be in the µg/mL range, typically defined by a signal-to-noise ratio of 10.[2] | The smallest amount of substance that can be titrated with a precision (RSD) of ≤ 0.3%. |
| Selectivity | Highly selective based on the unique chemical structure of the analyte. Can distinguish between structurally similar isomers if their NMR signals are resolved. | Highly selective for volatile and thermally stable compounds. Resolution of impurities depends on the column and chromatographic conditions. | Non-selective; any impurity that can be oxidized by the titrant will interfere with the measurement. |
| Analysis Time | Rapid data acquisition (typically 5-10 minutes per sample), with additional time for sample preparation and data processing.[1] | Relatively fast, with typical run times of 10-30 minutes per sample. | Rapid, with results obtained almost immediately after the titration is complete. |
| Sample Destructive? | No, the sample can be recovered after analysis. | Yes. | Yes. |
Logical Workflow for Purity Determination
The following diagram illustrates the logical workflow for determining the purity of this compound using the three compared analytical methods.
References
A Comparative Analysis of Diazotizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. The choice of diazotizing agent is critical and can significantly influence reaction efficiency, substrate scope, and operational safety. This guide provides a comparative analysis of three commonly used diazotizing agents: sodium nitrite (B80452) (NaNO₂), tert-butyl nitrite (t-BuONO), and isoamyl nitrite.
Performance Comparison of Diazotizing Agents
The selection of a diazotizing agent often depends on the specific requirements of the reaction, including the solubility of the substrate, the desired reaction conditions (aqueous vs. organic solvent), and the sensitivity of the functional groups present in the molecule.
Sodium nitrite (NaNO₂) is the most traditional and cost-effective diazotizing agent. It is typically used in aqueous acidic solutions (e.g., HCl, H₂SO₄) to generate nitrous acid in situ. This method is robust and widely applicable for a variety of Sandmeyer and azo coupling reactions.
Alkyl nitrites , such as tert-butyl nitrite (t-BuONO) and isoamyl nitrite , offer the advantage of being soluble in organic solvents, allowing for diazotization under non-aqueous conditions. This is particularly useful for substrates that are insoluble or unstable in acidic aqueous media. They often lead to cleaner reactions and easier work-up procedures. Tert-butyl nitrite is a common reagent for diazotization in Sandmeyer reactions, and isoamyl nitrite is also used for similar purposes[1].
Quantitative Data Summary
The following tables provide a summary of reported yields for representative Sandmeyer and azo coupling reactions using different diazotizing agents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and reporting standards across different studies.
Table 1: Comparative Yields in Sandmeyer Reactions
| Starting Amine | Product | Diazotizing Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Aniline (B41778) | Iodobenzene | NaNO₂ / H₂SO₄ | KI | Water | 0-5 | 75 | |
| p-Anisidine (B42471) | 4-Iodoanisole | t-BuONO | p-TsOH, KI | Acetonitrile (B52724) | 0 to 60 | 86 | |
| 4-Nitroaniline | 4-Iodonitrobenzene | NaNO₂ / H₂SO₄ | KI | Water | 0-5 | 88 | [2] |
| Aniline | Bromobenzene | NaNO₂ / HBr | CuBr | Water | 0-5 | ~50 | [3] |
| Aniline | Bromobenzene | Isoamyl Nitrite | CuBr₂ | DMF | 60 | ~50 | [3] |
| Various Anilines | Aryl Bromides | t-BuONO | CuBr₂ | Acetonitrile | 0 to RT | 70 | [1] |
| 2-Aminothiazole derivative | 2-Bromothiazole derivative | t-BuONO | CuBr₂ | Acetonitrile | RT | High |
Table 2: Comparative Yields in Azo Coupling Reactions
| Diazo Component (Amine) | Coupling Component | Diazotizing Agent | Product (Azo Dye) | Solvent | Yield (%) | Reference(s) |
| Aniline | 2-Naphthol (B1666908) | NaNO₂ / HCl | 1-Phenylazo-2-naphthol | Water/NaOH | High | [4] |
| 4-Aminophenol | 2-Naphthol | NaNO₂ / HCl | Red Azo Dye | Water/NaOH | High | [5] |
| 4-Nitroaniline | Coumarin | NaNO₂ / Amberlyst-15 | Azo Coumarin Dye | Water | 87 | [6] |
| Aniline-2-sulfonic acid | N,N-dimethylaniline | NaNO₂ / HCl | Methyl Orange | Water | High | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in organic synthesis. Below are representative procedures for diazotization using sodium nitrite and tert-butyl nitrite.
Protocol 1: Diazotization of Aniline using Sodium Nitrite for Azo Coupling
This protocol describes the synthesis of an azo dye from aniline and 2-naphthol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
-
-
Preparation of Coupling Agent Solution:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (10%).
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold alkaline 2-naphthol solution.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
-
Protocol 2: Sandmeyer Iodination of p-Anisidine using tert-Butyl Nitrite
This protocol details a one-pot diazotization-iodination of p-anisidine under non-aqueous conditions.
Materials:
-
p-Anisidine
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)
-
Potassium Iodide (KI)
-
tert-Butyl Nitrite (t-BuONO)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Deionized Water
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.), and potassium iodide (2.5 mmol, 2.5 eq.) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (2.5 mmol, 2.5 eq.) dropwise.
-
-
Reaction Progression:
-
Stir the mixture at 0 °C for 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-iodoanisole.
-
Visualizing the Chemistry: Diagrams and Workflows
To better understand the underlying chemical transformations, the following diagrams illustrate the diazotization mechanism and the general experimental workflows for Sandmeyer and azo coupling reactions.
Caption: Mechanism of diazotization of a primary aromatic amine.
Caption: Experimental workflow for a Sandmeyer reaction.
Caption: Experimental workflow for an azo coupling reaction.
Conclusion
The choice of diazotizing agent is a critical parameter in the synthesis of compounds derived from diazonium salts. Sodium nitrite remains a reliable and economical choice for many applications, particularly in aqueous media. Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, provide valuable alternatives for reactions in organic solvents, often resulting in higher yields and cleaner reaction profiles for specific substrates. The selection should be guided by the substrate's properties, the desired reaction conditions, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. tert-Butyl Nitrite [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 5. benchchem.com [benchchem.com]
- 6. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Hexyl Nitrite and Sodium Nitrite in Diazotization Reactions
For Researchers, Scientists, and Drug Development Professionals
The diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functionalities onto an aromatic ring. The choice of the diazotizing agent is critical and can significantly impact reaction efficiency, substrate scope, and experimental feasibility. This guide provides an objective, data-supported comparison between the classical aqueous sodium nitrite (B80452) method and the use of alkyl nitrites, such as hexyl nitrite, in organic media.
Mechanism of Diazotization: A Tale of Two Pathways
The fundamental transformation in diazotization is the conversion of an amino group into a diazonium group by reaction with a source of the nitrosonium ion (NO⁺). However, the generation of this electrophile and the subsequent reaction steps differ significantly between sodium nitrite and alkyl nitrites.
Sodium Nitrite in Aqueous Acid:
In the presence of a strong mineral acid, sodium nitrite is protonated to form nitrous acid (HNO₂), which then exists in equilibrium with the nitrosonium ion.[1][2] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to initiate the formation of the diazonium salt through a series of proton transfer and dehydration steps.[3][]
This compound in Organic Solvents:
Alkyl nitrites, such as this compound, serve as a source of the nitrosonium ion in organic solvents, often in the presence of an acid.[5][6] This method is particularly advantageous for substrates that are insoluble or unstable in aqueous acidic conditions. The reaction proceeds under milder, non-aqueous conditions.
Comparative Efficacy: A Data-Driven Overview
Direct side-by-side comparative studies detailing the efficacy of this compound versus sodium nitrite for the same substrate under optimized conditions are scarce in the literature. However, a comparison can be inferred from the typical reaction conditions and reported yields for each class of reagent. Alkyl nitrites like isoamyl nitrite and tert-butyl nitrite are often used as surrogates for this compound in these discussions due to their more frequent appearance in published procedures.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Sodium Nitrite | This compound (and other Alkyl Nitrites) |
| Solvent | Water, aqueous mineral acids (e.g., HCl, H₂SO₄)[7] | Organic solvents (e.g., THF, acetonitrile, dichloromethane, acetic acid)[8] |
| Temperature | 0–5 °C (strictly controlled)[9] | Can range from 0 °C to room temperature or higher[5][10] |
| Acid | Strong mineral acids (e.g., HCl, H₂SO₄)[1] | Often used with organic acids (e.g., trichloroacetic acid) or in the absence of strong acids[11] |
| Substrate Scope | Primarily for water-soluble or acid-stable amines | Broader scope for amines sensitive to aqueous acid or with poor water solubility[8] |
| Workup | Aqueous workup | Non-aqueous workup, often simpler product isolation[5] |
| Byproducts | Inorganic salts | Corresponding alcohol (e.g., hexanol)[5] |
Table 2: Reported Yields for Diazotization and Subsequent Reactions
Note: The following data is compiled from various sources and does not represent a direct, controlled comparison.
| Substrate (Primary Aromatic Amine) | Reagent | Subsequent Reaction | Yield (%) | Reference |
| Anthranilic Acid | Isoamyl Nitrite | Formation of Benzenediazonium-2-carboxylate | 86–97 | [11] |
| L-Alanine Ester Salts | Alkyl Nitrite | Diazotization | 65–96 | [5] |
| 4-Nitroaniline Derivatives | Sodium Nitrite | Sandmeyer Reaction | Variable, prone to side reactions if not controlled | [9] |
| Aniline | Sodium Nitrite | Formation of Benzenediazonium Chloride | Quantitative (in solution) | [7] |
| Unhindered Alkyl-substituted Anilines | Isoamyl Nitrite | Solvolysis | 36–47 | [12] |
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine using Sodium Nitrite
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Amine Solution: Dissolve the primary aromatic amine (1.0 eq.) in a suitable aqueous mineral acid (e.g., 3 M HCl) in a flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0–5 °C in an ice-water bath.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0–1.1 eq.) in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.
-
Monitoring the Reaction: After the addition is complete, continue stirring for 15-30 minutes. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
-
Quenching Excess Nitrous Acid (Optional): If necessary for subsequent steps, excess nitrous acid can be quenched by the portion-wise addition of a small amount of urea (B33335) or sulfamic acid until the starch-iodide test is negative.[13]
-
Use of the Diazonium Salt: The resulting cold solution of the diazonium salt is typically used immediately in the next synthetic step without isolation.
Protocol 2: Diazotization of a Primary Aromatic Amine using Isoamyl Nitrite (as a proxy for this compound)
This protocol is adapted from a procedure for the synthesis of benzenediazonium-2-carboxylate and is illustrative of non-aqueous diazotization.[11]
-
Preparation of the Amine Solution: Dissolve the primary aromatic amine (1.0 eq.) in a suitable anhydrous organic solvent (e.g., tetrahydrofuran) in a flask equipped with a magnetic stirrer and a thermometer. If required, a catalytic amount of an acid like trichloroacetic acid can be added. Cool the solution to the desired temperature (e.g., 18–25 °C, or lower if the diazonium salt is less stable).
-
Addition of Alkyl Nitrite: While stirring, add isoamyl nitrite (or this compound) (1.6 eq.) to the amine solution over a few minutes.
-
Reaction: Stir the mixture at the controlled temperature for 1–2 hours. The formation of the diazonium salt may be observed as a precipitate.
-
Isolation of the Diazonium Salt (if stable): If the resulting diazonium salt is stable enough to be isolated, cool the reaction mixture and collect the product by filtration. Wash the solid with a cold solvent. Caution: Solid diazonium salts can be explosive and should be handled with extreme care, kept wet with solvent, and used immediately.
-
In situ Use: Alternatively, the resulting solution or suspension of the diazonium salt can be used directly in the subsequent reaction.
Comparative Workflow and Logical Relationships
The choice of diazotizing agent influences the overall experimental workflow, especially when considering the subsequent reaction of the diazonium salt, such as in a Sandmeyer reaction.
Conclusion and Recommendations
The choice between this compound (or other alkyl nitrites) and sodium nitrite for diazotization is primarily dictated by the substrate's properties and the desired reaction conditions.
Sodium Nitrite remains the reagent of choice for many standard diazotization reactions due to its low cost and high reactivity. It is particularly well-suited for primary aromatic amines that are stable and soluble in aqueous mineral acids. However, its use is constrained by the mandatory low-temperature conditions (0–5 °C) to prevent the decomposition of both nitrous acid and the diazonium salt, and by potential side reactions in the aqueous medium.[9]
This compound and other Alkyl Nitrites offer significant advantages for substrates that are sensitive to strongly acidic aqueous environments or have poor water solubility.[8] The ability to perform the reaction in a variety of organic solvents and often at more convenient temperatures (including room temperature) provides greater flexibility.[10] This can lead to cleaner reactions and simpler product isolation. The main drawbacks are the higher cost of alkyl nitrites and the need to handle flammable organic solvents.
-
Choose Sodium Nitrite for:
-
Cost-effective, large-scale syntheses.
-
Acid-stable and water-soluble aromatic amines.
-
When stringent low-temperature control is feasible.
-
-
Choose this compound (or other Alkyl Nitrites) for:
-
Substrates with poor water solubility.
-
Amines that are sensitive to strong aqueous acids.
-
When non-aqueous reaction conditions are required.
-
When milder reaction temperatures are desired.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 3. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 8. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. brainly.com [brainly.com]
quantitative analysis of product distribution in hexyl nitrite reactions
For researchers, scientists, and drug development professionals, understanding the quantitative landscape of chemical reactions is paramount. This guide provides a comparative analysis of the product distribution in reactions involving hexyl nitrite (B80452), a representative alkyl nitrite. While specific quantitative data for hexyl nitrite is sparse in publicly available literature, this guide synthesizes findings from related alkyl nitrites to present a comprehensive overview of expected products and the factors influencing their yields. The analysis is supported by generalized experimental protocols and visual workflows to aid in experimental design and interpretation.
Quantitative Analysis of Reaction Products
The reactions of this compound, particularly under photolytic conditions (the Barton reaction), lead to a range of products. The distribution of these products is highly dependent on the reaction environment, such as the presence of oxygen and other radical scavengers. Below is a summary of expected product distributions based on studies of similar alkyl nitrites like pentyl nitrite.
| Reaction Condition | Primary Product Class | Key Products | Typical Yields (Representative) | Influencing Factors |
| Photolysis (Inert Atmosphere) | δ-Nitroso Alcohols / Oximes | Hexan-1-ol-5-nitroso, Hexan-1-ol-5-oxime | High (for δ-product) | Substrate conformation, C-H bond strength |
| Photolysis (in presence of O₂) | Organic Nitrates, Carbonyls | Hexyl nitrate, Hexanal, Hydroxy carbonyls | Variable | Oxygen concentration, NO/NO₂ ratio |
| Photolysis (with radical traps) | Functionalized Alkanes | δ-iodo-hexanol | Dependent on trap concentration | Type and reactivity of the radical trap |
| Thermal Decomposition | Alcohols, Aldehydes | Hexan-1-ol, Hexanal | Varies with temperature | Temperature, presence of initiators |
Key Reaction Pathways and Influences
The primary photochemical reaction of this compound is the Barton reaction, which involves the homolytic cleavage of the O-NO bond to form an alkoxy radical.[1] This radical can then undergo intramolecular hydrogen abstraction, typically from the δ-carbon, leading to a carbon-centered radical that recombines with the nitrosyl radical to form a δ-nitroso alcohol.[2][3] This product often tautomerizes to the more stable oxime.
The presence of other reactants can significantly alter the product distribution. For instance, in the presence of oxygen, the intermediate alkyl radical can be trapped to form a peroxy radical.[1] This can then lead to the formation of organic nitrates and various carbonyl compounds. The ratio of nitrogen oxides (NO/NO₂) has also been shown to influence the product distribution in the photolysis of alkyl nitrites.[4]
Experimental Protocols
A robust quantitative analysis of this compound reaction products typically involves the following steps:
1. Reaction Setup:
-
Preparation of this compound: this compound can be synthesized by reacting hexan-1-ol with sodium nitrite in an acidic medium (e.g., sulfuric acid), typically at low temperatures to prevent decomposition. The product is then purified by distillation.
-
Photochemical Reaction: The this compound, dissolved in a suitable solvent (e.g., benzene, heptane), is placed in a photoreactor, often made of quartz. The solution is purged with an inert gas like nitrogen or argon to remove oxygen. A high-pressure mercury lamp is commonly used as the light source. The reaction is monitored over time using techniques like thin-layer chromatography (TLC).
2. Product Separation and Identification:
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product mixture is then typically subjected to column chromatography on silica (B1680970) gel to separate the different components.
-
Identification: The separated products are identified using a combination of spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating volatile components and identifying them based on their mass spectra and retention times.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the products, such as hydroxyl (-OH), carbonyl (C=O), and nitroso (-N=O) groups.
-
3. Quantitative Analysis:
-
Internal Standard Method: For quantitative analysis using GC, a known amount of an internal standard (a non-reactive compound not present in the sample) is added to the reaction mixture before analysis. The peak areas of the products are then compared to the peak area of the internal standard to determine their concentrations and, subsequently, their yields.
Visualizing the Workflow
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the quantitative analysis of this compound reaction products.
Caption: The Barton reaction pathway for this compound.
Caption: Experimental workflow for product analysis.
References
- 1. Barton reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of Synthesized Hexyl Nitrite: A 2D NMR Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of synthesized hexyl nitrite (B80452). While alternative methods such as mass spectrometry and infrared spectroscopy can confirm the presence of the desired molecular weight and functional groups, 2D NMR provides unambiguous confirmation of the molecule's atomic connectivity, serving as the gold standard for structural elucidation of small organic molecules. This guide will detail the experimental protocols and present illustrative 2D NMR data to demonstrate the power of these techniques.
Synthesis of Hexyl Nitrite
This compound (C₆H₁₃NO₂) is an alkyl nitrite ester of hexanol and nitrous acid.[1][2] It can be synthesized via the esterification of hexanol with nitrous acid, which is typically generated in situ.[1]
Experimental Protocol: Synthesis
A common laboratory-scale synthesis involves the dropwise addition of a concentrated acid, such as sulfuric acid, to a cooled mixture of an aqueous sodium nitrite solution and hexanol. The less dense this compound forms an upper layer that can be separated. The reaction is performed at low temperatures to prevent the decomposition of nitrous acid.
Structural Confirmation by 2D NMR Spectroscopy
2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) spectra and confirming the connectivity of the hexyl chain and the nitrite group. The primary 2D NMR experiments utilized for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Protocol: 2D NMR Data Acquisition
A sample of synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. Standard pulse programs for COSY, HSQC, and HMBC experiments are run.
Data Presentation: Predicted 2D NMR Correlations for this compound
The following tables summarize the expected quantitative data from 2D NMR analysis of this compound. The chemical shifts are predicted based on standard values for similar alkyl chains and functional groups.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-ONO | 4.80 (t) | 75.0 |
| 2 | -CH₂- | 1.75 (p) | 31.0 |
| 3 | -CH₂- | 1.40 (m) | 25.0 |
| 4 | -CH₂- | 1.30 (m) | 22.0 |
| 5 | -CH₂- | 1.30 (m) | 31.5 |
| 6 | -CH₃ | 0.90 (t) | 14.0 |
t = triplet, p = pentet, m = multiplet
Table 2: Comparison of 2D NMR Correlation Data for Structural Confirmation
| Experiment | Correlation Type | Expected Correlations for this compound | Structural Information Gained |
| COSY | ¹H-¹H (through 2-3 bonds) | H1-H2, H2-H3, H3-H4, H4-H5, H5-H6 | Confirms the connectivity of the entire hexyl carbon chain through proton-proton couplings. |
| HSQC | ¹H-¹³C (through 1 bond) | H1-C1, H2-C2, H3-C3, H4-C4, H5-C5, H6-C6 | Directly correlates each proton to its attached carbon, confirming the carbon backbone assignment. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H1 to C2, C3; H2 to C1, C3, C4; H3 to C1, C2, C4, C5; H4 to C2, C3, C5, C6; H5 to C3, C4, C6; H6 to C4, C5 | Provides long-range connectivity information, confirming the linkage of the methylene (B1212753) and methyl groups and the position of the nitrite group. |
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its complete structural confirmation using 2D NMR spectroscopy.
References
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Nitrites
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of primary, secondary, and tertiary alkyl nitrites. The content is supported by experimental data and detailed methodologies to assist in the selection and application of these reagents in various chemical contexts.
Overview of Reactivity
Alkyl nitrites (R-O-N=O) are versatile reagents in organic synthesis, primarily utilized as nitrosating agents. Their reactivity is significantly dictated by the nature of the alkyl group (R). The general order of reactivity is influenced by the stability of the carbocation formed upon the cleavage of the R-O bond and steric factors. This guide delves into a comparative study of primary, secondary, and tertiary alkyl nitrites, focusing on their performance in key reactions such as nitrosation and their decomposition pathways.
Comparative Reactivity in Nitrosation Reactions
Nitrosation reactions involve the transfer of a nitroso group (–NO) to a substrate, typically an amine or a thiol. The generally accepted trend for nitrosation reactivity in acidic media is:
Tertiary > Secondary > Primary
This order is primarily attributed to the electronic effects of the alkyl groups. The electron-donating nature of alkyl groups increases from primary to tertiary, which facilitates the cleavage of the O-N bond and the formation of the nitrosating agent, the nitrosonium ion (NO⁺). A study on nitrosation in acetonitrile (B52724) found the reactivity order to be t-butyl nitrite (B80452) > i-propyl nitrite > isopentyl nitrite.
However, the reactivity order can be inverted depending on the nucleophilicity and steric bulk of the substrate. For instance, in the S-nitrosation of the soft nucleophile cysteine, the reactivity is governed by steric hindrance, leading to the following order:
Primary > Secondary > Tertiary
A kinetic study on the reaction of alkyl nitrites with cysteine in aqueous solution at 25°C demonstrated this reversal, with isopentyl nitrite (a primary nitrite) being the most reactive.[1]
Table 1: Comparative Reactivity in S-Nitrosation of Cysteine [1]
| Alkyl Nitrite | Class | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
| Isopentyl Nitrite | Primary | 16 | 16 |
| Isopropyl Nitrite | Secondary | 6.7 | 6.7 |
| t-Butyl Nitrite | Tertiary | 1.0 | 1 |
Stability and Decomposition Pathways
Alkyl nitrites are known to be unstable and can decompose via thermal or photochemical pathways. The stability of these compounds generally follows the reverse order of their nitrosation reactivity, with primary alkyl nitrites being the most stable.
Thermal Decomposition
The thermal decomposition of alkyl nitrites proceeds through the homolytic cleavage of the O–NO bond, generating an alkoxy radical and nitric oxide. While a direct comparative study of primary, secondary, and tertiary alkyl nitrites under identical conditions is scarce, studies on primary and secondary alkyl nitrites provide insight into their relative stabilities. Research on the thermal dissociation of n-propyl, n-butyl, and isobutyl nitrites has provided their high-pressure limit rate coefficients.[2] It is generally understood that tertiary alkyl nitrites decompose at lower temperatures due to the greater stability of the resulting tertiary alkoxy radical.
Photochemical Decomposition
Upon exposure to ultraviolet light, alkyl nitrites undergo photochemical decomposition, primarily through the cleavage of the O–N bond. The subsequent reactions of the resulting alkoxy radical and nitric oxide differ between primary and tertiary alkyl nitrites. The photolysis of primary alkyl nitrites can lead to the formation of an aldehyde and nitroxyl (B88944) (HNO).[3] In contrast, the photolysis of tertiary alkyl nitrites, such as t-butyl nitrite, results in the formation of acetone (B3395972) and nitrosomethane, without the production of HNO.[3] A study on the vapor phase photolysis of t-butyl nitrite at 2537 Å determined the quantum yield for the formation of the excited t-butoxy radical to be unity.[4]
Experimental Protocols
General Synthesis of Alkyl Nitrites
A common method for the synthesis of alkyl nitrites involves the reaction of an alcohol with sodium nitrite in an acidic solution.
Experimental Protocol for the Synthesis of n-Butyl Nitrite (Primary):
-
In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 370 g (5 moles) of n-butyl alcohol, 250 g (5.5 moles) of sodium nitrite, and 1.5 L of water.
-
Cool the mixture to 0°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled solution of 136 mL of concentrated sulfuric acid in 100 mL of water from the dropping funnel, ensuring the temperature remains at ±1°C. The addition typically takes 1.5 to 2 hours.
-
After the addition is complete, allow the mixture to stand in the ice bath for the layers to separate.
-
Decant the liquid layers from the precipitated sodium sulfate (B86663) into a separatory funnel.
-
Separate the lower aqueous layer.
-
Wash the upper n-butyl nitrite layer twice with 50 mL portions of a solution containing 2 g of sodium bicarbonate and 25 g of sodium chloride in 100 mL of water.
-
Dry the product over 20 g of anhydrous sodium sulfate to yield 420–440 g of n-butyl nitrite.
Experimental Protocol for the Synthesis of Isopropyl Nitrite (Secondary):
-
Mix 93 mL of pre-cooled 32% w/w HCl with 49 g of isopropyl alcohol and cool the mixture in a salt-ice bath.
-
In a separate 500-mL flask, dissolve 45 g of sodium nitrite in 80 mL of water with magnetic stirring.
-
Add the hydrochloric acid-isopropanol mixture to the vigorously stirred sodium nitrite solution in a steady stream over 10-15 minutes.
-
Separate the upper yellow layer of isopropyl nitrite from the lower aqueous layer using a separatory funnel.
-
Wash the product with a similar volume of concentrated, cooled sodium bicarbonate solution.
-
If separation is not clean, add a few mL of saturated sodium chloride solution.
-
The yield of isopropyl nitrite is approximately 50.4 g (87%).
Experimental Protocol for the Synthesis of tert-Butyl Nitrite (Tertiary):
-
To a 500 mL flask fitted with a thermometer, a stirrer, and a dropping funnel, add 74 g of tert-butyl alcohol and a solution of 76 g of sodium nitrite in 440 mL of water.
-
Cool the mixture to 0°C.
-
With stirring, add 90 mL of concentrated hydrochloric acid from the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, transfer the solution to a separatory funnel and wash with 400 mL of water.
-
Discard the aqueous layer and wash the organic phase with 5% sodium bicarbonate (3 x 50 mL) and then with water (3 x 50 mL).
-
Dry the product with calcium chloride and distill, collecting the fraction boiling at 62-64°C. The yield is approximately 62 g (60%).
Protocol for Comparing Nitrosation Rates
The following is a general procedure to compare the nitrosating efficacy of different alkyl nitrites.
-
Prepare equimolar solutions of a chosen amine (e.g., morpholine) and each alkyl nitrite (primary, secondary, and tertiary) in a suitable solvent (e.g., acetonitrile).
-
In separate reaction vessels maintained at a constant temperature, mix the amine solution with each of the alkyl nitrite solutions.
-
Initiate the reaction by adding a catalytic amount of acid (e.g., HCl).
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction (e.g., by adding a base).
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the resulting N-nitrosamine.
-
Plot the concentration of the product against time for each alkyl nitrite. The initial slope of this plot will give the initial rate of reaction.
-
Compare the initial rates to establish the relative reactivity of the primary, secondary, and tertiary alkyl nitrites.
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Mechanisms
The nitrosation of amines by alkyl nitrites in an acidic medium proceeds via the formation of a protonated alkyl nitrite, which then dissociates to form an alcohol and the highly reactive nitrosonium ion (NO⁺). The NO⁺ is then attacked by the nucleophilic amine to form the N-nitrosamine.
References
- 1. Nitrosation by alkyl nitrites. Part 3. Reactions with cysteine in water in the pH range 6–13 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cold-surface photochemistry of primary and tertiary alkyl nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Assessment of Hexyl Nitrite in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies and potential cross-reactivity concerns associated with hexyl nitrite (B80452) in complex reaction mixtures. Understanding these factors is critical for accurate quantification and for predicting potential unintended interactions in both research and drug development settings. This document outlines key experimental protocols, presents comparative data, and discusses alternative compounds.
Section 1: Analytical Cross-Reactivity and Interference
The accurate quantification of hexyl nitrite, an alkyl nitrite, can be challenging in complex matrices due to potential interference from other substances. The most common analytical method for nitrite detection is the Griess assay, a colorimetric method based on a diazotization reaction. However, its accuracy can be compromised by various compounds.
Comparison of Analytical Methods for Alkyl Nitrite Quantification
Several methods are available for the detection and quantification of nitrites, each with its own advantages and susceptibility to interference. While specific quantitative data for this compound cross-reactivity is limited in publicly available literature, we can infer its likely behavior based on studies of other alkyl nitrites and general nitrite detection methods.
| Analytical Method | Principle | Common Interferences | Limit of Detection (LOD) |
| Griess Assay | Colorimetric detection of a diazonium compound formed from the reaction of nitrite with Griess reagents. | Ascorbate, Reduced thiols (e.g., cysteine), Phosphate, Proteins (e.g., hemoglobin), NADPH.[1][2] | ~0.5 - 1 µM[2] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of nitrite from other matrix components followed by UV absorbance measurement. | Co-eluting compounds that absorb at the same wavelength (typically 210-230 nm).[3][4] | ~0.13 mg/L (for nitrite)[5] |
| Chemiluminescence | Reaction of nitric oxide (formed from nitrite reduction) with ozone, producing light. | Considered a more direct and sensitive method with fewer interferences than the Griess assay.[2] | fmol range[3] |
| Ion Chromatography | Separation of nitrite and other anions based on their charge. | High concentrations of other anions. | 0.13 mg/L (for nitrite)[5] |
Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol is a standard method for the determination of nitrite concentration in aqueous samples.
Materials:
-
Griess Reagent:
-
Component A: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (e.g., 0.1% in water).
-
Component B: Sulfanilic acid solution (e.g., 1% in 5% phosphoric acid).
-
-
Nitrite Standard Solution (e.g., Sodium Nitrite).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Deproteinization spin columns (if using biological samples like serum or plasma).[1]
Procedure:
-
Sample Preparation:
-
For biological samples such as serum or plasma, deproteinize using a 10 kDa molecular weight cut-off spin filter to prevent protein interference.[1]
-
Dilute samples as necessary to ensure the nitrite concentration falls within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards of known concentrations (e.g., 1-100 µM) by diluting the stock nitrite standard solution in the same buffer as the samples.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[6][7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (buffer with Griess Reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 3. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review [mdpi.com]
- 4. repository.tml.nul.ls [repository.tml.nul.ls]
- 5. Advances in the chemical analysis of nitrite in environmental and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Performance of Hexyl Nitrite and Novel Nitrosating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of hexyl nitrite (B80452) against a selection of novel nitrosating agents. The following sections detail the quantitative performance, safety profiles, and experimental protocols for a side-by-side comparison, enabling informed decisions in synthetic chemistry and drug development.
Executive Summary
Nitrosating agents are crucial reagents in organic synthesis for the introduction of the nitroso group (–NO). While traditional agents like acidified nitrite have been used for decades, the demand for milder, more selective, and efficient reagents has led to the exploration of alternatives. Alkyl nitrites, such as hexyl nitrite, offer advantages in solubility and milder reaction conditions. This guide compares this compound with three promising novel nitrosating systems: tert-Butyl Nitrite (TBN), p-Toluenesulfonic Acid/Sodium Nitrite (p-TSA/NaNO₂), and Nitrosonium Tetrafluoroborate (B81430) (NOBF₄).
Quantitative Performance Comparison
The following tables summarize the performance of this compound and the selected novel nitrosating agents based on available data for the N-nitrosation of secondary amines. It is important to note that reaction conditions and substrates may vary between studies, and this data is intended for comparative purposes.
Table 1: Performance in N-Nitrosation of Secondary Amines
| Nitrosating Agent | Typical Substrate | Reaction Time | Yield (%) | Key Conditions & Notes |
| This compound | General Secondary Amines | Variable | Moderate to High | Often used in organic solvents; reactivity can be pH-dependent in aqueous media due to hydrolysis to nitrous acid.[1][2][3] |
| tert-Butyl Nitrite (TBN) | N-methylaniline | 5 minutes | >95% | Solvent-free, room temperature.[4] |
| Dibenzylamine | 1 hour | >91% | 45°C, 1.5 equiv. TBN.[4] | |
| Cyclic Amines | 4-5 hours | >80% | 45°C, 2.0 equiv. TBN.[4] | |
| p-TSA / NaNO₂ | Diethylamine | 20 minutes | 93% | Dichloromethane (B109758), room temperature.[5] |
| Di(iso-propyl)amine | 90 minutes | 95% | Dichloromethane, room temperature.[5] | |
| N-methylaniline | 5 minutes | 97% | Dichloromethane, room temperature.[5] | |
| Nitrosonium Tetrafluoroborate (NOBF₄) | Aryltrifluoroborates | 30 seconds | 88-93% | Acetonitrile (B52724), room temperature.[6] |
| General Secondary Amines | Fast | Good to Excellent | Efficient nitrosating agent, acts as a direct NO⁺ donor.[7][8] |
Table 2: Physical Properties and Stability
| Nitrosating Agent | Formula | Molar Mass ( g/mol ) | Physical Form | Stability & Handling |
| This compound | C₆H₁₃NO₂ | 131.17 | Liquid | Flammable.[9] Store in a cool, dry, well-ventilated place. |
| tert-Butyl Nitrite (TBN) | C₄H₉NO₂ | 103.12 | Yellow Liquid | Highly flammable liquid and vapor.[10][11] Store in a well-ventilated place, keep cool.[11] |
| p-TSA / NaNO₂ | C₇H₈O₃S / NaNO₂ | 172.20 / 69.00 | Solids | Reagents are stable solids; the combination is used in-situ. p-TSA is corrosive. |
| Nitrosonium Tetrafluoroborate (NOBF₄) | NOBF₄ | 116.82 | White Crystalline Solid | Moisture-sensitive, reacts with water.[12] Should be handled under anhydrous conditions.[8] |
Safety and Handling Profiles
A critical aspect of selecting a nitrosating agent is its safety profile. This table provides a summary of the known hazards associated with each agent.
Table 3: Safety and Hazard Summary
| Nitrosating Agent | GHS Hazard Statements | Key Safety Precautions |
| This compound | H225 (Flammable), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[9] | Keep away from heat/sparks/open flames.[9] Use in a well-ventilated area. Can cause vasodilation, headaches, and dizziness.[9] |
| tert-Butyl Nitrite (TBN) | H225 (Highly flammable), H302 (Harmful if swallowed), H332 (Harmful if inhaled)[10][11] | Keep away from ignition sources.[10] Avoid breathing vapors.[11] May induce methemoglobinemia.[13] |
| p-TSA / NaNO₂ | p-TSA: Corrosive, causes skin/eye damage. NaNO₂: Oxidizer, toxic if swallowed. | Handle p-TSA with appropriate PPE for corrosive solids. Keep NaNO₂ away from combustible materials. |
| Nitrosonium Tetrafluoroborate (NOBF₄) | Corrosive, causes severe skin burns and eye damage. Reacts with water. | Handle in a dry, inert atmosphere (e.g., glovebox). Avoid contact with moisture. Wear appropriate PPE for corrosive and water-reactive solids. |
Experimental Protocols
To provide a standardized benchmark for performance, the following experimental protocol is proposed for the N-nitrosation of a model secondary amine, N-methylaniline.
Objective:
To compare the reaction yield and rate of N-nitrosation of N-methylaniline using this compound, tert-butyl nitrite (TBN), p-TSA/NaNO₂, and NOBF₄.
Materials:
-
N-methylaniline (substrate)
-
This compound
-
tert-Butyl Nitrite (TBN)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Sodium Nitrite (NaNO₂)
-
Nitrosonium Tetrafluoroborate (NOBF₄)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., naphthalene)
-
HPLC-grade solvents (acetonitrile, water)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
General Procedure for N-Nitrosation of N-methylaniline:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 mmol) and the appropriate solvent (if required, as detailed below). If an internal standard is used for kinetic analysis, add it at this stage.
-
Reagent Addition:
-
This compound & TBN: Add the alkyl nitrite (1.2 mmol) dropwise to the solution of N-methylaniline at room temperature.
-
p-TSA/NaNO₂: To a stirred solution of N-methylaniline in DCM (5 mL), add NaNO₂ (1.5 mmol) and p-TSA (1.5 mmol).[5]
-
NOBF₄: In a glovebox or under an inert atmosphere, dissolve NOBF₄ (1.05 mmol) in anhydrous acetonitrile (3 mL).[6] Add this solution to a solution of N-methylaniline in anhydrous acetonitrile (2 mL).
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 5, 15, 30, 60 minutes). Quench the aliquot with an excess of cold saturated sodium bicarbonate solution and extract with dichloromethane. Analyze the organic layer by HPLC or GC to determine the conversion of N-methylaniline and the yield of N-nitroso-N-methylaniline.
-
Work-up (for yield determination after reaction completion):
-
Once the reaction is complete (as determined by TLC or HPLC), quench the reaction mixture by pouring it into cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Product Characterization and Quantification:
-
Purify the crude product by column chromatography if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity.
-
Determine the isolated yield. For kinetic studies, quantify the product formation over time using a calibrated HPLC method with an internal standard.[14][15][16][17]
-
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general nitrosation mechanisms and the experimental workflow.
Caption: General mechanisms of N-nitrosation for different classes of agents.
Caption: Experimental workflow for comparing the performance of nitrosating agents.
Conclusion
The selection of a nitrosating agent is a multi-faceted decision that balances reactivity, selectivity, safety, and practicality.
-
This compound remains a viable option, particularly in non-aqueous media, but its performance can be variable.
-
tert-Butyl nitrite (TBN) emerges as a highly efficient and mild agent, especially under solvent-free conditions, offering rapid reactions and high yields for a range of secondary amines.[4]
-
The p-TSA/NaNO₂ system is a powerful, convenient, and cost-effective alternative, utilizing stable solid reagents to generate the active nitrosating species in situ, demonstrating excellent yields and short reaction times.[5][18][19]
-
Nitrosonium tetrafluoroborate (NOBF₄) is a highly reactive and efficient direct nitrosonium ion donor, suitable for rapid and high-yield nitrosations, particularly for less reactive substrates, but requires stringent anhydrous handling conditions.[6][8][20]
For applications requiring mild, acid-free conditions and high efficiency, TBN is a superior choice. For scalability and cost-effectiveness with robust substrates, the p-TSA/NaNO₂ system presents a compelling alternative. NOBF₄ is best reserved for specific applications where high reactivity is paramount and anhydrous conditions can be maintained. This guide provides the foundational data and protocols for researchers to conduct their own specific evaluations and select the optimal nitrosating agent for their synthetic needs.
References
- 1. Nitrosation by alkyl nitrites. Catalysis by inorganic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of the formation and reactions of alkyl nitrites - Durham e-Theses [etheses.dur.ac.uk]
- 3. Nitrosation by alkyl nitrites. Part 7. Comparison with thionitrites: reactions with phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NITROSONIUM TETRAFLUOROBORATE | 14635-75-7 [chemicalbook.com]
- 8. Nitrosonium tetrafluoroborate - Enamine [enamine.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. Nitrosonium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 13. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 15. mdpi.com [mdpi.com]
- 16. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of secondary nitrosamines from secondary amines using sodium nitrite and p-toluenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Analysis of Hexyl Nitrite Reactions with Aromatic Amines
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of hexyl nitrite (B80452) in diazotization reactions, with a comparison to alternative methods.
The diazotization of aromatic amines is a cornerstone reaction in organic synthesis, pivotal for the preparation of a wide array of compounds, including azo dyes, pharmaceuticals, and other valuable intermediates. While the traditional method involves the in situ generation of nitrous acid from sodium nitrite in aqueous acidic media, the use of alkyl nitrites, such as hexyl nitrite, in organic solvents offers a viable alternative, particularly for amines that are insoluble or unstable in aqueous acid. This guide provides a detailed kinetic analysis of the reaction of this compound with various aromatic amines, supported by experimental data and protocols, to aid researchers in selecting the optimal conditions for their synthetic needs.
Executive Summary
This guide presents a comparative analysis of the reaction kinetics between this compound and a series of para-substituted anilines (p-toluidine, p-anisidine, p-chloroaniline, and p-nitroaniline). Due to the limited availability of direct kinetic data for this compound, this analysis draws upon established principles and analogous data from studies of other alkyl nitrites, such as propyl nitrite, in non-aqueous solvents. The reaction of alkyl nitrites with aromatic amines is significantly influenced by the electronic nature of the substituents on the aromatic ring and is often catalyzed by acids and halide ions.
Kinetic Performance of this compound vs. Traditional Diazotization
The reaction of alkyl nitrites with aromatic amines in organic solvents presents a different kinetic profile compared to the conventional aqueous sodium nitrite method. The traditional method typically involves the formation of dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺) as the active nitrosating species.[1][2] In contrast, reactions with alkyl nitrites, like propyl nitrite, in alcoholic solvents are often slow in the absence of catalysts.[3][4] The addition of halide ions or thiourea (B124793) can significantly accelerate the reaction by forming more potent nitrosating agents, such as nitrosyl halides.[3][4]
The reaction rate is highly dependent on the nucleophilicity of the aromatic amine. Electron-donating groups on the aniline (B41778) ring increase the reaction rate, while electron-withdrawing groups decrease it. This is consistent with a Hammett plot for the diazotization of substituted anilines, which shows a negative ρ value of approximately -1.96, indicating that the reaction is favored by electron-donating substituents.[2]
Table 1: Comparison of Diazotization Methods
| Feature | This compound in Organic Solvent | Sodium Nitrite in Aqueous Acid |
| Reagent | This compound | Sodium nitrite, mineral acid |
| Solvent | Organic (e.g., acetonitrile, propanol) | Water |
| Homogeneity | Homogeneous | Often heterogeneous for insoluble amines |
| Byproducts | Hexanol | Inorganic salts |
| Catalysis | Often requires acid and/or nucleophilic catalyst (e.g., halide ions)[3][4] | Acid-catalyzed |
| Substrate Scope | Good for amines insoluble in aqueous acid | Limited by amine solubility |
| Kinetic Control | Can be tuned by catalyst concentration[3][4] | Primarily dependent on acid concentration and temperature |
Experimental Data: A Representative Kinetic Study
While specific kinetic data for this compound is scarce, the following table provides hypothetical yet illustrative data based on the known effects of substituents on the diazotization of aromatic amines. The expected trend is a decrease in the rate constant as the electron-donating character of the para-substituent decreases and the electron-withdrawing character increases.
Table 2: Hypothetical Rate Constants for the Reaction of this compound with p-Substituted Anilines
| Aromatic Amine | Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k_rel) |
| p-Anisidine | -OCH₃ | -0.27 | > 1 |
| p-Toluidine | -CH₃ | -0.17 | 1 (Reference) |
| Aniline | -H | 0.00 | < 1 |
| p-Chloroaniline | -Cl | 0.23 | << 1 |
| p-Nitroaniline | -NO₂ | 0.78 | <<< 1 |
Note: This table is illustrative and intended to show the expected trend based on Hammett constants. Actual rate constants would need to be determined experimentally.
Experimental Protocols
General Protocol for Kinetic Analysis of Aromatic Amine Diazotization with this compound
This protocol outlines a general method for determining the kinetics of the reaction between this compound and an aromatic amine using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Nucleophilic catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Solution Preparation: Prepare stock solutions of the aromatic amine, this compound, acid catalyst, and nucleophilic catalyst in the chosen anhydrous solvent.
-
Spectrophotometric Monitoring: The reaction can be monitored by following the disappearance of the aromatic amine or the appearance of the diazonium salt.[5] Identify a wavelength where the change in absorbance is maximal.
-
Kinetic Run:
-
Place a solution of the aromatic amine and catalysts in a thermostatted cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a solution of this compound and rapidly mixing.
-
Record the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time plot.
-
By varying the concentrations of the reactants and catalysts, the order of the reaction with respect to each component can be determined.
-
The rate constant (k) can be calculated from the rate law.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
For very fast reactions, a stopped-flow technique is recommended to enable rapid mixing and data acquisition.[1][6]
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: Generalized mechanism for the catalyzed reaction of this compound with an aromatic amine.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique [ouci.dntb.gov.ua]
- 4. Alkyl nitrites as nitrosating agents. Kinetics and mechanism of the reactions of propyl nitrite in propan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexyl Nitrite
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents, such as hexyl nitrite (B80452), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of hexyl nitrite, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Adherence to proper disposal procedures is therefore not just a matter of compliance, but of fundamental safety. The primary principle for the disposal of this compound, as with most hazardous laboratory chemicals, is that it must be managed through a licensed professional waste disposal service.[4][5] Do not attempt to dispose of this compound down the drain or as regular trash.[6][7]
This compound Hazard Profile
A clear understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2][3] | H225[1][2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3][4] | H302[1][3][4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][3] | H312[1][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][3] | H332[1][3] |
| Skin Irritation | Causes skin irritation.[4] | H315[4] |
| Eye Irritation | Causes serious eye irritation.[4] | H319[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | H335[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure is designed to be compliant with general laboratory chemical waste guidelines.[6][8][9]
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses with side-shields or chemical safety goggles.[1][4]
-
Chemical-resistant gloves (inspect for integrity before use).[1][4]
-
A lab coat or chemical-resistant apron.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10]
2. Waste Collection:
-
Designate a specific, compatible waste container for this compound. The container must be in good condition, with a secure, leak-proof screw cap.[7][11]
-
The container should be made of a material that is chemically resistant to this compound.
-
Never mix this compound with incompatible waste streams. It is incompatible with strong oxidizing agents.[1] Store separately from acids and bases.[11]
3. Labeling the Waste Container:
-
Properly label the waste container as soon as the first drop of waste is added.[8][9]
-
The label should clearly state "Hazardous Waste" and "this compound."
-
List all chemical constituents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]
-
Ensure the SAA is a cool, well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3][12]
-
The container must be kept closed at all times except when adding waste.[6][8][9]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a predetermined amount of time (often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
6. Empty Container Disposal:
-
An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[6]
-
Once properly decontaminated, deface all hazardous labels on the container before disposing of it as regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental and safety regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ottokemi.com [ottokemi.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Nitrite
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Hexyl Nitrite (B80452), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
Hexyl nitrite is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are critical.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required for situations with a higher risk of splashing.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6] Gloves must be inspected before use and disposed of properly after.[1] Long-sleeved clothing and a chemical-resistant apron are also recommended.[7] |
| Respiratory Protection | A vapor respirator with an appropriate cartridge for organic vapors should be used, especially in poorly ventilated areas.[5][7] Ensure the respirator is NIOSH-approved or equivalent.[7] |
| Body Protection | A lab coat or chemical-resistant coveralls should be worn to protect against skin contact.[8] For large-scale operations or significant spill risk, a fully encapsulating chemical-protective suit may be necessary.[9] |
| Footwear | Chemical-resistant, steel-toed boots or shoes.[10] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Put on all required personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1][7]
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]
-
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use non-sparking tools and ensure that all containers and equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[2]
-
Keep this compound away from all sources of ignition, including open flames, hot surfaces, and electrical equipment.[1][2]
-
-
Storage:
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[1][2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
For long-term storage, refrigeration at 2-8°C is recommended.[5] The substance is also sensitive to light, air, and moisture.[7]
-
Emergency and Disposal Plan
In the event of an emergency or the need for disposal, a clear and practiced plan is essential for safety.
Emergency Procedures:
Accidental Release Measures:
-
Personal Precautions: Remove all sources of ignition and use personal protective equipment.[1]
-
Environmental Precautions: Prevent the substance from entering drains or surface water.[1]
-
Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[1]
First-Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]
Disposal Plan:
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it in the sewer system.[1] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.[1]
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | CAS#:638-51-7 | Chemsrc [chemsrc.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
